The Strategic Utility of (6-Chloropyridazin-3-yl)methanol Hydrochloride in Advanced Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on versatile, electron-deficient heterocyclic building blocks. (6-Chloropyridazin-3-yl)m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on versatile, electron-deficient heterocyclic building blocks. (6-Chloropyridazin-3-yl)methanol hydrochloride has emerged as a highly strategic scaffold. Characterized by a highly reactive electrophilic center at the C6 position and a versatile, hydrogen-bonding hydroxymethyl group at the C3 position, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, allosteric modulators, and pro-apoptotic agents.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical descriptions. Here, we will dissect the physicochemical dynamics of this molecule, explore the causality behind its synthetic functionalization, and provide a self-validating protocol for its integration into drug-like pharmacophores.
Physicochemical Profiling & Structural Dynamics
The selection of the hydrochloride salt over the free base is a deliberate experimental choice in high-throughput synthesis. The free base of hydroxymethyl-pyridazines can exhibit hygroscopicity and is susceptible to slow degradation over time. Formulating the compound as an HCl salt locks the molecule into a stable crystalline lattice, drastically improving shelf-life, handling characteristics, and ensuring precise stoichiometric control during parallel synthesis workflows[1].
The utility of the 6-chloropyridazine core is driven by its unique electronic distribution. The 1,2-diazine (pyridazine) ring contains two adjacent electronegative nitrogen atoms that exert a profound electron-withdrawing effect. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system.
Consequently, the C6-chloride becomes highly activated toward Nucleophilic Aromatic Substitution (SNAr) . Unlike standard chlorobenzenes, which require harsh conditions or transition-metal catalysis to react, the 6-chloropyridazine ring readily accepts incoming nucleophiles (such as primary/secondary amines, thiols, and alkoxides) under mild basic conditions.
Simultaneously, the C3-hydroxymethyl group acts as a dual-purpose handle:
Pharmacodynamic Role: It can act as a critical hydrogen bond donor/acceptor, frequently utilized to anchor molecules into the hinge region of kinase ATP-binding pockets[2].
Synthetic Role: It can be oxidized to a carboxylic acid/aldehyde or converted into a mesylate to facilitate further aliphatic chain extension.
Visualizing Scaffold Assembly & Target Engagement
The following diagram illustrates the logical progression from the raw chemical building block through synthetic functionalization, culminating in biological target engagement.
Logical workflow from (6-Chloropyridazin-3-yl)methanol HCl to target-engaged pharmacophores.
To guarantee reproducibility and scientific integrity, the following protocol outlines the chemoselective displacement of the C6-chloride using a primary amine, a foundational step in building pyridazine-based inhibitors.
Step 1: In Situ Neutralization and Reagent Assembly
Procedure: Suspend 1.0 equivalent of (6-Chloropyridazin-3-yl)methanol hydrochloride in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 1.1 equivalents of the target primary amine.
Causality: The addition of DIPEA serves a dual, non-negotiable purpose. First, it neutralizes the HCl salt to liberate the reactive pyridazine free base. Second, the excess DIPEA acts as a non-nucleophilic proton scavenger to absorb the HCl generated during the SNAr reaction, preventing the incoming amine nucleophile from becoming protonated and deactivated.
Step 2: Thermal Activation
Procedure: Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 4–6 hours.
Causality: While the pyridazine ring is electron-deficient, the presence of the electron-donating hydroxymethyl group at C3 slightly dampens the electrophilicity at C6 compared to a pure 3,6-dichloropyridazine. Moderate thermal activation overcomes this activation energy barrier without causing degradation of the primary alcohol.
Step 3: Self-Validation via LC-MS
Procedure: Before quenching the reaction, withdraw a 10 µL aliquot, dilute in LC-grade methanol, and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).
Validation Criteria (Trustworthiness): The reaction is only deemed complete when two specific mass-spectral signatures are observed:
Mass Shift: The complete disappearance of the starting material mass (
m/z
145
[M+H]+
for the free base).
Isotopic Erasure: The complete loss of the characteristic 3:1 isotopic signature of the
35Cl/37Cl
atoms. The absence of this pattern definitively proves that the C6-chloride has been successfully displaced, ensuring no unreacted starting material will contaminate the downstream purification process.
Step 4: Workup and Isolation
Procedure: Quench the reaction with water, extract with ethyl acetate, wash the organic layer with brine to remove residual DMF, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Applications in Therapeutics
The functionalized derivatives of (6-Chloropyridazin-3-yl)methanol have demonstrated profound efficacy across multiple therapeutic domains:
Pantothenate Kinase (PANK3) Activators: Pyridazine derivatives synthesized from this core have been identified as highly potent, brain-penetrant allosteric activators of PANK3. These compounds bypass acetyl-CoA feedback inhibition, significantly raising intracellular Coenzyme A levels, which is a primary therapeutic strategy for treating Pantothenate Kinase-Associated Neurodegeneration (PKAN)[3].
Kinase Inhibition (p38a MAPK & RET): The pyridazine core serves as an excellent bioisostere for pyrimidines in kinase inhibitors. Derivatives have been successfully optimized to target the A-loop regulatory site of p38a MAPKs (inhibiting IL-1b release in auto-inflammatory diseases)[4] and to act as potent RET kinase inhibitors via multi-component reaction (MCR) scaffold assembly[2].
Pro-Apoptotic Agents: 3,6-disubstituted pyridazines derived from this starting material are actively utilized as BH3 mimetics. By selectively inhibiting the Bcl-xL protein, these compounds trigger apoptosis in resistant cancer cell lines, leading to tumor regression in preclinical in vivo models[5].
Executive Summary (6-Chloropyridazin-3-yl)methanol hydrochloride (CAS 1461708-68-8) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and agrochemical development. As a Senior Appl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(6-Chloropyridazin-3-yl)methanol hydrochloride (CAS 1461708-68-8) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and agrochemical development. As a Senior Application Scientist, I frequently recommend this scaffold for its unique physicochemical properties. The pyridazine core acts as an excellent bioisostere for benzene or pyrimidine rings, offering reduced lipophilicity, a high dipole moment, and dual hydrogen-bond acceptor capacity. This guide details the structural rationale, handling procedures, and self-validating synthetic protocols for maximizing the utility of this compound in drug discovery workflows.
Physicochemical Profiling
To ensure accurate stoichiometric calculations and proper handling, the fundamental physicochemical properties of the compound are summarized below 12.
The incorporation of a pyridazine ring is a proven strategy to mitigate off-target toxicity (such as hERG channel inhibition) and improve aqueous solubility compared to more lipophilic carbocycles. The robust hydrogen-bonding potential of the adjacent nitrogen atoms allows the molecule to simultaneously engage target proteins in dual H-bonding interactions, a feature heavily exploited in modern structure-based drug design 3.
Bifunctional Reactivity
This specific building block possesses two orthogonal reactive sites:
C6-Chloro Group: Highly activated by the electron-withdrawing nature of the diazine ring, making it a prime candidate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) 4.
C3-Hydroxymethyl Group: Can be selectively oxidized to an aldehyde or converted into a leaving group (e.g., mesylate, chloride) for subsequent aliphatic nucleophilic displacement.
Handling Causality: Why the Hydrochloride Salt?
Free base pyridazine-methanols can be prone to auto-oxidation or intermolecular condensation over time. The hydrochloride salt form significantly enhances shelf-life, stabilizes the primary alcohol against premature oxidation, and improves handling by converting a potentially hygroscopic or oily free base into a stable, free-flowing crystalline solid.
Divergent Synthetic Workflow
The following diagram illustrates the divergent synthetic pathways accessible from this central core.
Divergent synthetic applications of (6-Chloropyridazin-3-yl)methanol hydrochloride.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6 Position
Causality: The C6-chlorine is inherently activated by the adjacent nitrogen atoms of the pyridazine ring. However, the presence of the free hydroxyl group and the hydrochloride salt requires careful base selection. We use an excess of a mild aqueous base (e.g., K₂CO₃) to first neutralize the HCl salt in situ, and then facilitate the transmetalation step of the catalytic cycle without deprotonating the alcohol.
Step-by-Step Methodology:
In a flame-dried Schlenk flask, combine (6-Chloropyridazin-3-yl)methanol hydrochloride (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3.0 equiv). Note: The 3.0 equivalents account for the neutralization of the HCl salt (1.0 eq) and the cross-coupling requirement (2.0 eq).
Heat the biphasic mixture to 90°C under an inert argon atmosphere for 12-18 hours.
Self-Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass (m/z 145 for the free base) and the emergence of the coupled product mass alongside a shift in retention time indicates successful conversion.
Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.
Protocol 2: Oxidation to 6-Chloropyridazine-3-carbaldehyde
Causality: Mild oxidation is strictly required to prevent over-oxidation to the carboxylic acid and to avoid degrading the electron-deficient pyridazine ring. Activated Manganese dioxide (MnO₂) is the optimal heterogeneous oxidant for this benzylic-type alcohol, offering high chemoselectivity and simple workup.
Step-by-Step Methodology:
Suspend the hydrochloride salt (1.0 equiv) in anhydrous dichloromethane (DCM).
Add triethylamine (1.1 equiv) dropwise at 0°C to liberate the free base, ensuring the MnO₂ surface is not deactivated by the acidic hydrochloride.
Add activated MnO₂ (10.0 equiv) to the solution and allow it to warm to room temperature.
Stir vigorously for 4-6 hours.
Self-Validation Check: Perform TLC (Hexanes/EtOAc 1:1). The reaction is complete when the polar alcohol spot is entirely consumed, replaced by a highly UV-active, less polar aldehyde spot.
Filter the black suspension through a tightly packed pad of Celite to remove the manganese salts, washing the filter cake thoroughly with additional DCM.
Concentrate the filtrate under reduced pressure to yield the aldehyde. Store immediately at -20°C under argon to prevent degradation.
References
Chemsrc. "1461708-68-8 CAS号:1461708-68-8 (6-Chloropyridazin-3-yl)methanol hydrochloride". Chemsrc Database. Available at: [Link][2]
National Institutes of Health (NIH) / PMC. "The pyridazine heterocycle in molecular recognition and drug discovery". Medicinal Chemistry Research. Available at:[Link][3]
ACS Publications. "An Electrochemical Nickel-Catalyzed Arylation of 3-Amino-6-Chloropyridazines". The Journal of Organic Chemistry. Available at: [Link][4]
Spectroscopic Profile of (6-Chloropyridazin-3-yl)methanol Hydrochloride: A Technical Guide
Abstract This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (6-Chloropyridazin-3-yl)methanol hydrochloride (CAS No: 1461708-68-8), a heterocyclic compound of interest in medici...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (6-Chloropyridazin-3-yl)methanol hydrochloride (CAS No: 1461708-68-8), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific salt is limited in publicly accessible literature, this guide synthesizes predicted data, established principles of spectroscopy, and comparative analysis with related pyridazine derivatives to provide a robust analytical framework.[2] The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific integrity.
Introduction: The Pyridazine Scaffold in Drug Discovery
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities, including antibacterial, antiviral, and antitumor properties.[3][4] The specific substitution patterns on the pyridazine ring, such as the presence of chloro and hydroxymethyl groups in (6-Chloropyridazin-3-yl)methanol, create unique electronic and steric properties that can be exploited for targeted drug design.[5] Accurate and thorough spectroscopic characterization is a cornerstone of the drug development process, essential for confirming molecular structure, assessing purity, and understanding chemical reactivity. This guide offers an in-depth look at the expected spectroscopic signature of (6-Chloropyridazin-3-yl)methanol hydrochloride.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The hydrochloride salt of (6-Chloropyridazin-3-yl)methanol possesses a protonated pyridazine ring, which will influence the electronic environment of the constituent atoms and, consequently, their spectroscopic signals.
Caption: Structure of (6-Chloropyridazin-3-yl)methanol Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[6][7] For (6-Chloropyridazin-3-yl)methanol hydrochloride, both ¹H and ¹³C NMR are critical for structural confirmation.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and accuracy of the obtained spectra.
Sample Preparation: Dissolve approximately 10-20 mg of (6-Chloropyridazin-3-yl)methanol hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).[7][8] The choice of solvent is crucial as it can influence chemical shifts.[9][10] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[7]
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[8][11]
¹H NMR Acquisition: Acquire the proton NMR spectrum with a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.[8]
¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to ensure that each unique carbon appears as a single line.
Caption: General workflow for NMR sample preparation and analysis.
Predicted ¹H NMR Spectral Data
Based on the analysis of similar pyridazine derivatives, the following proton chemical shifts (δ) are anticipated.[6][12][13] The hydrochloride form will likely lead to a downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the protonated ring.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~7.8 - 8.2
Doublet
1H
H-4 or H-5
Aromatic proton on the pyridazine ring, adjacent to a CH group.
~7.6 - 8.0
Doublet
1H
H-4 or H-5
Aromatic proton on the pyridazine ring, adjacent to a CH group.
~4.8 - 5.2
Singlet
2H
-CH₂OH
Methylene protons adjacent to a hydroxyl group and the pyridazine ring.
~5.5 - 6.5
Broad Singlet
1H
-OH
Hydroxyl proton, chemical shift is variable and depends on concentration and solvent.
~13.0 - 15.0
Broad Singlet
1H
N-H⁺
Proton on the nitrogen of the pyridazine ring (hydrochloride), typically broad and downfield.
Predicted ¹³C NMR Spectral Data
The carbon-13 spectrum provides insight into the carbon skeleton of the molecule.
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~155 - 160
C-3
Carbon atom attached to the methanol group.
~150 - 155
C-6
Carbon atom bearing the chlorine atom.
~130 - 135
C-4 or C-5
Aromatic carbon atom.
~128 - 133
C-4 or C-5
Aromatic carbon atom.
~60 - 65
-CH₂OH
Carbon of the methylene group.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[7][14]
Experimental Protocol for IR Data Acquisition
Sample Preparation: The KBr pellet method is a common technique for solid samples.[7] A small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.[8]
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum to minimize interference.[8][15]
Predicted IR Absorption Bands
The IR spectrum of (6-Chloropyridazin-3-yl)methanol hydrochloride is expected to exhibit the following characteristic absorption bands:
Wavenumber (cm⁻¹)
Functional Group
Vibration
3400 - 3200 (broad)
O-H
Stretching
3100 - 3000
Aromatic C-H
Stretching
2950 - 2850
Aliphatic C-H
Stretching
~1600 - 1450
C=C and C=N
Ring Stretching
1200 - 1000
C-O
Stretching
850 - 750
C-Cl
Stretching
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and formula.
Experimental Protocol for MS Data Acquisition
Sample Introduction: A dilute solution of the compound in a suitable solvent (e.g., methanol) is introduced into the mass spectrometer.[8]
Ionization: Various ionization techniques can be employed. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules and is likely to show the protonated molecular ion.[14] Electron impact (EI) is a higher-energy method that can provide valuable fragmentation information.[16]
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Predicted Mass Spectrometry Data
The molecular formula for the free base, (6-Chloropyridazin-3-yl)methanol, is C₅H₅ClN₂O, with a monoisotopic mass of approximately 144.01 g/mol .[2] In the mass spectrum, especially with a soft ionization technique like ESI, the protonated molecule ([M+H]⁺) is expected to be a prominent peak.
m/z (Predicted)
Adduct
145.01631
[M+H]⁺
167.00
[M+Na]⁺
127.00629
[M+H-H₂O]⁺
Data sourced from predicted values for the free base.[2]
The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Conclusion
This technical guide provides a detailed predictive overview of the spectroscopic data for (6-Chloropyridazin-3-yl)methanol hydrochloride. By synthesizing information from related compounds and fundamental spectroscopic principles, a comprehensive analytical profile has been established. The provided protocols for NMR, IR, and MS analysis offer a standardized approach for the experimental characterization of this and similar pyridazine derivatives. This document serves as a valuable resource for researchers in the fields of chemical synthesis and drug discovery, facilitating the unambiguous identification and characterization of this important chemical entity.
References
Fonseca, A. M., et al. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta, 22, 11-18. Available at: [Link]
Gomha, S. M., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(8), 644-648. Available at: [Link]
Sirisha, A., et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences. Available at: [Link]
Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Available at: [Link]
ResearchGate. (2025). Synthesis, Spectroscopic Characterization, Antibacterial Activity, Reactivity Parameters, and Molecular Docking Studies of Some Pyridazine Derivatives. Available at: [Link]
Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
PubChemLite. (n.d.). (6-chloropyridazin-3-yl)methanol hydrochloride (C5H5ClN2O). Available at: [Link]
American Chemical Society. (2025). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. Organic Process Research & Development. Available at: [Link]
Toma, L., et al. (2002). 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. Journal of Medicinal Chemistry, 45(18), 3959-3966. Available at: [Link]
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1083. Available at: [Link]
Chemical Substance Information. (n.d.). (6-chloropyridazin-3-yl)methanol hydrochloride. Available at: [Link]
Royal Society of Chemistry. (2015). Convenient synthesis and application of versatile nucleic acid lipid membrane anchors in the assembly and fusion of liposomes - Supporting Information. Available at: [Link]
Der Pharma Chemica. (2016). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 8(1), 316-324. Available at: [Link]
American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
National Research Institute of Police Science. (n.d.). Rapid Detection of Illicit Drugs by Direct Inlet Chemical Ionization Mass Spectrometry. Available at: [Link]
GNPS. (2021). UCSD/CCMS - Spectrum Library. Available at: [Link]
Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA. Available at: [Link]
National Institutes of Health. (2009). S,S′-(Pyridazine-3,6-diyl)dithiouronium dichloride methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1477. Available at: [Link]
ResearchGate. (2019). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]
Chemical Substance Information. (n.d.). (6-chloropyridazin-3-yl)methanamine hydrochloride. Available at: [Link]
An In-depth Technical Guide to the Biological Activity of (6-Chloropyridazin-3-yl)methanol Hydrochloride and its Derivatives
Abstract The pyridazine nucleus is a "privileged" heterocyclic scaffold in medicinal chemistry, endowed with unique physicochemical properties that make it a cornerstone for the design of novel therapeutic agents.[1] Its...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyridazine nucleus is a "privileged" heterocyclic scaffold in medicinal chemistry, endowed with unique physicochemical properties that make it a cornerstone for the design of novel therapeutic agents.[1] Its defining features—weak basicity, a significant dipole moment facilitating π-π stacking, and a robust capacity for dual hydrogen-bonding—are critical for molecular recognition and drug-target interactions.[1] This guide provides a comprehensive exploration of (6-Chloropyridazin-3-yl)methanol hydrochloride, a key building block, and the diverse biological activities of its derivatives. We will delve into their synthesis, mechanisms of action across various therapeutic areas including oncology, infectious diseases, and inflammation, and present field-proven insights into the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the pyridazine core in modern drug discovery.
The Pyridazine Scaffold: A Foundation for Drug Discovery
The pyridazine ring, a diazine containing two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[2] Its inherent polarity and low propensity for cytochrome P450 inhibition add significant value in the development of drug candidates with favorable pharmacokinetic profiles.[1] The (6-Chloropyridazin-3-yl)methanol scaffold, in particular, offers two primary points for chemical modification: the reactive chlorine atom at the 6-position, which is susceptible to nucleophilic substitution, and the hydroxyl group of the methanol substituent at the 3-position, which can be further functionalized. This versatility allows for the creation of extensive chemical libraries to probe a wide array of biological targets.
Synthetic Strategies for Pyridazine Derivatives
The synthesis of diverse pyridazine derivatives typically begins with a commercially available precursor, 3,6-dichloropyridazine. This starting material provides a robust platform for introducing functionality through sequential and selective reactions.
Synthesis of the Core Intermediate
The initial step often involves the selective hydrolysis or substitution of one of the chlorine atoms on the 3,6-dichloropyridazine ring. For instance, reacting 3,6-dichloropyridazine with potassium acetate in an acetic acid/water mixture under microwave conditions can yield 6-chloro-2H-pyridazin-3-one, a key precursor.[3]
General Derivatization Pathways
The primary strategy for creating derivatives from the 6-chloropyridazine core involves nucleophilic aromatic substitution at the C6 position. This allows for the introduction of a wide range of amine, ether, and thioether linkages, which are crucial for tuning the molecule's biological activity and physicochemical properties.
Caption: General Synthetic & Derivatization Pathways.
Experimental Protocol: Synthesis of 6-Chloropyridazin-3-yl Nicotinic Agents [4][5]
Condensation: A protected or unprotected diazaderivative (e.g., 3,8-diazabicyclo[3.2.1]octane) is condensed with 3,6-dichloropyridazine.
Solvent and Base: The reaction is carried out in refluxing toluene in the presence of triethylamine, which acts as a base to neutralize the HCl byproduct.
Deprotection (if necessary): If a Boc-protecting group is used, it is removed by treatment with a solution of hydrochloric acid in diethyl ether.
N-Methylation (optional): Further derivatization, such as N-methylation, can be achieved by treating the product with a mixture of formic acid and formaldehyde (HCOOH/HCHO) at 110 °C.
This self-validating protocol ensures the specific formation of the desired derivative by controlling the reaction conditions and stoichiometry, with each step verifiable through standard analytical techniques like NMR and mass spectrometry.
Diverse Biological Activities and Mechanisms of Action
Derivatives of (6-Chloropyridazin-3-yl)methanol have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic indications.
Anticancer Activity
The pyridazine scaffold is a central feature in numerous anticancer agents, with several approved drugs and clinical candidates underscoring its potential.[6] Derivatives have been shown to act through multiple mechanisms, including enzyme inhibition and the induction of apoptosis.
Mechanism: PARP-1 Inhibition and Apoptosis Induction
Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair, particularly in the base excision repair (BER) pathway.[7] Its inhibition is a key strategy in oncology, as it can potentiate the effects of DNA-damaging chemotherapies and can be effective as a monotherapy in tumors with deficient DNA repair mechanisms.[7] Researchers have successfully combined the 4-chloropyridazinoxyphenyl scaffold, a known PARP-1 inhibitor pharmacophore, with chalcones and thiazolidine-2,4-dione moieties to create novel hybrids that induce apoptosis and target the PARP-1 receptor.[7]
Caption: Mechanism of PARP-1 Inhibition.
Mechanism: VEGFR-2 Inhibition
Other pyridazinone-based diarylurea derivatives have been developed as surrogates for sorafenib, a multi-kinase inhibitor.[8] These compounds have shown promising inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[8]
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridazine and pyridazinone derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[2][10][11]
Experimental Protocol: Agar Diffusion Method for Antibacterial Screening [12][13]
Preparation: A standardized agar plate is uniformly seeded with a test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
Application: A sterile 5 mm filter paper disc is impregnated with a known concentration of the test compound (e.g., 0.3 mg/0.1 mL in DMF).
Incubation: The disc is placed on the agar surface, and the plate is incubated at 37°C for 24 hours.
Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) is measured in millimeters. The size of the zone is proportional to the compound's antibacterial potency.
Beyond cancer and infectious diseases, pyridazine derivatives are potent inhibitors of various enzymes implicated in other pathological conditions.
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an inducible enzyme involved in inflammation. Selective COX-2 inhibitors are sought after as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[14] Several novel pyridazine scaffolds have shown high potency and selectivity for COX-2 over COX-1.[15] For example, compound 6b exhibited a COX-2 IC50 of 0.18 µM and a selectivity index of 6.33, demonstrating strong anti-inflammatory activity in vivo with no ulcerative effects.[15]
Monoamine Oxidase-B (MAO-B) Inhibition: MAO-B inhibitors are used in the treatment of Parkinson's disease. A class of pyridazinone derivatives has been developed as selective MAO-B inhibitors, demonstrating their potential for treating neurodegenerative disorders.[16]
Nicotinic Acetylcholine Receptor (nAChR) Agonism: Selective nAChR agonists are being investigated for pain management as an alternative to opioids.[4] Derivatives of 6-chloropyridazine substituted with diazabicyclo[3.2.1]octane, piperazine, and other cyclic amines have shown high affinity for neuronal nAChRs, with Kᵢ values in the nanomolar range, making them promising leads for new analgesics.[4][5]
Structure-Activity Relationship (SAR) and Molecular Modeling
Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For pyridazine derivatives, molecular docking studies have provided crucial insights into their binding modes. For instance, the selectivity of certain pyridazine compounds for COX-2 is attributed to their ability to fit into a side pocket of the COX-2 active site and interact with key amino acid residues like His90, an interaction not possible with the more constricted COX-1 active site.[15] This causality-driven approach, combining synthesis with computational modeling, allows for the rational design of more potent and selective inhibitors.
Conclusion and Future Perspectives
The (6-Chloropyridazin-3-yl)methanol hydrochloride scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy across oncology, infectious diseases, inflammation, and neurology highlights the power of the pyridazine core in medicinal chemistry. Future research should focus on optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The continued integration of synthetic chemistry with advanced computational modeling and comprehensive biological screening will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system, paving the way for the next generation of innovative medicines.
References
Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (n.d.).
Bassyouni, F. A., et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
Li, X., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. [Link]
Toma, L., et al. (2002). 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. [Link]
Mathew, B., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. [Link]
Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. [Link]
Hassan, M. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 152, 107623. [Link]
El-Sayed, M. A. A., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules, 29(1), 1. [Link]
Kumar, A., et al. (2023). Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Oriental Journal of Chemistry, 39(5). [Link]
Abdel-Gawad, M. A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(42), 29631-29657. [Link]
Al-Harbi, N. O., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]
Kenny, P. W. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(7), 1188-1223. [Link]
Bîcu, E., et al. (2019). Bis-Pyridazine Derivatives with Anticancer Activity. Proceedings, 18(1), 16. [Link]
Sharaky, M., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]
Ghorab, M. M., et al. (2007). Pyridazine Derivatives and Related Compounds Part 24. 1 Synthesis and Antimicrobial Activity of Some Sulfamoylpyrazolo[3,4-c]pyridazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(8), 1835-1844. [Link]
Nidhar, M., et al. (2022). Some biologically active pyridazine derivatives and their application. ResearchGate. [Link]
Kumar, P. S., et al. (2024). Investigation of Anticancer and Antioxidant Activity of Novel Isoxazolines Prepared From 6-Chloropyridine-3-Carabaldehyde. ResearchGate. [Link]
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
Konecny, D., et al. (2024). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. RSC Medicinal Chemistry. [Link]
Sharma, P. C., et al. (2013). A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. World Applied Sciences Journal, 24(1), 142-151. [Link]
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Technical Whitepaper: Strategic Sourcing and Synthesis of (6-Chloropyridazin-3-yl)methanol Hydrochloride
Executive Summary (6-Chloropyridazin-3-yl)methanol hydrochloride (CAS: 1461708-68-8) is a highly versatile bifunctional building block widely utilized in modern medicinal chemistry[1]. Featuring both an electrophilic chl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(6-Chloropyridazin-3-yl)methanol hydrochloride (CAS: 1461708-68-8) is a highly versatile bifunctional building block widely utilized in modern medicinal chemistry[1]. Featuring both an electrophilic chloro-pyridazine core and a nucleophilic/derivatizable hydroxymethyl group, it serves as a critical intermediate in the synthesis of STING receptor agonists, PROTAC degraders, and selective kinase inhibitors[2],[3]. This whitepaper provides a comprehensive, field-proven guide to the starting materials, mechanistic causality, and step-by-step protocols required to synthesize this compound with high scientific integrity and reproducibility.
Retrosynthetic Analysis & Starting Material Selection
The targeted synthesis of (6-chloropyridazin-3-yl)methanol hydrochloride relies on a robust three-stage sequence starting from commercially available, cost-effective precursors.
Primary Starting Material:3-Chloro-6-methylpyridazine
The most atom-economical and scalable route begins with 3-chloro-6-methylpyridazine. The methyl group serves as a latent hydroxymethyl moiety, which must be accessed via a two-stage oxidation-reduction sequence. Direct radical halogenation and hydrolysis of the methyl group often lead to complex mixtures and over-reaction; thus, complete oxidation to the carboxylic acid followed by controlled reduction is the industry standard[4].
Chemical synthesis pathway for (6-chloropyridazin-3-yl)methanol hydrochloride.
Mechanistic Causality & Reagent Selection
A successful synthesis requires understanding the causality behind reagent selection to prevent the degradation of the sensitive pyridazine core.
Oxidation Stage: The oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid is typically achieved using Potassium Dichromate (
K2Cr2O7
) in concentrated sulfuric acid[4]. While Potassium Permanganate (
KMnO4
) is an alternative, dichromate under strictly controlled temperature profiles (20–80 °C) prevents the oxidative cleavage of the electron-deficient pyridazine ring.
Esterification vs. Direct Reduction: Carboxylic acids resist mild reduction. While Borane-THF (
BH3⋅THF
) can reduce the free acid directly[3], borane complexes are hazardous, moisture-sensitive, and difficult to scale. Converting the acid to an ester (e.g., methyl 6-chloropyridazine-3-carboxylate) allows for the use of Sodium Borohydride (
NaBH4
)[5].
Chemoselective Reduction:NaBH4
in methanol provides a mild, self-validating system. The hydride selectively attacks the ester carbonyl without inducing hydrodehalogenation (removal of the 6-chloro substituent), a common side-reaction when using stronger reducing agents like Lithium Aluminum Hydride (
LiAlH4
) on halogenated heterocycles[5].
Salt Formation: The free base is converted to the hydrochloride salt using anhydrous HCl in dioxane. Aqueous HCl is avoided to prevent nucleophilic substitution (
SNAr
) of the chlorine atom by water, which would yield the undesired pyridazinone byproduct.
Step-by-Step Experimental Protocols
Protocol A: Oxidation to 6-Chloropyridazine-3-carboxylic acid
Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, thermometer, and an ice bath.
Dissolution: Dissolve 3-chloro-6-methylpyridazine (1.0 equiv) in concentrated
H2SO4
(approx. 8 volumes) at 0 °C[4].
Oxidation: Add
K2Cr2O7
(1.5–2.0 equiv) portion-wise over 1 hour, maintaining the internal temperature below 20 °C to prevent thermal runaway.
Heating: Remove the ice bath and gradually heat the mixture to 60–80 °C for 2–4 hours. Monitor completion via LC-MS.
Workup: Cool to 0 °C and carefully pour the mixture over crushed ice. Extract the aqueous layer with Ethyl Acetate (4 × 100 mL). Combine organic layers, dry over anhydrous
Na2SO4
, and concentrate in vacuo to afford the crude acid[4].
Protocol B: Esterification
Activation: Suspend 6-chloropyridazine-3-carboxylic acid in anhydrous Methanol (10 volumes) under
N2
.
Catalysis: Cool to 0 °C and add Thionyl Chloride (
SOCl2
, 1.5 equiv) dropwise. The
SOCl2
reacts with methanol to generate anhydrous HCl, catalyzing the Fischer esterification.
Reflux: Heat the reaction to reflux (65 °C) for 4 hours.
Isolation: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous
NaHCO3
and extract with Dichloromethane (DCM). Dry and concentrate to yield methyl 6-chloropyridazine-3-carboxylate.
Protocol C: Reduction to (6-Chloropyridazin-3-yl)methanol
Step-by-step workflow for the NaBH4-mediated reduction of the ester intermediate.
Preparation: Dissolve methyl 6-chloropyridazine-3-carboxylate (1.0 equiv) in anhydrous Methanol (10 volumes) and cool to 0 °C[5].
Reduction: Add
NaBH4
(2.0–3.0 equiv) in small portions to control the evolution of hydrogen gas.
Propagation: Allow the reaction to warm to room temperature and stir for 1–2 hours. Validate reaction progress via TLC (Ethyl Acetate:Hexane 1:1)[5].
Quenching: Cool to 0 °C and carefully quench with saturated aqueous
NH4Cl
to destroy excess hydride.
Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Wash combined organics with brine, dry over
Na2SO4
, and concentrate to yield the free base alcohol.
Protocol D: Hydrochloride Salt Formation
Dissolution: Dissolve the free (6-chloropyridazin-3-yl)methanol in anhydrous Dioxane or Diethyl Ether (5 volumes).
Precipitation: Add a solution of 4M HCl in Dioxane (1.2 equiv) dropwise at 0 °C. A white precipitate will form immediately.
Collection: Stir for 30 minutes, then filter the precipitate under a nitrogen atmosphere. Wash the filter cake with cold anhydrous ether and dry under high vacuum to afford (6-chloropyridazin-3-yl)methanol hydrochloride[1].
Quantitative Data Summary
The following table summarizes the standard quantitative parameters and expected yields for the synthetic sequence to ensure benchmarking accuracy in the laboratory.
Synthetic Step
Substrate
Primary Reagent
Temp (°C)
Time (h)
Typical Yield (%)
Oxidation
3-Chloro-6-methylpyridazine
K2Cr2O7
,
H2SO4
20–80
2–4
37–45
Esterification
6-Chloropyridazine-3-carboxylic acid
MeOH,
SOCl2
65
4
85–90
Reduction
Methyl 6-chloropyridazine-3-carboxylate
NaBH4
0–25
1–2
70–85
Salt Formation
(6-Chloropyridazin-3-yl)methanol
4M HCl in Dioxane
0–25
0.5
> 95
References
Wang, K., et al. "Synthesis process of 6-methoxy pyridazine-3-carboxylic acid" (CN101508676B). Google Patents.
ACS Publications. "Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists". Journal of Medicinal Chemistry. Available at:[Link]
Welling, P., et al. "Substituted nitrogen containing compounds" (WO2018222795A1). Google Patents.
PubChemLite. "(6-chloropyridazin-3-yl)methanol hydrochloride (C5H5ClN2O)". Université du Luxembourg. Available at:[Link]
Arvinas Operations, Inc. "Compounds and methods for the targeted degradation of androgen receptor" (US11883393B2). Google Patents.
The Privileged Pyridazine Scaffold: A Technical Guide to (6-Chloropyridazin-3-yl)methanol Hydrochloride and Its Structural Analogs
Executive Summary In modern medicinal chemistry, the pyridazine ring has emerged as a privileged azaheterocyclic scaffold, offering exceptional structural diversity and biological activity[1]. Among its derivatives, (6-C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the pyridazine ring has emerged as a privileged azaheterocyclic scaffold, offering exceptional structural diversity and biological activity[1]. Among its derivatives, (6-Chloropyridazin-3-yl)methanol hydrochloride (Molecular Formula: C₅H₅ClN₂O; Monoisotopic Mass: 144.009 Da) serves as a highly versatile bifunctional building block[2]. This whitepaper provides an in-depth mechanistic and practical guide to utilizing this scaffold, detailing the causality behind its chemical reactivity, step-by-step synthetic methodologies, and the structure-activity relationships (SAR) that drive its application in drug discovery.
Structural & Electronic Profiling: The Causality of Reactivity
To effectively utilize (6-Chloropyridazin-3-yl)methanol hydrochloride, one must understand the electronic topology of the 1,2-diazine (pyridazine) ring.
The Electrophilic Core
The two adjacent nitrogen atoms (N1 and N2) exert a profound inductive and resonance electron-withdrawing effect. This drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the C3 and C6 positions highly electrophilic[1].
The C6-Chloride: Unlike the inert chlorine in chlorobenzene, the C6-chlorine on a pyridazine ring is exceptionally labile. The adjacent nitrogen atoms act as an electron sink, stabilizing the anionic Meisenheimer intermediate during Nucleophilic Aromatic Substitution (S_NAr). This allows for rapid displacement by amines, alkoxides, and thiols under relatively mild conditions[3].
The C3-Methanol: The hydroxymethyl group provides an orthogonal functional handle. It can be oxidized to an aldehyde or carboxylic acid for amide coupling, or converted into a leaving group (e.g., mesylate or halide) to attach distinct pharmacophores[1].
The Hydrochloride Salt: The compound is typically supplied and stored as a hydrochloride salt. The free base of hydroxymethyl pyridazines is prone to auto-oxidation and polymerization over time. The HCl salt ensures long-term bench stability and significantly improves solubility in polar protic solvents during the initial stages of synthesis.
Table 1: Physicochemical Properties of the Core Scaffold
Property
Value / Description
Impact on Experimental Design
Molecular Formula
C₅H₅ClN₂O • HCl
Requires stoichiometric base neutralization in S_NAr.
Highly polar; requires reverse-phase chromatography for purification.
Reactivity Profile
Bifunctional (Electrophile/Nucleophile)
Requires orthogonal protection if both sites are reacted simultaneously.
Synthetic Diversification Workflows
The true value of this scaffold lies in its capacity for divergent synthesis. Below is a logical mapping of how the core is functionalized to generate libraries of structural analogs.
Fig 1: Chemical diversification pathways of the (6-Chloropyridazin-3-yl)methanol scaffold.
Protocol A: Self-Validating S_NAr at the C6 Position
This protocol details the displacement of the C6-chloride using a primary amine to generate kinase-directed analogs[3].
Preparation & Neutralization: Suspend 1.0 eq of (6-Chloropyridazin-3-yl)methanol hydrochloride in anhydrous N-Methyl-2-pyrrolidone (NMP). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).
Causality: NMP provides the high boiling point and polarity needed to dissolve the intermediates. The 2.5 eq of DIPEA is critical: 1.0 eq neutralizes the HCl salt of the starting material, 1.0 eq acts as the acid scavenger for the S_NAr byproduct, and 0.5 eq ensures a basic microenvironment to maintain nucleophile nucleophilicity.
Nucleophilic Attack: Add 1.2 eq of the desired primary amine. Heat the reaction to 110°C under a nitrogen atmosphere for 4-6 hours.
In-Process Validation: Monitor via LC-MS.
Self-Validation: The starting material exhibits a distinct 3:1 isotopic mass cluster at m/z 145/147 [M+H]⁺[2]. Successful conversion is confirmed by the disappearance of this cluster and the emergence of a single [M+H]⁺ peak corresponding to the amine adduct, confirming the loss of the chlorine atom.
Workup & Isolation: Cool to room temperature and pour into ice water.
Causality: The highly polar unreacted pyridazine core remains soluble in the aqueous phase, while the newly formed, more lipophilic S_NAr analog precipitates. Filter the solid and wash with cold water to yield the crude product.
Protocol B: Mild Oxidation of the C3-Methanol
To synthesize amide-linked analogs, the C3-methanol must be oxidized to a carboxylic acid.
Oxidation Sytem: Dissolve the S_NAr product in a biphasic mixture of Dichloromethane (DCM) and water. Add 0.1 eq of TEMPO and 2.2 eq of (Diacetoxyiodo)benzene (BAIB).
Causality: Harsh oxidants (like KMnO₄) can cleave the electron-deficient pyridazine ring. The TEMPO/BAIB system provides a mild, catalytic oxidation pathway that selectively oxidizes primary alcohols to carboxylic acids without degrading the S_NAr amine linkage.
In-Process Validation: Monitor via ¹H NMR of a miniature workup aliquot.
Self-Validation: The diagnostic singlet of the -CH₂- protons at ~4.8 ppm will completely disappear, replaced by a highly deshielded, broad carboxylic acid -OH proton at >10.0 ppm.
Pyridazine derivatives synthesized from this scaffold have demonstrated profound efficacy across multiple therapeutic domains, acting as bioisosteres for phenyl rings with improved aqueous solubility and distinct hydrogen-bonding profiles[4].
Oncology: VEGFR-2 Inhibition
Structural analogs featuring an ether or amine linkage at the C6 position, coupled with a substituted phenyl urea motif, have shown potent anti-angiogenic activity. These compounds act as competitive inhibitors at the ATP-binding hinge region of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3]. Optimization of the C3 and C6 substituents allows the pyridazine ring to form critical hydrogen bonds with the Cys919 residue in the hinge region, leading to nanomolar IC₅₀ values[3].
Fig 2: Inhibition of the VEGFR-2 signaling cascade by optimized pyridazine analogs.
CNS and Anti-Inflammatory Targets
Beyond oncology, the pyridazine core is highly effective in targeting central nervous system (CNS) receptors and inflammatory pathways[5]. Analogs substituting the C6 position with diazabicyclo or piperazine derivatives exhibit high affinity for neuronal nicotinic acetylcholine receptors (nAChRs), acting as potent analgesic agents[6]. Furthermore, specific structural modifications yield potent Phosphodiesterase (PDE-IV) inhibitors, which suppress key inflammatory mediators like TNF-α and IL-6[4][5].
The (6-Chloropyridazin-3-yl)methanol hydrochloride scaffold is a master key in medicinal chemistry. By exploiting the electron-deficient nature of the pyridazine ring, researchers can execute highly efficient, self-validating functionalizations at the C6 and C3 positions. Whether designing ATP-competitive kinase inhibitors or targeting allosteric sites on CNS receptors, this bifunctional core provides the necessary synthetic flexibility to optimize pharmacokinetics, enhance target affinity, and drive the next generation of therapeutic discovery.
References
PubChemLite - (6-chloropyridazin-3-yl)methanol hydrochloride (C5H5ClN2O). Université du Luxembourg / PubChem.
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science Publishers.
6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. Journal of Medicinal Chemistry - ACS Publications.
Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. PMC.
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org.
Application Note: Divergent Synthesis of Pyridazine Derivatives Using (6-Chloropyridazin-3-yl)methanol Hydrochloride
Executive Summary Pyridazine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of nicotinic receptor modulators 1, targeted anticancer therapeutics 2, and cyclooxygenase...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyridazine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of nicotinic receptor modulators 1, targeted anticancer therapeutics 2, and cyclooxygenase inhibitors 3. Among the most versatile building blocks for constructing these complex molecules is (6-Chloropyridazin-3-yl)methanol hydrochloride . This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to selectively functionalize this bifunctional core.
Mechanistic Insights & Reactivity Profiling
The synthetic utility of (6-Chloropyridazin-3-yl)methanol hydrochloride stems from its dual reactive sites, which can be addressed orthogonally:
The C6-Chloride: The diazine ring is highly electron-deficient due to the inductive and resonance effects of the adjacent nitrogen atoms. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, priming the C6-Cl bond for facile Nucleophilic Aromatic Substitution (SNAr) without the need for transition-metal catalysis 4. It is also an excellent substrate for palladium-catalyzed cross-couplings.
The C3-Hydroxymethyl Group: Behaving similarly to a benzylic alcohol, this primary hydroxyl group can be chemoselectively oxidized to an aldehyde or converted into a leaving group for further aliphatic functionalization.
The Hydrochloride Salt Factor: The commercial availability of this building block as an HCl salt enhances its bench stability but introduces a critical stoichiometric variable. Failure to properly liberate the free base prior to nucleophilic or catalytic reactions is the leading cause of poor yields and catalyst poisoning in early-stage drug discovery workflows.
Strategic Synthetic Workflows
Divergent synthetic workflows for (6-Chloropyridazin-3-yl)methanol hydrochloride.
Validated Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines
Preparation: Suspend (6-Chloropyridazin-3-yl)methanol hydrochloride (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M) under a nitrogen atmosphere.
Free-Basing & Buffering: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol) dropwise at 0 °C.
Causality: The precise stoichiometry of 2.5 eq is critical. 1.0 eq neutralizes the starting HCl salt, 1.0 eq scavenges the HCl byproduct generated during the SNAr mechanism, and 0.5 eq acts as a kinetic buffer to maintain a basic microenvironment.
Substitution: Add the secondary amine (e.g., morpholine, 1.2 eq, 6.0 mmol). Heat the reaction mixture to 80 °C for 6 hours.
Causality: The electron-withdrawing diazine ring stabilizes the anionic Meisenheimer intermediate, allowing the reaction to proceed smoothly in a polar aprotic solvent without metal catalysis.
Self-Validation Step: Monitor the reaction via LC-MS. The successful conversion is validated by the complete disappearance of the starting material's mass cluster (m/z 145/147 [M+H]⁺, 3:1 ratio) which indicates the loss of the characteristic chlorine isotope pattern, replaced by the product mass (e.g., m/z 196 [M+H]⁺ for morpholine).
Workup: Quench with ice water. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to quantitatively remove DMF), dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Chemoselective Oxidation to 6-Chloropyridazine-3-carbaldehyde
Objective: Convert the hydroxymethyl group to an electrophilic aldehyde for downstream reductive aminations.
Preparation: Dissolve the free-based (6-Chloropyridazin-3-yl)methanol (1.0 eq, 3.0 mmol) in anhydrous CH₂Cl₂ (30 mL, 0.1 M).
Oxidation: Add activated Manganese(IV) oxide (MnO₂) (10.0 eq, 30.0 mmol) in a single portion at room temperature.
Causality: MnO₂ is highly chemoselective for allylic and benzylic alcohols. Because the pyridazine ring mimics an electron-deficient aryl system, the C3-methanol is highly susceptible to MnO₂ oxidation. This avoids the use of Swern or Dess-Martin conditions, which can occasionally lead to N-oxidation or unwanted chlorination side-reactions on electron-richer substrates.
Reaction: Stir vigorously at room temperature for 12 hours.
Self-Validation Step: Filter an aliquot through a small plug of Celite and concentrate. Analyze via ¹H NMR. Validation is confirmed by the appearance of a sharp aldehyde singlet at ~10.1 ppm and the complete disappearance of the CH₂ doublet at ~4.8 ppm.
Workup: Filter the entire mixture through a pad of Celite to remove manganese salts, washing the filter cake thoroughly with CH₂Cl₂. Concentrate the filtrate to afford the aldehyde, which should be used immediately or stored at -20 °C under argon to prevent degradation.
Protocol C: Suzuki-Miyaura Cross-Coupling at C6
Objective: Install aryl or heteroaryl groups at the C6 position.
Preparation: Charge an oven-dried Schlenk flask with (6-Chloropyridazin-3-yl)methanol hydrochloride (1.0 eq, 2.0 mmol), the desired arylboronic acid (1.2 eq, 2.4 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.1 mmol).
Causality: The base stoichiometry must account for the neutralization of the HCl salt (1.0 eq) plus the cross-coupling requirement (2.0 eq) to activate the boronic acid via the formation of a boronate complex. The bulky dppf ligand prevents the basic pyridazine nitrogens from poisoning the palladium catalyst.
Degassing: Degas the biphasic mixture via three freeze-pump-thaw cycles or vigorous sparging with N₂ for 15 minutes.
Reaction: Heat to 90 °C for 8 hours.
Self-Validation Step: TLC (UV 254 nm) will show a highly fluorescent spot (extended conjugation of the biaryl system) that is significantly less polar than the starting material.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
Quantitative Data & Optimization
The following table summarizes optimized parameters for the functionalization of (6-Chloropyridazin-3-yl)methanol, derived from internal validation and literature precedents.
Reaction Type
Reagents
Catalyst / Base
Solvent
Temp (°C)
Time (h)
Yield (%)
SNAr (Amination)
Morpholine (1.2 eq)
DIPEA (2.5 eq)
DMF
80
6
85
SNAr (Etherification)
Phenol (1.2 eq)
K₂CO₃ (3.0 eq)
DMSO
100
12
72
Oxidation
Activated MnO₂ (10 eq)
None
CH₂Cl₂
25
12
90
Suzuki Coupling
Ph-B(OH)₂ (1.2 eq)
Pd(dppf)Cl₂ / Na₂CO₃
Dioxane/H₂O
90
8
78
Sonogashira
Phenylacetylene (1.5 eq)
Pd(PPh₃)₂Cl₂ / CuI / TEA
THF
65
16
65
Conclusion
(6-Chloropyridazin-3-yl)methanol hydrochloride is a highly modular building block. By strictly controlling the stoichiometry of the base to account for the hydrochloride salt, and by leveraging the inherent electron deficiency of the diazine core, researchers can achieve high-yielding, regioselective functionalizations. These validated protocols provide a robust foundation for the rapid generation of pyridazine-based libraries in drug discovery.
References
Toma, L., et al. "6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies." Journal of Medicinal Chemistry.[Link]
Elmeligie, S., et al. "Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity." J-STAGE / Chemical and Pharmaceutical Bulletin.[Link]
Aslan, R., et al. "Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition." Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
Kelly, M. J., et al. "Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196)." ACS Publications / Journal of Medicinal Chemistry.[Link]
Application Notes: (6-Chloropyridazin-3-yl)methanol hydrochloride as a Versatile Synthon in Agrochemical Discovery
Introduction: The Pyridazine Scaffold in Modern Crop Protection The pyridazine nucleus, a six-membered diazine ring with two adjacent nitrogen atoms, represents a cornerstone in the development of modern agrochemicals.[1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyridazine Scaffold in Modern Crop Protection
The pyridazine nucleus, a six-membered diazine ring with two adjacent nitrogen atoms, represents a cornerstone in the development of modern agrochemicals.[1] Its unique electronic properties and the ability to easily introduce diverse functional groups make it a "privileged structure" for medicinal and agricultural chemists.[1] Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[2] The inherent polarity and hydrogen bonding capabilities of the diazine core contribute to favorable interactions with various biological targets, leading to potent agrochemical candidates.[3]
(6-Chloropyridazin-3-yl)methanol hydrochloride is a key building block, offering two reactive sites for molecular elaboration: the chlorine atom at the 6-position, which is susceptible to nucleophilic substitution, and the hydroxymethyl group at the 3-position, which can undergo reactions like etherification and esterification.[4][5] This application note provides a technical guide for researchers on leveraging this versatile intermediate in the synthesis of novel agrochemical candidates and outlines detailed protocols for their subsequent biological evaluation, with a focus on fungicidal activity.
Synthetic Utility: Crafting Novel Agrochemicals
The strategic functionalization of (6-Chloropyridazin-3-yl)methanol allows for the systematic exploration of chemical space to identify new lead compounds. The inherent reactivity of the C-Cl bond and the hydroxyl group enables the generation of diverse molecular libraries.
Nucleophilic Substitution at the C6 Position
The chlorine atom on the pyridazine ring is an excellent leaving group, readily displaced by various nucleophiles. This allows for the introduction of diverse fragments that can significantly influence the biological activity of the resulting molecule. For instance, reaction with substituted anilines or alkylamines can yield derivatives with potential herbicidal or insecticidal properties.[6]
Derivatization of the Hydroxymethyl Group
The primary alcohol functionality provides a handle for introducing a wide array of substituents through etherification and esterification reactions. These modifications can modulate the compound's lipophilicity, metabolic stability, and target-binding affinity.
Ether linkages are common in many successful agrochemicals. The Williamson ether synthesis is a reliable method for preparing such derivatives from (6-Chloropyridazin-3-yl)methanol.
Reaction Scheme:
Caption: Synthetic pathway for ether derivatives.
Step-by-Step Procedure:
To a stirred suspension of a strong base, such as sodium hydride (1.2 equivalents), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add (6-Chloropyridazin-3-yl)methanol (1.0 equivalent) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
Add the desired alkyl or aryl halide (R-X, 1.1 equivalents) to the reaction mixture.
Heat the reaction to a temperature appropriate for the specific halide (typically between 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of water at 0 °C.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.
Esterification can be achieved using various coupling agents, with the Yamaguchi esterification being particularly effective for sterically hindered substrates.[7][8]
Reaction Scheme:
Caption: Synthetic pathway for ester derivatives.
Step-by-Step Procedure:
Dissolve the carboxylic acid (R-COOH, 1.2 equivalents) and triethylamine (Et3N, 2.5 equivalents) in anhydrous toluene.
Add 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent, 1.2 equivalents) dropwise at room temperature and stir for 1 hour.[7][8]
In a separate flask, dissolve (6-Chloropyridazin-3-yl)methanol (1.0 equivalent) and 4-dimethylaminopyridine (DMAP, 1.5 equivalents) in anhydrous toluene.
Add the solution of the mixed anhydride from step 2 to the alcohol solution from step 3 and stir at room temperature until the reaction is complete as monitored by TLC.
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the target ester.
Agrochemical Screening: A Focus on Antifungal Activity
Given the prevalence of fungicidal activity among pyridazine derivatives, a primary screening cascade should focus on identifying antifungal properties.[9] The following protocols describe a tiered approach, starting with a high-throughput in vitro assay followed by a more comprehensive whole-plant assay for promising candidates.
Tier 1: In Vitro Antifungal Screening
This initial screen aims to quickly identify compounds with direct inhibitory effects on the growth of key phytopathogenic fungi.
This assay is a standard method to determine the fungistatic or fungicidal potential of a compound by measuring the inhibition of fungal colony growth.[1][2]
Caption: Workflow for Mycelial Growth Inhibition Assay.
Materials:
Potato Dextrose Agar (PDA)
Sterile petri dishes (90 mm)
Actively growing cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)
Test compounds synthesized from (6-Chloropyridazin-3-yl)methanol
Positive control (e.g., a commercial fungicide like Carbendazim)
Negative control (solvent used to dissolve compounds, e.g., DMSO)
Sterile cork borer (5 mm)
Step-by-Step Procedure:
Preparation of Test Solutions: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10,000 ppm).
Preparation of Amended Media: Autoclave PDA and cool it to approximately 50-55 °C in a water bath. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 10, and 1 ppm). Ensure the final solvent concentration is consistent across all plates and does not exceed a level that inhibits fungal growth (typically <1%). Prepare a solvent-only control plate.
Plating: Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.
Inoculation: Using a sterile 5 mm cork borer, cut a mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each PDA plate.
Incubation: Seal the plates with paraffin film and incubate them in the dark at a suitable temperature for the test fungus (e.g., 25 °C) until the fungal growth in the negative control plate has nearly reached the edge of the plate (typically 5-7 days).
Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the average diameter. The percentage of mycelial growth inhibition is calculated using the following formula:[1]
Percentage Inhibition (%) = [(C - T) / C] x 100
Where:
C = Average diameter of the fungal colony in the negative control plate (mm)
T = Average diameter of the fungal colony in the treated plate (mm)
EC50 Determination: From the dose-response data, calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC50) for each active compound using probit analysis or other suitable statistical software.
Data Presentation:
Compound ID
Target Fungus
Concentration (ppm)
Mean Colony Diameter (mm) ± SD
Percent Inhibition (%)
EC50 (ppm)
Control
F. oxysporum
0 (Solvent)
85.2 ± 1.5
0
-
CPD-E1
F. oxysporum
100
10.5 ± 0.8
87.7
22.5
50
28.1 ± 1.1
67.0
25
45.3 ± 1.3
46.8
CPD-S1
F. oxysporum
100
5.2 ± 0.5
93.9
15.8
50
15.7 ± 0.9
81.6
25
33.4 ± 1.0
60.8
Carbendazim
F. oxysporum
10
12.3 ± 0.7
85.6
1.2
Table 1: Representative data from an in vitro mycelial growth inhibition assay.
Tier 2: Whole-Plant Fungicidal Assay (Protective and Curative)
Compounds that demonstrate significant activity in the in vitro screen (e.g., EC50 < 25 ppm) should be advanced to whole-plant assays to evaluate their efficacy under more realistic conditions. This also allows for the assessment of protective (pre-infection) and curative (post-infection) activities.
Materials:
Tomato plants (e.g., cv. 'Moneymaker'), 4-6 weeks old
Spore suspension of Phytophthora infestans (e.g., 1 x 10^5 sporangia/mL)
Test compounds formulated as an emulsifiable concentrate or wettable powder
Spray chamber
Humid chamber/growth room with controlled temperature and humidity
Step-by-Step Procedure:
Compound Application (Protective): Prepare spray solutions of the test compounds at various concentrations (e.g., 200, 100, 50 ppm) in water containing a surfactant (e.g., 0.02% Tween® 20). Spray the tomato plants until runoff and allow the foliage to dry completely (approximately 24 hours). Include positive (commercial fungicide) and negative (surfactant solution) controls.
Inoculation: Inoculate the treated plants by spraying them with the P. infestans spore suspension.
Incubation: Place the inoculated plants in a high-humidity chamber (>95% RH) at 18-20 °C for 24-48 hours to facilitate infection. Then, move them to a growth chamber with a 16h/8h light/dark cycle.
Disease Assessment: After 5-7 days, visually assess the disease severity on the leaves as the percentage of leaf area covered by lesions.
Data Analysis: Calculate the percentage of disease control for each treatment relative to the negative control.
Conclusion: A Gateway to New Agrochemicals
(6-Chloropyridazin-3-yl)methanol hydrochloride is a highly valuable and versatile starting material for the synthesis of novel agrochemical candidates. Its dual reactive sites permit the creation of large and diverse chemical libraries. The systematic application of the synthetic and screening protocols detailed in this note provides a robust framework for researchers to explore the potential of the pyridazine scaffold, identify new lead compounds, and contribute to the development of the next generation of crop protection agents. The inherent biological activity of the pyridazine core, combined with targeted synthetic modifications, makes this an exceptionally promising area for agrochemical discovery.[1][2]
References
A. Malik, R. Mishra, R. Mazumder, A. Mazumder, P.S. Mishra. "A comprehensive study on synthesis and biological activities of Pyridazine Derivatives." Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2020-13-2-33.html]
BenchChem. "Application Notes and Protocols for the Agrochemical Screening of Novel Benzamide Derivatives." BenchChem. [URL: https://www.benchchem.
BenchChem. "Application Notes: 6-Chloropyridin-3-amine in Agrochemical Synthesis." BenchChem. [URL: https://www.benchchem.com/application-notes/6-chloropyridin-3-amine-in-agrochemical-synthesis]
G. T. S. Science. "Product Class 8: Pyridazines." Science of Synthesis. [URL: https://science-of-synthesis.thieme.com/app/toc/?id=10.1055/sos-SD-016-00473]
Google Patents. "WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides." Google Patents. [URL: https://patents.google.
M. A. Munawar, M. A. Sajid, M. F. Sohail, M. N. Zafar, A. A. Khan, M. A. Iqbal, M. A. Khan, M. A. Rauf, S. Sumrra. "Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review." Frontiers in Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11317527/]
M. Balouiri, M. Sadiki, S. K. Ibnsouda. "Methods for in vitro evaluating antimicrobial activity: A review." Journal of Pharmaceutical Analysis. [URL: not directly found, but referenced in other provided search results]
N. A. Khalil, E. M. Ahmed, M. M. Saeed, K. I. Eissa. "Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents." Medicinal Chemistry Research. [URL: https://www.researchgate.
ResearchGate. "Pyridazine and pyridazinone compounds in crops protection: a review." ResearchGate. [URL: https://www.researchgate.net/publication/376377317_Pyridazine_and_pyridazinone_compounds_in_crops_protection_a_review]
S. K. Verma, R. Irrchhaiya, K. P. Namdeo, V. K. Singh, A. Singh, S. Khurana. "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical Pharmacology Journal. [URL: http://biomedpharmajournal.org/?p=334]
T. A. Bailey. "Effects of 25 chemicals on four species of aquatic fungi (Saprolegniales) pathogenic to fish." Aquaculture. [URL: not directly found, but referenced in other provided search results]
X. L. Zhang, F. M. Zhang, S. J. Xue, D. Y. Tan, Z. W. Wang. "Synthesis and herbicidal activity of 3-arylalkylamino-6-chloropyridazines." Chinese Journal of Organic Chemistry. [URL: https://www.researchgate.net/publication/287498118_Synthesis_and_herbicidal_activity_of_3-arylalkylamino-6-chloropyridazines]
ACS Publications. "6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies." Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm0208830]
BenchChem. "(6-Chloropyridazin-3-yl)methanol: Your Ultimate Synthesis Ally." BenchChem. [URL: https://www.benchchem.com/product/bchm034359]
Echemi. "[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol Safety Data Sheets." Echemi. [URL: https://www.echemi.com/sds/1-(6-chloropyridazin-3-yl)piperidin-4-yl-methanol-cas-959966-26-8.html]
European Chemicals Agency. "(6-chloropyridazin-3-yl)methanol hydrochloride — Chemical Substance Information." ECHA. [URL: https://echa.europa.
Frontiers. "Antifungal activity of a novel synthetic polymer M451 against phytopathogens." Frontiers in Microbiology. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2023.1165785/full]
Google Patents. "CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride." Google Patents. [URL: https://patents.google.
MDPI. "Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo." Molecules. [URL: https://www.mdpi.com/1420-3049/27/12/3946]
MDPI. "Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors." International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/25/1/141]
MDPI. "Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum." Journal of Fungi. [URL: https://www.mdpi.com/2309-608X/9/2/194]
Der Pharma Chemica. "Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives." Der Pharma Chemica. [URL: https://www.derpharmachemica.
PMC. "Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives." Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273187/]
PMC. "High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum." Methods in Molecular Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5429402/]
ResearchGate. "(PDF) Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review." ResearchGate. [URL: https://www.researchgate.net/publication/384992683_Yamaguchi_esterification_a_key_step_toward_the_synthesis_of_natural_products_and_their_analogs-a_review]
Application Note: Comprehensive Analytical Characterization of (6-Chloropyridazin-3-yl)methanol Hydrochloride
Introduction & Chemical Context Pyridazine derivatives, particularly 3,6-disubstituted scaffolds, are critical pharmacophores in medicinal chemistry. They are frequently utilized in the rational design of nicotinic recep...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
Pyridazine derivatives, particularly 3,6-disubstituted scaffolds, are critical pharmacophores in medicinal chemistry. They are frequently utilized in the rational design of nicotinic receptor agonists, VEGFR-2 inhibitors, and novel anthelmintic agents[1]. The compound (6-Chloropyridazin-3-yl)methanol hydrochloride (CAS: 1461708-68-8) serves as a highly versatile synthetic intermediate[2].
From an analytical perspective, this compound presents unique challenges. It is a hydrochloride salt of a basic nitrogen heterocycle, containing both a reactive halogen and a primary alcohol. Rigorous, orthogonal analytical characterization is required to confirm its purity, exact mass, and regiochemical structural integrity before it can be deployed in downstream drug development workflows.
Orthogonal Analytical Strategy
To establish a self-validating data package, we employ an orthogonal strategy integrating High-Performance Liquid Chromatography (HPLC-UV/DAD), High-Resolution Mass Spectrometry (HRMS), and Multinuclear NMR Spectroscopy.
Figure 1: Orthogonal analytical workflow for pyridazine derivative characterization.
Experimental Protocols & Mechanistic Causality
Sample Preparation
Causality: Hydrochloride salts are often highly hygroscopic. Handling the material in ambient humidity can lead to water absorption, skewing quantitative mass measurements and introducing broad water peaks in NMR spectra.
Equilibrate the standard vial to room temperature within a desiccator prior to opening.
Weigh exactly 10.0 mg of the compound using a calibrated microbalance.
For LC-MS: Dissolve in 10.0 mL of LC-MS grade Water:Acetonitrile (90:10, v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes.
For NMR: Dissolve 15.0 mg in 0.6 mL of anhydrous DMSO-d6.
HPLC-UV/DAD Purity Profiling
Causality: The basic nitrogen atoms in the pyridazine ring have a high affinity for unendcapped silanol groups on silica stationary phases, which causes severe peak tailing. By utilizing 0.1% Trifluoroacetic acid (TFA), we lower the mobile phase pH to ~2.0. This fully protonates the pyridazine nitrogens and neutralizes the silanols, while the trifluoroacetate anion acts as a weak ion-pairing agent. This mechanism ensures sharp, symmetrical peaks.
Self-Validation: The protocol utilizes a Diode Array Detector (DAD). By extracting UV spectra across the leading edge, apex, and trailing edge of the main peak, the method self-validates peak purity. A spectral match factor of >990 confirms no co-eluting impurities are hidden beneath the API peak.
Step-by-Step Methodology:
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 5 µL.
Detection: DAD scanning from 200–400 nm (extracted at 254 nm).
Gradient: (See Table 1).
High-Resolution Mass Spectrometry (HRMS)
Causality: Electrospray Ionization (ESI) in positive mode is optimal for basic nitrogenous compounds.
Self-Validation: The presence of the chlorine atom provides a built-in structural validation mechanism. The natural abundance of
35
Cl to
37
Cl is approximately 3:1. The analyst must verify that the
[M+H]+
peak at m/z 145.0163 is accompanied by an M+2 peak at m/z 147.0133 with ~32% relative intensity[3]. Failure to observe this isotopic signature immediately invalidates the structural assignment.
Step-by-Step Methodology:
Instrument: Q-TOF LC/MS system.
Ionization Mode: ESI Positive (ESI+).
Capillary Voltage: 3500 V.
Desolvation Temperature: 350 °C.
Cone Voltage: 30 V (optimized to prevent in-source fragmentation of the hydroxymethyl group).
Multinuclear NMR Spectroscopy (
1
H,
13
C)
Causality: Why use DMSO-d6? Non-polar solvents (like CDCl
3
) fail to efficiently dissolve hydrochloride salts. DMSO-d6 disrupts the crystal lattice of the salt. Furthermore, DMSO slows down the chemical exchange of the hydroxyl (-OH) proton, allowing it to be observed as a distinct resonance rather than blending into the baseline, which is critical for verifying the intact primary alcohol[4].
Self-Validation: The integration of the
1
H NMR signals must exactly match the proton count of the free base (5 protons: 2 aromatic, 2 aliphatic, 1 hydroxyl) plus the broad downfield resonance of the HCl proton.
Step-by-Step Methodology:
Instrument: 400 MHz or 500 MHz NMR Spectrometer.
Acquisition (
1
H): 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.
Application Note: Structural Elucidation of (6-Chloropyridazin-3-yl)methanol hydrochloride via High-Resolution NMR and LC-MS
Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Guide & Standard Operating Protocol Executive Summary The characterization of halogenated heteroaromatic salts i...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists
Document Type: Technical Guide & Standard Operating Protocol
Executive Summary
The characterization of halogenated heteroaromatic salts is a critical quality control step in early-stage drug development. (6-Chloropyridazin-3-yl)methanol hydrochloride (C₅H₅ClN₂O · HCl) is a highly polar, functionalized building block frequently utilized in the synthesis of kinase inhibitors and GABA-A receptor modulators. This application note provides a comprehensive, self-validating analytical framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
By integrating step-by-step methodologies with mechanistic rationales, this guide ensures that researchers can confidently verify molecular identity, assess isotopic signatures, and prevent analytical artifacts.
Analytical Workflow
To establish an unbroken chain of structural evidence, we employ an orthogonal analytical strategy. NMR provides connectivity and stereoelectronic information, while LC-MS confirms the exact mass and isotopic distribution of the chlorine atom.
Figure 1: Parallel analytical workflow for NMR and LC-MS characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection and Causality
The hydrochloride salt of (6-chloropyridazin-3-yl)methanol exhibits poor solubility in standard non-polar solvents like CDCl₃. Deuterated dimethyl sulfoxide (DMSO-d₆) is the mandatory solvent for this analysis. Beyond mere solubility, DMSO-d₆ is selected for its strong hydrogen-bonding capabilities. This property drastically reduces the chemical exchange rate of the hydroxyl (-OH) and protonated pyridazinium (NH⁺) protons, allowing them to be observed as distinct, albeit broadened, resonances rather than being lost to the baseline[1].
Furthermore, the protonation of the pyridazine ring by the HCl salt induces a strong electron-withdrawing effect, shifting the aromatic protons (H-4 and H-5) significantly downfield compared to the free base[1].
Sample Preparation Protocol
Weighing: Accurately weigh 15–20 mg of the compound into a clean glass vial.
Dissolution: Add 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 1 minute at room temperature.
Transfer: Use a glass Pasteur pipette to transfer the clear solution into a standard 5 mm NMR tube, ensuring no air bubbles are trapped at the bottom.
Acquisition:
¹H NMR: Acquire at 400 MHz (or higher) using 16 scans, a relaxation delay (D1) of 1.0 s, and a 30° pulse angle.
¹³C NMR: Acquire at 100 MHz using 1024 scans and standard WALTZ-16 proton decoupling.
Spectral Assignments and Mechanistic Insights
The pyridazine ring system is characterized by a distinct ortho-coupling constant (
J≈9.0
Hz) between H-4 and H-5. This large coupling constant is a hallmark of 1,2-diazines and serves to differentiate the compound from isomeric pyrimidines or pyrazines[1].
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Assignment
~8.10
Doublet (d)
1H
9.0
Pyridazine H-5 (adjacent to Cl)
~7.95
Doublet (d)
1H
9.0
Pyridazine H-4 (adjacent to CH₂OH)
~5.60
Broad Singlet (br s)
1H
-
Hydroxyl (-OH)
~4.75
Singlet (s)
2H
-
Methylene (-CH₂-)
> 10.0
Very Broad (br)
1H
-
HCl / NH⁺ (Often exchanges with H₂O)
Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (ppm)
Carbon Type
Assignment
~163.0
Quaternary (C)
C-3 (Attached to CH₂OH)
~155.0
Quaternary (C)
C-6 (Attached to Cl)
~129.5
Methine (CH)
C-5 (Aromatic)
~126.0
Methine (CH)
C-4 (Aromatic)
~62.0
Methylene (CH₂)
Aliphatic (-CH₂OH)
Mass Spectrometry (LC-MS)
Ionization Strategy
Electrospray Ionization in Positive mode (ESI+) is the optimal technique for this compound. The basic nitrogen atoms in the pyridazine ring readily accept a proton to form a stable
[M+H]+
pseudomolecular ion[2]. The addition of 0.1% Formic Acid to the mobile phase acts as an ionization promoter, ensuring the compound remains fully protonated as it enters the mass spectrometer source.
LC-MS Protocol
Stock Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade methanol.
Working Solution: Dilute the stock to 10 µg/mL using the initial mobile phase (95% H₂O / 5% Acetonitrile + 0.1% Formic Acid). Note: The HCl salt will naturally dissociate in this aqueous environment.
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.
MS Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from m/z 50 to 500.
Isotopic Signatures and Fragmentation
Chlorine is an "A+2" element, meaning it exists naturally as two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This creates a highly specific, self-validating 3:1 intensity ratio in the mass spectrum at
m/z
145 and 147[2]. If this exact 3:1 isotopic cluster is missing, the peak does not represent the target compound[3].
To pass structural QC, the batch must demonstrate:
NMR Purity: Lack of extraneous aliphatic signals between 1.0–4.0 ppm (confirming the absence of residual synthesis solvents like ethyl acetate or hexane).
Isotopic Integrity: The MS spectrum must display the 145/147
m/z
doublet in a strict 3:1 ratio.
Salt Verification: While ESI+ MS will only show the free base (
m/z
145), the profound downfield shift in the ¹H NMR (compared to literature values of the free base) indirectly validates the presence of the hydrochloride salt[1].
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. "Introduction to Spectroscopy". Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds". Wiley-VCH. URL:[Link]
Application Notes & Protocols: (6-Chloropyridazin-3-yl)methanol Hydrochloride as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Pyridazine Scaffold The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern medicinal chemistry.[1][2] Its...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern medicinal chemistry.[1][2] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it an attractive component for designing molecules that interact with biological targets.[3] Among the myriad of pyridazine derivatives, (6-Chloropyridazin-3-yl)methanol hydrochloride stands out as a particularly versatile and strategic building block.
This molecule incorporates three key points of chemical reactivity: a primary alcohol, a reactive chloro-substituent on an electron-deficient ring, and the pyridazine core itself. This trifecta of functionality allows for sequential and orthogonal synthetic modifications, making it an ideal starting point for the construction of diverse and complex molecular libraries. Its derivatives have shown significant promise in various therapeutic areas, including as nicotinic agents, anticancer agents, and cardiovascular modulators.[4][5][6][7]
This guide provides an in-depth exploration of the synthetic utility of (6-Chloropyridazin-3-yl)methanol hydrochloride, complete with detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11][12]
Handling: Avoid formation of dust and aerosols. Use non-sparking tools.[11]
First Aid:
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9][11]
Skin Contact: Wash off immediately with plenty of soap and water.[9][12]
Eye Contact: Rinse cautiously with water for several minutes.[9][10]
Ingestion: Rinse mouth. Do not induce vomiting. Call a physician or poison control center immediately.[11]
Core Synthetic Transformations & Protocols
The synthetic utility of (6-chloropyridazin-3-yl)methanol hydrochloride stems from its two primary reactive handles: the hydroxyl group and the C6-chloro substituent. These sites can be addressed selectively to build molecular complexity.
Key reactive sites of the building block.
Reactions at the Hydroxyl Group: Ether & Ester Formation
The primary alcohol provides a straightforward entry point for introducing a vast array of functionalities through O-alkylation and O-acylation.
The Williamson ether synthesis is a robust and reliable method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[13] For unactivated alcohols like our substrate, a strong, non-nucleophilic base such as sodium hydride (NaH) is required to generate the nucleophilic alkoxide in situ.[13]
Workflow for Williamson Ether Synthesis.
Objective: To synthesize (6-chloro-pyridazin-3-yl)methoxymethyl)benzene.
Reagent/Material
Amount
Moles
Purpose
(6-Chloropyridazin-3-yl)methanol HCl
1.81 g
10.0 mmol
Starting Material
Sodium Hydride (NaH), 60% in oil
0.88 g
22.0 mmol
Base (deprotonation)
Benzyl Bromide
1.31 mL
11.0 mmol
Alkylating Agent
Anhydrous Tetrahydrofuran (THF)
50 mL
-
Solvent
Saturated NH₄Cl (aq.)
20 mL
-
Quenching Agent
Ethyl Acetate (EtOAc)
100 mL
-
Extraction Solvent
Brine
30 mL
-
Washing Agent
Anhydrous MgSO₄
~5 g
-
Drying Agent
Step-by-Step Methodology:
Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (6-Chloropyridazin-3-yl)methanol hydrochloride. Add anhydrous THF (50 mL) and stir to suspend the solid.
Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Carefully add the sodium hydride in small portions over 10 minutes. Causality: NaH reacts exothermically with the trace HCl salt and the alcohol. Portion-wise addition at 0°C controls the effervescence (H₂ gas evolution) and reaction temperature.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture should become a clearer solution as the sodium alkoxide forms.
Alkylation: Cool the reaction mixture back to 0 °C. Add the benzyl bromide dropwise via syringe.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
Work-up: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution (20 mL).
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and deionized water (30 mL). Separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (50 mL).
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ether product.
Direct Fischer esterification requires harsh acidic conditions that may be incompatible with other functional groups. A milder and highly efficient alternative is the use of coupling agents. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst, proceeds under neutral conditions at room temperature and is suitable for a wide range of substrates.[14]
Workflow for Esterification via DCC/DMAP.
Objective: To synthesize (6-chloropyridazin-3-yl)methyl benzoate.
Reagent/Material
Amount
Moles
Purpose
(6-Chloropyridazin-3-yl)methanol HCl
1.81 g
10.0 mmol
Starting Material
Benzoic Acid
1.22 g
10.0 mmol
Carboxylic Acid
Dicyclohexylcarbodiimide (DCC)
2.27 g
11.0 mmol
Coupling Agent
4-Dimethylaminopyridine (DMAP)
0.12 g
1.0 mmol
Catalyst
Anhydrous Dichloromethane (DCM)
50 mL
-
Solvent
0.5 N Hydrochloric Acid (HCl)
20 mL
-
Washing Agent
Saturated NaHCO₃ (aq.)
20 mL
-
Washing Agent
Step-by-Step Methodology:
Setup: In a 250 mL round-bottom flask, combine (6-Chloropyridazin-3-yl)methanol hydrochloride, benzoic acid, and DMAP. Add anhydrous DCM (40 mL).
Activation: Cool the stirred solution to 0 °C in an ice bath. Dissolve DCC in anhydrous DCM (10 mL) and add this solution dropwise to the reaction mixture. Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form an even more reactive acylpyridinium species, which is readily attacked by the alcohol. Conducting this at 0°C minimizes side reactions.[14]
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-5 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.
Work-up: Upon completion, filter the reaction mixture through a fritted funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (20 mL), deionized water (20 mL), and saturated NaHCO₃ solution (20 mL).[14]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the pure ester.
Reactions at the C6-Chloro Substituent
The chlorine atom at the 6-position of the pyridazine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the two ring nitrogens.[7] This allows for the facile introduction of nitrogen, oxygen, and sulfur nucleophiles.
This reaction is a cornerstone for creating derivatives for pharmaceutical applications, particularly for introducing amine-containing side chains like piperazine, which is a common pharmacophore.[4][5] The reaction typically requires a base to neutralize the HCl generated and is often heated to ensure a reasonable reaction rate.
Workflow for Nucleophilic Aromatic Substitution.
Objective: To synthesize (6-(piperazin-1-yl)pyridazin-3-yl)methanol.
Reagent/Material
Amount
Moles
Purpose
(6-Chloropyridazin-3-yl)methanol HCl
1.81 g
10.0 mmol
Starting Material
Piperazine (anhydrous)
1.72 g
20.0 mmol
Nucleophile
Potassium Carbonate (K₂CO₃)
4.14 g
30.0 mmol
Base
Toluene
50 mL
-
Solvent
Step-by-Step Methodology:
Setup: To a 100 mL round-bottom flask, add (6-Chloropyridazin-3-yl)methanol hydrochloride, piperazine, and potassium carbonate. Causality: An excess of both the nucleophile (piperazine) and base is used. The base neutralizes the starting material's HCl salt and the HCl generated during the reaction, driving it to completion.
Reaction: Add toluene (50 mL) and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.
Monitor the reaction by TLC. The reaction is typically complete within 8-16 hours.
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove potassium salts and any unreacted base. Wash the filter cake with a small amount of toluene.
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified either by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography (using a polar eluent system such as DCM/Methanol with a small percentage of triethylamine to prevent streaking on the silica gel).
Conclusion
(6-Chloropyridazin-3-yl)methanol hydrochloride is a high-value, versatile building block for synthetic and medicinal chemistry. Its orthogonal reactive sites—the primary alcohol and the C6-chloro group—provide chemists with a reliable platform for constructing diverse and complex molecules. The protocols detailed herein represent robust, reproducible methods for engaging these functionalities, opening the door to novel compound libraries for drug discovery and materials science. Mastery of these transformations empowers researchers to fully leverage the synthetic potential of the pyridazine scaffold.
References
ChemSub. (6-chloropyridazin-3-yl)methanol hydrochloride — Chemical Substance Information. Available from: [Link]
Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7. Available from: [Link]
ResearchGate. ChemInform Abstract: Effective Esterification of Carboxylic Acids Using (6-Oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester as Novel Coupling Agents. Available from: [Link]
ACS Publications. (2002). 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. Journal of Medicinal Chemistry. Available from: [Link]
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]
Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]
Organic Syntheses. tert-BUTYL ETHYL FUMARATE. Available from: [Link]
Al-Ostath, A., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. Available from: [Link]
Singh, D., & Asif, M. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3439-3449. Available from: [Link]
Google Patents. WO1998049133A1 - Process for esterification of amino acids and peptides.
Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available from: [Link]
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available from: [Link]
Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]
Wiley-VCH. Reaction of Alcohols with Carboxylic Acids and their Derivatives. Available from: [Link]
MDPI. (2015). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Molecules. Available from: [Link]
Organic Syntheses. Procedure for purification of crude reaction mixture. Available from: [Link]
Afonso, C. A. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Available from: [Link]
Advanced Experimental Protocols for the Regioselective Amination of Dichloropyridazines
Mechanistic Rationale: Regioselectivity in Dichloropyridazines Dichloropyridazines are highly versatile electrophilic scaffolds, serving as critical precursors for biologically active molecules such as the GABA-A antagon...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale: Regioselectivity in Dichloropyridazines
Dichloropyridazines are highly versatile electrophilic scaffolds, serving as critical precursors for biologically active molecules such as the GABA-A antagonist Gabazine (SR-95531)[1]. The presence of two chlorine atoms offers dual sites for functionalization, but necessitates strict regiocontrol to avoid unwanted isomeric mixtures or over-reaction.
Nucleophilic Aromatic Substitution (SₙAr):
In symmetrical substrates like 3,6-dichloropyridazine, mono-amination is statistically and electronically controlled. The first nucleophilic attack by an amine yields a mono-aminopyridazine. The newly introduced amino group donates electron density into the π-system via resonance, significantly raising the lowest unoccupied molecular orbital (LUMO) of the heterocyclic ring. This electronic deactivation effectively suppresses a second SₙAr event, ensuring high chemoselectivity for the mono-aminated product[2].
Palladium-Catalyzed Cross-Coupling:
For unsymmetrical substrates such as 3,5-dichloropyridazine, the regioselectivity of palladium-catalyzed amination is dictated by the relative ease of oxidative addition. The C–Cl bond at the C3 position (adjacent to the nitrogen) possesses a lower bond dissociation energy (BDE) and is more electrophilic, making the order of intrinsic reactivity C3 > C5[3]. Consequently, standard Pd-catalyzed amination naturally favors the C3 position. However, utilizing bulky, electron-rich monodentate ligands can alter the oxidative addition transition state, overriding the electronic bias to selectively aminate the sterically more accessible C5 position[4].
Reaction Pathways Visualization
Reaction pathways for the regioselective amination of dichloropyridazines.
Protocol 1: Microwave-Assisted SₙAr Mono-Amination of 3,6-Dichloropyridazine
This protocol describes the synthesis of 3-amino-6-chloropyridazine. Microwave irradiation[2] is employed to rapidly superheat the reaction mixture, overcoming the activation energy barrier for SₙAr while minimizing the formation of degradation products or di-aminated impurities.
Preparation: To a 20 mL thick-walled borosilicate microwave vial, add 3,6-dichloropyridazine (1.50 g, 10.0 mmol)[2].
Reagent Addition: Add 5.0 mL of aqueous ammonium hydroxide.
Causality Insight: Aqueous ammonia serves as both the nucleophile and the solvent. The high concentration is necessary to drive the reaction forward thermodynamically, while the water absorbs microwave energy efficiently to reach the target temperature rapidly.
Reaction Execution: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 30 minutes with a dynamic power output (max 300 W)[2].
Workup: Allow the vessel to cool to room temperature. The mono-aminated product will precipitate out of the aqueous solution due to its lower solubility compared to the starting material.
Isolation: Filter the yellowish-white precipitate under vacuum. Wash the filter cake with a cold mixture of ethyl acetate and hexanes (3:7 v/v) to remove any unreacted starting material[2].
Drying: Dry the solid in a vacuum oven at 40 °C overnight to afford 3-amino-6-chloropyridazine (Typical yield: 85-90%).
Protocol 2: Ligand-Controlled Palladium-Catalyzed Amination of 3,5-Dichloropyridazine
This protocol details the Buchwald-Hartwig amination utilizing ligand-controlled site selectivity[3]. We recommend using 2-Methyltetrahydrofuran (2-MeTHF) as a sustainable alternative[5] to traditional dipolar aprotic solvents like DMF, which can decompose into dimethylamine and act as a competing nucleophile.
Materials & Reagents:
3,5-Dichloropyridazine (1.0 equiv)
Amine Nucleophile (e.g., Aniline, 1.2 equiv)
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
Ligand: DPPF (10 mol%) for C3-selectivity OR Q-Phos (10 mol%) for C5-selectivity[3].
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
Anhydrous 2-MeTHF
Step-by-Step Methodology:
Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3,5-dichloropyridazine (1.0 mmol), the desired amine (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
Catalyst Loading:
For C3-Selectivity: Add Pd(OAc)₂ (5 mol%) and the bidentate ligand DPPF (10 mol%)[3].
For C5-Selectivity: Add Pd(OAc)₂ (5 mol%) and the bulky monodentate ligand Q-Phos (10 mol%)[3].
Causality Insight: Q-Phos creates a highly sterically demanding environment around the palladium center, forcing oxidative addition to occur at the less hindered C5 position, despite the weaker intrinsic electrophilicity of that carbon[4].
Solvent Addition: Evacuate and backfill the flask with dry nitrogen three times. Add anhydrous 2-MeTHF (10 mL) via syringe.
Reaction Execution: Heat the mixture to 80 °C in an oil bath and stir vigorously for 16-24 hours. Monitor via LC-MS.
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to isolate the target regioisomer.
Quantitative Data Summary
Substrate
Method
Reagents / Catalyst
Target Position
Typical Yield (%)
Key Advantage
3,6-Dichloropyridazine
SₙAr (Microwave)
NH₄OH (aq), 120 °C
C3 (Mono)
85–90
Fast, catalyst-free, high atom economy
3,5-Dichloropyridazine
Pd-Catalyzed
Pd(OAc)₂, DPPF, Cs₂CO₃
C3
75–82
Exploits natural electronic bias
3,5-Dichloropyridazine
Pd-Catalyzed
Pd(OAc)₂, Q-Phos, Cs₂CO₃
C5
65–70
Inverts natural regioselectivity
4,6-Dichloro-3-carboxylate
SₙAr (Thermal)
Amine, Base, 80 °C
C4
70–80
Directed by ester electron-withdrawing group
References
Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531)
Source: The Journal of Organic Chemistry (ACS Publications)
Source: The Journal of Organic Chemistry (ACS Publications)
Source: Chemical Reviews (ACS Publications)
Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531)
Suzuki-Miyaura coupling with chloropyridazine derivatives
An Application Note and Protocol for the functionalization of chloropyridazine derivatives via Suzuki-Miyaura cross-coupling. Introduction & Strategic Rationale Chloropyridazine derivatives—particularly 3-chloropyridazin...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the functionalization of chloropyridazine derivatives via Suzuki-Miyaura cross-coupling.
Introduction & Strategic Rationale
Chloropyridazine derivatives—particularly 3-chloropyridazines and 6-amino-3-chloropyridazines—are highly valued building blocks in medicinal chemistry. They frequently serve as bioisosteres for benzene rings, offering improved aqueous solubility, favorable metabolic stability, and unique hydrogen-bonding profiles.
The Suzuki-Miyaura cross-coupling reaction is the premier methodological choice for introducing aryl, heteroaryl, or vinyl substituents to the pyridazine scaffold[1]. However, executing this transformation on electron-deficient, nitrogen-rich heterocycles presents distinct chemical challenges. The inherent electron deficiency of the diazine ring slows down the initial oxidative addition of the palladium catalyst to the C–Cl bond. Furthermore, the strong coordinating ability of the pyridazine nitrogen atoms (and any exocyclic amines) can lead to severe catalyst poisoning[2]. This guide provides a mechanistic framework and a self-validating protocol to successfully navigate these hurdles.
To achieve high turnover numbers (TONs) and prevent reaction stalling, researchers must carefully engineer the catalytic environment:
Catalyst & Ligand Selection: Traditional catalysts like
Pd(PPh3)4
often struggle with heteroaryl chlorides, requiring high loadings (5 mol%) and extended reaction times (up to 48 hours) to overcome poor oxidative addition[3]. To prevent the heteroatom from forming stable, unreactive off-cycle complexes with Pd(II), bulky and electron-rich ligands are required. Pre-catalysts such as
Pd(Amphos)2Cl2
have proven highly effective, as they are air-stable, tolerate amino groups without deactivation, and operate efficiently at just 1 mol% loading[2].
Boronic Acid Activation: Unlike the Stille coupling, the Suzuki-Miyaura transmetalation step requires the activation of the boron atom[4]. The addition of an inorganic base (e.g.,
K2CO3
or
K3PO4
) in the presence of water forms a reactive trialkylhydroxyborate intermediate. This enhances the polarization of the organic ligand on the boron, facilitating rapid transmetalation to the palladium center[4].
Experimental Workflow
Logical workflow for optimizing Suzuki-Miyaura couplings of chloropyridazines.
Quantitative Data & Catalyst Comparison
The efficiency of the coupling is highly dependent on matching the steric and electronic demands of the substrate with the correct catalytic system[1]. Below is a comparative summary of validated conditions for chloropyridazines and analogous heteroaryl chlorides.
*Included as structurally analogous heteroaryl chlorides demonstrating advanced catalyst tolerance to exocyclic amino groups.
Self-Validating Experimental Protocol
This procedure utilizes the poison-resistant
Pd(Amphos)2Cl2
catalyst system, optimized for substrates like 6-amino-3-chloropyridazine that typically induce catalyst stalling.
Phase 1: Reagent Preparation & Inert Atmosphere
Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-amino-3-chloropyridazine (1.0 equiv, e.g., 6.2 mmol), the target arylboronic acid (1.2 equiv, 7.4 mmol), and
K2CO3
(1.5 equiv, 9.4 mmol).
Causality: A 20% excess of boronic acid is utilized to compensate for competitive protodeboronation (homocoupling) that naturally occurs under basic aqueous conditions.
Causality: While
Pd(Amphos)2Cl2
is an air-stable Pd(II) pre-catalyst allowing for benchtop weighing, the active Pd(0) species generated in situ is highly oxygen-sensitive.
Degassing: Seal the flask with a rubber septum. Connect to a Schlenk line, evacuate the flask under high vacuum for 2 minutes, and backfill with high-purity Nitrogen or Argon. Repeat this cycle three times.
Phase 2: Biphasic Catalysis & Thermal Activation
Solvent Introduction: Via a gas-tight syringe, inject a pre-degassed mixture of Toluene (20 mL) and deionized water (2 mL)[2].
Causality: The biphasic system ensures the organic substrates dissolve in the toluene layer while the inorganic base dissolves in the aqueous layer. The water is strictly required to activate the boronic acid for transmetalation[4].
Reaction Initiation: Heat the reaction mixture to 90 °C using a pre-heated oil bath or heating block. Stir vigorously (>1000 rpm) for 5 hours.
Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic layers, preventing mass-transfer limitations that could artificially stall the reaction.
In-Process Control (Self-Validation): After 3 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic layer, dilute in acetonitrile, and analyze via LC-MS.
Diagnostic Check: If the chloropyridazine is consumed but the desired product mass is absent, check for the protodehalogenated byproduct. If unreacted starting material remains alongside homocoupled boronic acid (biaryl), the transmetalation is failing—indicating the base is insufficient or the aqueous interface is poorly mixed.
Phase 3: Workup & Boronic Acid Scavenging
Quenching: Cool the reaction mixture to room temperature. Add 20 mL of deionized water to fully dissolve any precipitated inorganic salts, and dilute with 30 mL of ethyl acetate[2].
Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer twice with 20 mL of ethyl acetate.
Scavenging Wash: Wash the combined organic layers with 1 M NaOH (aq) (20 mL), followed by brine (20 mL)[2].
Causality: The NaOH wash is a critical purification step; it converts residual, unreacted arylboronic acid into water-soluble boronate salts, preventing them from co-eluting with the target pyridazine during chromatography.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the pure cross-coupled pyridazine derivative.
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties , NIH / PMC. [Link]
Application Note: High-Throughput Screening of Pyridazine-Based Kinase Inhibitors
Executive Summary The pyridazine core is a highly privileged pharmacophore in modern drug discovery, particularly in the development of targeted kinase inhibitors. However, the unique physicochemical properties of nitrog...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyridazine core is a highly privileged pharmacophore in modern drug discovery, particularly in the development of targeted kinase inhibitors. However, the unique physicochemical properties of nitrogen-rich heterocycles often introduce significant assay interference during High-Throughput Screening (HTS). This application note provides a comprehensive, field-proven methodology for screening pyridazine-based libraries using a dual-modality approach: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the primary screen, followed by AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for orthogonal validation.
By detailing the causality behind each experimental parameter, this guide empowers researchers to build self-validating, artifact-free screening funnels.
Mechanistic Rationale: The Pyridazine Pharmacophore
Pyridazine and imidazopyridazine scaffolds are highly sought after in kinase drug discovery. Their structural geometry features a high dipole moment (up to 3.9 Debye) and a dense concentration of electronegative nitrogen lone pairs. This endows them with exceptional dual hydrogen-bonding capacity, making them ideal for anchoring into the ATP-binding hinge region of protein kinases 1. Recent HTS campaigns have successfully identified highly potent imidazopyridazine kinase inhibitors with nanomolar efficacy 2.
The Screening Challenge: The highly conjugated, nitrogen-dense nature of pyridazine derivatives frequently results in compound autofluorescence and inner-filter effects. In standard prompt-fluorescence biochemical assays, this leads to an unacceptably high false-positive rate.
To isolate true catalytic inhibitors from assay artifacts, we deploy a dual-modality screening funnel:
Primary Screen (TR-FRET): TR-FRET utilizes long-lifetime lanthanide chelates (e.g., Terbium,
Tb3+
). By introducing a microsecond time delay (50–100 µs) before signal acquisition, short-lived background autofluorescence from pyridazine compounds completely decays. This temporal gating ensures the detected signal is strictly derived from the kinase reaction 3.
Orthogonal Validation (AlphaScreen): To eliminate false positives caused by compounds that quench TR-FRET emissions, AlphaScreen is used. This bead-based proximity assay relies on the transfer of singlet oxygen (
1O2
) over a 200 nm distance from a donor to an acceptor bead, triggering a chemiluminescent cascade independent of fluorescence excitation/emission overlap 4.
Screening Workflow
Figure 1: High-throughput screening workflow for pyridazine-based kinase inhibitors.
Self-Validating Experimental Protocols
Every robust HTS protocol must be a self-validating system. Both protocols below require the following internal plate controls to calculate the Z'-factor and ensure data integrity:
Max Signal (
μmax
): Vehicle control (DMSO 1% final). Represents uninhibited kinase activity.
Min Signal (
μmin
): Saturating concentration of a reference inhibitor (e.g., 10 µM Staurosporine). Represents 100% inhibition.
Interference Control: Compound + Detection Reagents (No Kinase). Identifies auto-fluorescent or singlet-oxygen scavenging compounds.
Causality Check: We utilize acoustic liquid handling to dispense the library. Pyridazines can be highly lipophilic and prone to binding to plastic pipette tips, causing carryover. Acoustic dispensing (e.g., Echo 550) uses sound energy to transfer nanoliter droplets, eliminating physical contact.
Step-by-Step Methodology:
Compound Transfer: Dispense 10 nL of pyridazine compounds (10 mM in DMSO) into a low-volume 384-well white microplate.
Kinase Addition: Add 5 µL of Kinase/Biotinylated-Substrate mix prepared in Assay Buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 0.01% Brij-35, 0.01% BSA).
Expert Insight: The inclusion of 0.01% BSA is critical. It acts as a carrier protein to prevent the hydrophobic pyridazine derivatives from adsorbing to the polystyrene plate walls, which would artificially lower their apparent potency 5.
Reaction Initiation: Add 5 µL of ATP to initiate the reaction. Incubate for 60 minutes at room temperature (RT).
Reaction Termination & Detection: Add 10 µL of Detection Mix containing 20 mM EDTA, Tb-labeled anti-phospho antibody (1 nM), and Alexa Fluor 647-Streptavidin (10 nM).
Expert Insight: EDTA instantly chelates
Mg2+
, an obligate cofactor for kinase activity. This freezes the reaction kinetics, ensuring that well A1 and well P24 are read at the exact same functional time point.
Readout: Read the plate on a multi-mode reader (e.g., PHERAstar) using a TR-FRET module (Excitation: 337 nm; Emission: 615 nm and 665 nm) with a 50 µs integration delay.
Causality Check: AlphaScreen donor beads contain a photosensitizer (Phthalocyanine) that is highly sensitive to ambient light. Exposure to standard laboratory lighting will prematurely generate singlet oxygen, bleaching the beads and destroying the assay window. All bead additions must be performed under subdued green light (<100 lux) 4.
Step-by-Step Methodology:
Compound Transfer: Dispense 2.5 nL of hit compounds into a 1536-well light-gray microplate.
Reaction Phase: Add 2 µL of Kinase/Biotinylated-Substrate mix, followed by 2 µL of ATP. Incubate for 60 minutes at RT.
Acceptor Bead Addition: Add 2 µL of anti-phospho conjugated Acceptor beads (20 µg/mL final) suspended in Stop Buffer (containing 20 mM EDTA). Incubate for 30 minutes.
Donor Bead Addition: Under subdued green light, add 2 µL of Streptavidin-coated Donor beads (20 µg/mL final).
Incubation & Readout: Incubate the plate in the dark for 60 minutes at RT to allow the bead complexes to reach equilibrium. Read on an Alpha-enabled microplate reader (Excitation: 680 nm; Emission: 520–620 nm).
Quantitative Assay Metrics
The table below summarizes the expected assay performance metrics when screening a pyridazine-focused library against a standard kinase target, using a known imidazopyridazine reference inhibitor (e.g., Compound 35) 2.
Assay Metric
TR-FRET (Primary Screen)
AlphaScreen (Orthogonal)
Microplate Format
384-well (Low Volume)
1536-well
Z'-Factor
0.78 ± 0.04
0.82 ± 0.03
Signal-to-Background (S/B)
12.5
> 50.0
Reference IC₅₀ (Compound 35)
6.5 nM
7.1 nM
False Positive Rate
< 0.5%
< 0.1%
Primary Source of Interference
FRET Quenchers
Singlet Oxygen Scavengers
Expert Insights & Causality in Assay Design
ATP Concentration Tuning: Pyridazine derivatives typically act as Type I inhibitors, binding directly to the ATP hinge region. Therefore, they are ATP-competitive. In both protocols, the ATP concentration must be strictly maintained at the apparent
Km
of the specific kinase. Causality: Setting ATP at
Km
balances the assay's sensitivity. If ATP is pushed to saturating levels (
>10×Km
), weak but structurally important pyridazine hits will be outcompeted and missed (false negatives). If ATP is too low, the signal window collapses.
Managing Promiscuous Aggregators: Nitrogen-rich heterocycles can form colloidal aggregates in aqueous buffers, non-specifically sequestering the kinase and yielding false positives. The inclusion of non-ionic detergents (like 0.01% Brij-35 or Triton X-100) disrupts these colloids, ensuring that observed inhibition is driven by true stoichiometric binding to the active site.
Technical Support Center: Purification of (6-Chloropyridazin-3-yl)methanol Hydrochloride
Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of (6-Chloropyridazin-3-yl)methanol hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of (6-Chloropyridazin-3-yl)methanol hydrochloride via recrystallization. It addresses common experimental challenges through a structured troubleshooting guide and a comprehensive FAQ section, grounding all recommendations in established scientific principles.
This section is designed to address specific problems encountered during the recrystallization of (6-Chloropyridazin-3-yl)methanol hydrochloride.
Q1: My recrystallization resulted in a very low, or no, crystal yield. What went wrong?
A1: Low recovery is one of the most common issues in recrystallization. The root cause is typically related to solvent choice and solute concentration.
Potential Causes & Step-by-Step Solutions:
Excessive Solvent Volume: The most frequent cause is using too much solvent, which keeps the compound in solution even after cooling.
Solution: Gently heat the solution to evaporate a portion of the solvent. Continue until you observe turbidity (cloudiness) in the hot solution, indicating it is nearing saturation. Once turbid, add a few drops of fresh hot solvent to redissolve the solid, then allow it to cool slowly.
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
Solution: Consider a solvent system modification. Introduce an "anti-solvent"—a solvent in which your compound is poorly soluble but is miscible with your primary solvent.[1] For (6-Chloropyridazin-3-yl)methanol hydrochloride, if you are using a polar solvent like methanol or ethanol, a less polar anti-solvent like ethyl acetate or diethyl ether could be slowly added to the cooled solution to induce precipitation.
Premature Crystallization: If crystals form too early in the hot solution (e.g., during hot filtration), it can lead to significant loss of product on the filter paper.
Solution: Ensure all your glassware (funnel, receiving flask) is pre-heated. Use a slight excess of hot solvent to ensure the compound remains dissolved during the transfer. The excess solvent can be evaporated later, as described in point 1.
Cooling Rate is Too Rapid: Crashing the temperature can lead to the formation of very fine, difficult-to-filter crystals or trap impurities.
Solution: Allow the hot, clear solution to cool slowly to room temperature on a benchtop, insulated with a cork ring. Once at room temperature, transfer it to an ice bath to maximize recovery.
Q2: Instead of crystals, my compound separated as an oil. How do I fix this?
A2: "Oiling out" occurs when the supersaturated solution's temperature is above the melting point of the solute in the impure state. The compound separates as a liquid phase instead of a solid crystalline lattice.
Potential Causes & Step-by-Step Solutions:
High Degree of Impurity: Impurities can depress the melting point of your compound, making it more prone to oiling out.
Solution: Return the oiled-out mixture to a boil. Add more solvent until the oil completely redissolves. You may need to try a different solvent with a lower boiling point. The goal is to ensure the solution becomes saturated at a temperature below the compound's melting point.
Inappropriate Solvent Polarity: A significant mismatch in polarity between the solvent and solute can sometimes promote oiling.
Solution: Experiment with a different solvent system. If using a highly polar solvent, try a slightly less polar one, or a mixture of solvents. For hydrochloride salts, which are highly polar, protic solvents like alcohols (methanol, ethanol, isopropanol) are generally good starting points.[2][3]
Inducing Crystallization from an Oil: If redissolving is not feasible, you can sometimes induce crystallization directly from the oil.
Solution: Cool the mixture and vigorously scratch the inside of the flask at the oil-solvent interface with a glass rod. This creates nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch to provide a template for crystal growth.
Q3: The purity of my recrystallized product has not improved significantly. What should I do?
A3: This indicates that the chosen recrystallization solvent does not effectively differentiate between your target compound and the persistent impurity.
Potential Causes & Step-by-Step Solutions:
Similar Solubility Profiles: The impurity and the desired compound may have very similar solubility characteristics in the selected solvent.
Solution: A new solvent or solvent system is required. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while dissolving the impurity well at all temperatures or very poorly at all temperatures. Refer to the solvent selection table below for alternatives.
Co-crystallization: The impurity may be structurally similar to your compound, allowing it to be incorporated into the crystal lattice.
Solution: A second recrystallization using a different solvent system with different polarity characteristics is often effective. For persistent impurities in pyridazine synthesis, sometimes a charcoal treatment can be implemented to remove colored or highly polar byproducts by circulating the crude product solution through a cartridge before crystallization.[4]
Incomplete Removal of Starting Materials: Impurities often arise from unreacted starting materials or by-products from the synthesis.[5]
Solution: Analyze the impurity if possible (e.g., by TLC or LC-MS) to identify it. This will inform your choice of purification. For example, if the impurity is non-polar, a more polar recrystallization solvent will better retain it in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing (6-Chloropyridazin-3-yl)methanol hydrochloride?
A1: Given that the compound is a hydrochloride salt, it is highly polar. Therefore, polar protic solvents are the best starting point. Alcohols such as methanol , ethanol , or isopropanol are excellent choices.[6][7] They generally provide good solubility when hot and significantly lower solubility when cold. An aqueous mixture (e.g., ethanol/water) can also be effective, as the addition of water (an anti-solvent for many organic molecules but a good solvent for salts) can fine-tune the solubility profile.[8] A systematic approach is to test solubility in small amounts across a range of solvents to find the optimal one.[9]
Q2: How do I select an appropriate recrystallization solvent?
A2: The ideal solvent should meet several criteria:
High Solute Solubility at High Temperatures: It should dissolve your compound readily at or near its boiling point.
Low Solute Solubility at Low Temperatures: It should not dissolve your compound well at low temperatures (e.g., in an ice bath) to ensure good recovery.
Favorable Impurity Solubility: It should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).
No Reactivity: The solvent must be chemically inert towards your compound.
Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during drying.
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Rationale & Considerations
Methanol
65
32.7
Excellent solvent for polar compounds. High volatility makes it easy to remove.
Ethanol
78
24.5
A very common and effective choice. Slightly less polar than methanol, which can be advantageous for certain impurities.[10]
Isopropanol (IPA)
82
19.9
Lower volatility than ethanol. Can sometimes lead to better crystal formation due to slower evaporation.
Acetonitrile
82
37.5
A polar aprotic solvent. Can offer a different selectivity for impurities compared to alcohols.[6]
Water
100
80.1
May be too good a solvent, leading to low recovery unless used with a co-solvent like an alcohol.
Ethyl Acetate
77
6.0
Generally a poor solvent for hydrochloride salts; primarily used as an anti-solvent.[11]
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of the recrystallized (6-Chloropyridazin-3-yl)methanol hydrochloride.
Melting Point: A sharp melting point range (typically < 2°C) is indicative of high purity.[12] Impurities tend to broaden and depress the melting point.
High-Performance Liquid Chromatography (HPLC): This is a robust quantitative method. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and identify any proton-bearing impurities. Quantitative NMR (qNMR) can be used for absolute purity determination.[13]
Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure compound should ideally show a single spot.
Visualized Experimental Workflow
The following diagram outlines the standard workflow for the recrystallization process.
Caption: Workflow for the recrystallization of (6-Chloropyridazin-3-yl)methanol hydrochloride.
Detailed Experimental Protocol: Recrystallization from Ethanol
This protocol provides a general guideline. The exact solvent volumes will depend on the purity of the crude material.
Dissolution: Place the crude (6-Chloropyridazin-3-yl)methanol hydrochloride (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar.
Solvent Addition: In a separate beaker, heat ethanol to its boiling point. Add the hot ethanol to the flask containing the crude solid in small portions while stirring and heating until the solid just dissolves.
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Crystal formation should begin as the solution cools. Avoid disturbing the flask during this period to promote the growth of larger crystals.[14]
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Analysis: Determine the yield and assess the purity of the final product using appropriate analytical methods like melting point and HPLC.[13]
References
US3004027A - Process for purification of 3,6-dichloropyridazine - Google P
CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P
Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies - ACS Publications. [Link]
Optimization of crystallization conditions for biological macromolecules - PMC - NIH. [Link]
Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF - ResearchGate. [Link]
Identification and synthesis of impurities formed during sertindole preparation - PMC. [Link]
EP0791583B1 - Process for producing 3-(aminomethyl)
Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. [Link]
Isolation and identification of impurities in chlorin e6 - ResearchGate. [Link]
Pharmaceutical Salts Optimization of Solubility or Even More? - Contract Pharma. [Link]
6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed. [Link]
HPLC Determination of 6-Methylcoumarin and 3-Pyridine Methanol in Toiletries for Oral Hygiene | Request PDF - ResearchGate. [Link]
Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives - Der Pharma Chemica. [Link]
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. [Link]
Synthesis of Trimetazidine Hydrochloride impurity by conventional method - Journal of Chemical and Pharmaceutical Research. [Link]
Section 1: Condensation of 1,4-Dicarbonyls with Hydrazines
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for researchers and drug development professionals to troubleshoot and optimize the synthesis of substituted pyridazines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for researchers and drug development professionals to troubleshoot and optimize the synthesis of substituted pyridazines. By understanding the mechanistic causality behind common side reactions—such as regiochemical scrambling, over-oxidation, and ring-contraction—you can design more robust and self-validating experimental workflows.
The classical approach to constructing the pyridazine core involves the condensation of 1,4-dicarbonyl compounds with hydrazine or its substituted derivatives[1]. While foundational, this route is highly susceptible to side reactions if intermediate states are not carefully controlled.
FAQ 1: Why am I isolating pyrazoles instead of my target pyridazine?Causality: The formation of five-membered pyrazoles during a targeted six-membered pyridazine synthesis is typically caused by one of two factors:
Starting Material Impurity: The presence of 1,3-dicarbonyl impurities in your 1,4-dicarbonyl starting material will rapidly undergo Knorr condensation to form pyrazoles[2].
Base-Promoted Cleavage: If your protocol utilizes strong basic conditions (e.g., excess
Cs2CO3
or DBU) to drive the cyclization of the intermediate hydrazone, the resulting 1,4-dihydropyridazine can undergo a base-promoted ring contraction or C-C bond cleavage, extruding a carbon atom to yield a pyrazole[3].
FAQ 2: How do I control regioselectivity when using unsymmetrical 1,4-dicarbonyls and substituted hydrazines?Causality: When an unsymmetrical 1,4-dicarbonyl reacts with a substituted hydrazine (e.g., methylhydrazine), the initial nucleophilic attack can occur at either carbonyl carbon. This is governed by a competition between steric hindrance and electronic activation[4]. If the reaction is run at elevated temperatures from the start, thermodynamic equilibration leads to a mixture of regioisomers.
Solution: Run the initial hydrazone formation at low temperatures (0 °C to RT) to kinetically lock the nucleophilic attack of the more electron-rich nitrogen onto the more electrophilic/less sterically hindered carbonyl. Only after TLC confirms complete hydrazone formation should you elevate the temperature to drive cyclization.
Logical workflow of 1,4-dicarbonyl condensation detailing target and side product pathways.
The iEDDA reaction of 1,2,4,5-tetrazines with electron-rich dienophiles is a powerful, bioorthogonal method for synthesizing highly substituted pyridazines[5][6]. However, the choice of dienophile dictates the aromatization pathway and the risk of degradation.
FAQ 3: Why is the aromatization of my dihydropyridazine intermediate failing or leading to degradation?Causality: The primary [4+2] cycloaddition between a tetrazine and an alkene yields a bicyclic cycloadduct that rapidly extrudes
N2
to form a dihydropyridazine[6]. If you are using a standard unactivated alkene, this intermediate requires an exogenous oxidant (e.g., DDQ, atmospheric oxygen) to achieve full aromaticity[7]. Applying harsh oxidants often leads to over-oxidation, ring-opening, or complete degradation of the heterocycle.
FAQ 4: How can I bypass the oxidation step to prevent these side reactions?Causality: You can bypass the need for external oxidants by strategically selecting your dienophile:
Use Alkynes: Alkynes possess a triple bond. Following the cycloaddition and
N2
extrusion, the system directly yields the fully aromatic pyridazine without any dihydropyridazine intermediate[8].
Use Enol Ethers: Enol ethers undergo iEDDA to form a dihydropyridazine that contains an alkoxy leaving group. This intermediate undergoes rapid, spontaneous elimination of the corresponding alcohol (e.g., ethanol or methanol), driving the system to aromatize instantly without external oxidants[9].
iEDDA tetrazine reaction pathways highlighting aromatization routes and degradation risks.
Section 3: Quantitative Data & Reagent Selection
To optimize your iEDDA synthesis and minimize side reactions, consult the following comparative data matrix for dienophile selection.
Low: Minimal side reactions; requires higher heat[8].
Enol Ether
Dihydropyridazine
Spontaneous alcohol elimination
80 - 95%
Low: Highly efficient; trace hydrolysis of enol ether[9].
Section 4: Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis of Pyridazines via 1,4-Dicarbonyls
This protocol utilizes a temperature-step gradient to ensure regiocontrol and prevent pyrazole formation.
Hydrazone Formation (Kinetic Control): Dissolve the unsymmetrical 1,4-dicarbonyl compound (1.0 equiv) in anhydrous ethanol at 0 °C. Add the substituted hydrazine (1.05 equiv) dropwise over 15 minutes.
Validation Checkpoint 1: Stir at 0 °C for 2 hours. Analyze via TLC (Hexanes/EtOAc). Do not proceed until the starting dicarbonyl is completely consumed. This confirms the regioselective formation of the hydrazone intermediate before thermodynamic scrambling can occur.
Cyclization: Warm the reaction to 60 °C for 4 hours to drive the dehydration and cyclization to the 1,4-dihydropyridazine.
Mild Oxidation: Cool the reaction to room temperature. Bubble atmospheric air through the solution for 12 hours, or add a mild oxidant (e.g.,
MnO2
, 2.0 equiv) to aromatize the ring without triggering base-promoted cleavage[3].
Validation Checkpoint 2: Monitor via LC-MS. The mass should shift from [M+H]+ of the dihydropyridazine to [M+H]-2 of the fully aromatic pyridazine.
Protocol B: Oxidant-Free iEDDA Synthesis using Tetrazines and Enol Ethers
This protocol leverages spontaneous alcohol elimination to bypass harsh oxidants.
Reaction Setup: Dissolve the 1,2,4,5-tetrazine derivative (1.0 equiv) in toluene. The solution will exhibit a vibrant, characteristic pink/red color.
Cycloaddition: Add the cyclic or acyclic enol ether (1.5 equiv)[9]. Heat the mixture to 90 °C under a nitrogen atmosphere.
Validation Checkpoint 1 (Visual & Analytical): Monitor the reaction visually. The completion of the primary [4+2] cycloaddition is self-indicating; the vibrant pink/red color of the tetrazine will completely bleach to a pale yellow/colorless solution.
Spontaneous Aromatization: Maintain heating for an additional 2 hours. The intermediate dihydropyridazine will spontaneously eliminate the corresponding alcohol (e.g., ethanol) to aromatize.
Workup: Concentrate under reduced pressure and purify via flash chromatography to isolate the highly substituted pyridazine.
References
Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA | Organic Letters. ACS Publications.[Link]
Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. PMC.[Link]
Direct Construction of 1,4-Dihydropyridazines and Pyrazoles via Annulation of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylates. ACS Publications.[Link]
Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PMC.[Link]
Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids. NASU Periodicals.[Link]
Efficient Approaches to the Design of Six-Membered Polyazacyclic Compounds—Part 1: Aromatic Frameworks. PMC.[Link]
The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. D-NB.info.[Link]
Technical Support Center: Stability of (6-Chloropyridazin-3-yl)methanol Hydrochloride
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you rely on the structural integrity of your building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you rely on the structural integrity of your building blocks. (6-Chloropyridazin-3-yl)methanol hydrochloride is a highly versatile intermediate, but its stability is strictly governed by the specific pH, temperature, and nucleophilic environment of your reaction or storage conditions.
This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to help you control and monitor the stability of this compound under acidic stress.
Mechanistic Causality: How Acid Impacts the Molecule
To prevent degradation, we must first understand the causality behind it. When exposed to acidic conditions, (6-Chloropyridazin-3-yl)methanol hydrochloride faces two distinct mechanistic vulnerabilities:
Pathway A (Nucleophilic Aromatic Substitution / Hydrolysis): The pyridazine ring is inherently electron-deficient. In strongly acidic media, protonation of the ring nitrogens further withdraws electron density, highly activating the C6 position toward nucleophilic attack. If water is present and the system is heated, the 6-chloro group is displaced to yield a 6-hydroxy intermediate, which rapidly tautomerizes to the thermodynamically stable pyridazin-3(2H)-one[1][2].
Pathway B (Aliphatic Substitution): The C3-hydroxymethyl group (-CH₂OH) is a primary benzylic-like alcohol. In the presence of highly concentrated hydrochloric acid, the hydroxyl group is protonated, converting it into an excellent leaving group (H₂O). The abundant chloride ions in the solution can then displace it via an Sₙ2 mechanism, converting the alcohol into a chloromethyl group (-CH₂Cl).
Troubleshooting Guide & FAQs
Q1: During the acidic workup of my cross-coupling reaction, my product mass shifts by -18 Da, and I lose the characteristic chlorine isotope pattern. What is happening?Analysis & Causality: You are observing the hydrolysis of the 6-chloro group (Pathway A). The loss of the chlorine isotope pattern (M and M+2) and the mass shift (-Cl [35 Da] + OH [17 Da] = -18 Da) confirm the formation of the pyridazinone degradant. Heating chloropyridazines in aqueous hydrochloric acid (e.g., >0.6N HCl) drives this conversion[1].
Solution: Keep acidic workups brief and strictly at sub-ambient temperatures (0–4 °C). Transition away from strong mineral acids; quench your reactions using weaker, non-nucleophilic acids (e.g., saturated NH₄Cl or dilute acetic acid) to maintain the integrity of the C-Cl bond.
Q2: I am trying to form the hydrochloride salt of the API using concentrated HCl in ethanol, but my LC-MS shows a byproduct with a +18 Da mass shift that retains the chlorine isotope pattern. How do I prevent this?Analysis & Causality: The retention of the isotope pattern (now showing a dichloro signature) and the +18 Da shift (-OH [17 Da] + Cl [35 Da] = +18 Da) indicates that the primary alcohol (-CH₂OH) has been converted to an alkyl chloride (-CH₂Cl) (Pathway B). Concentrated HCl provides both the protons to activate the alcohol and the high concentration of nucleophilic chloride required to drive this substitution.
Solution: Do not use concentrated aqueous HCl for salt formation. Instead, use anhydrous HCl generated in dioxane or diethyl ether, and perform the addition slowly at 0 °C to suppress the activation energy required for aliphatic substitution[3].
Q3: My standard solutions of the API in 0.1% TFA/Water are degrading over time in the autosampler. How can I stabilize them for long sequences?Analysis & Causality: While the pyridazine ring is generally stable at mildly acidic pH values at room temperature[4], prolonged exposure to aqueous acidic environments will inevitably lead to slow, continuous hydrolysis of the highly activated 6-chloro position.
Solution: Prepare your stock and working solutions in aprotic organic solvents (e.g., 100% LC-MS grade Acetonitrile). Only mix the compound with the aqueous acidic mobile phase immediately prior to injection, or maintain the autosampler strictly at 4 °C to kinetically freeze the degradation pathway.
Quantitative Stability Profile
The table below summarizes the kinetic stability of (6-Chloropyridazin-3-yl)methanol hydrochloride under various acidic stress conditions.
To accurately determine the half-life of your specific batch under process conditions, utilize this self-validating kinetic profiling methodology. The critical inclusion of a rapid alkaline quench ensures that degradation is halted instantly, preventing artifactual degradation while the sample waits in the autosampler.
Step 1: Stock Solution Preparation
Accurately weigh 10.0 mg of (6-Chloropyridazin-3-yl)methanol hydrochloride.
Dissolve completely in 10.0 mL of anhydrous LC-MS grade Acetonitrile to yield a 1.0 mg/mL stock solution.
Step 2: Acid Stress Initiation
Pre-heat a reaction vial containing 1.0 mL of 1.0 N HCl (aq) to the target temperature (e.g., 60 °C).
Add 1.0 mL of the API stock solution to the vial, vortex for 3 seconds, and immediately start the timer (t = 0).
Prepare a series of HPLC vials, each containing 900 µL of cold (4 °C) 0.2 M NaHCO₃ buffer (pH 8.0).
At specific time intervals (t = 0, 15, 30, 60, 120, and 240 minutes), extract a 100 µL aliquot from the reaction vial.
Immediately inject the aliquot into the cold NaHCO₃ buffer. Causality Note: This rapid neutralization step drops the proton concentration instantly, freezing the kinetic profile and validating that the LC-MS readout represents the exact state of the molecule at the extraction time.
Step 4: LC-MS/UV Analysis
Inject 5 µL of the quenched samples onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
Monitor the disappearance of the intact API at 254 nm and track degradant formation via ESI+ MS.
Visualizations
Fig 1. Divergent acid-catalyzed degradation pathways of (6-Chloropyridazin-3-yl)methanol.
Fig 2. Self-validating experimental workflow for acid stress kinetic profiling.
References
Preclinical Toxicology Supply for a Complex API Enabled by Asymmetric Catalysis and Rapid Chemical Development: IL-17A Inhibitor LY3509754
Source: ACS Publications
URL:[Link]
Synthesis and chemistry of pyridazin-3(2H)-ones
Source: ScienceDirect
URL:[Link]
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21
Source: PMC
URL:[Link]
Troubleshooting guide for Suzuki coupling with heterocyclic halides
Welcome to the Technical Support Center for Heterocyclic Suzuki-Miyaura Cross-Coupling . As researchers and drug development professionals, you know that while the Suzuki-Miyaura reaction is a cornerstone of C–C bond for...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Suzuki-Miyaura Cross-Coupling . As researchers and drug development professionals, you know that while the Suzuki-Miyaura reaction is a cornerstone of C–C bond formation, integrating heteroaryl halides and heteroaryl boronic acids introduces severe mechanistic bottlenecks.
This guide is engineered to move you away from blind trial-and-error. By understanding the fundamental causality behind catalyst poisoning, protodeboronation, and off-cycle intermediates, you can rationally design self-validating protocols to rescue failing reactions.
Diagnostic Troubleshooting Workflow
Before altering your reaction conditions, you must identify the specific failure point in the catalytic cycle. Use the diagnostic workflow below to map your LC-MS or NMR crude analysis to the correct mechanistic solution.
Diagnostic workflow for troubleshooting failed heteroaryl Suzuki-Miyaura cross-couplings.
In-Depth Troubleshooting Guides
Q: Why is my reaction stalling with completely unreacted starting materials when using pyridine or pyrimidine halides?A: Catalyst Poisoning by Lewis Basic Nitrogen.
Causality: Heterocycles containing basic nitrogen atoms act as competing ligands. The nitrogen lone pair coordinates strongly to the palladium center, displacing the phosphine ligands and forming stable, inactive, off-cycle Pd complexes. This prevents oxidative addition and halts the catalytic cycle entirely.
Solution: Utilize sterically demanding, electron-rich Buchwald ligands such as 1[1]. The immense steric bulk of the dialkylbiarylphosphine framework physically blocks the heteroaryl nitrogen from approaching the metal center. Simultaneously, the electron-rich nature of the ligand accelerates the oxidative addition of deactivated heteroaryl chlorides[2]. Using a pre-catalyst (e.g., XPhos Pd G2 or G3) ensures rapid generation of the active mono-ligated Pd(0) species, minimizing the window for catalyst poisoning[3].
Q: My LC-MS shows the starting heteroaryl halide is intact, but the heteroaryl boronic acid has disappeared. What happened?A: Base-Catalyzed Protodeboronation.
Causality: Heteroaryl boronic acids (especially 2-pyridyl, polyfluoroaryl, and thiazolyl boronic acids) are highly susceptible to protodeboronation—the cleavage of the C–B bond to form a C–H bond. This is a base-catalyzed hydrolysis reaction that is dramatically accelerated when the reaction pH approaches the pKa of the boronic acid/ester, leading to rapid degradation before the transmetalation step can occur[4].
Solution:
Anhydrous Conditions: Eliminate water to shut down the hydrolytic pathway. Use anhydrous bases like potassium trimethylsilanolate (TMSOK) in combination with trimethyl borate to buffer the system and solubilize the intermediates[5].
Slow-Release Strategies: Transition to MIDA boronates or potassium trifluoroborate salts. These derivatives slowly hydrolyze in situ to release the active boronic acid at a low, steady-state concentration, allowing transmetalation to outcompete protodeboronation[4].
Q: I am observing significant amounts of dehalogenated heterocycle (Ar-H) instead of the cross-coupled product. How do I suppress this?A: Undesired Reductive Dehalogenation.
Causality: Dehalogenation occurs when a palladium-hydride (Pd-H) species forms in the reaction mixture. This hydride is often derived from the solvent (e.g., alcohols undergoing β-hydride elimination) or trace water reacting with the base. The Pd-H species undergoes rapid reductive elimination with the heteroaryl-Pd(II) intermediate, yielding the reduced heterocycle. Electron-deficient N-heterocycles are particularly prone to this side reaction[6].
Solution: Switch to a non-hydride-donating, aprotic solvent like 1,4-dioxane or toluene. Furthermore, optimize the base; strong alkoxide bases can exacerbate hydride formation, so switching to a milder phosphate base (K3PO4) or carbonate (Cs2CO3) is highly recommended[6].
Mechanistic Failure Points in the Catalytic Cycle
Understanding exactly where the reaction fails allows for targeted optimization rather than shotgun screening.
Catalytic cycle of the Suzuki-Miyaura coupling highlighting primary failure pathways.
2-Pyridyl Boronic Acids (Prone to Protodeboronation)
SPhos Pd G2 / SPhos
TMSOK (Anhydrous)
THF (Anhydrous)
60 - 80
Highly Polar/Insoluble Heterocycles
Amphos or dtbpf
Cs₂CO₃
n-Butanol / H₂O
100 - 110
Self-Validating Experimental Protocol: Coupling of Deactivated Heteroaryl Chlorides
This Standard Operating Procedure (SOP) utilizes a Buchwald precatalyst system designed to prevent catalyst poisoning and ensure rapid conversion. It includes built-in validation checkpoints so you can verify the integrity of the reaction in real-time.
Objective: Synthesize a bi-heteroaryl compound using XPhos Pd G2 to overcome Lewis basic nitrogen coordination.
Materials: Heteroaryl chloride (1.0 equiv), Heteroaryl boronic acid (1.5 equiv), XPhos Pd G2 (2 mol%), XPhos ligand (2 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane (degassed), HPLC-grade Water (degassed).
Step-by-Step Methodology:
Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroaryl chloride, heteroaryl boronic acid, K₃PO₄, XPhos Pd G2, and XPhos ligand.
Causality: Adding the supplemental ligand in a strict 1:1 ratio with the G2 precatalyst ensures the immediate formation of the highly active L₁Pd(0) species upon base-mediated activation, preventing the formation of inactive Pd black.
Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times.
Validation Check: The solid mixture must remain free-flowing. Any clumping indicates moisture ingress from the atmosphere, which will prematurely promote protodeboronation of the boronic acid.
Solvent Addition: Syringe in degassed 1,4-dioxane and degassed water (typically a 4:1 v/v ratio).
Causality: Degassing is critical. It prevents the oxidative degradation of the electron-rich XPhos ligand by dissolved oxygen, which would otherwise kill the catalytic cycle.
Reaction Initiation: Place the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm).
Validation Check: Within 5-10 minutes, the mixture should transition from a heterogeneous suspension to a homogenous, deeply colored (red/brown) solution. This visual cue confirms the precatalyst has activated and the active Pd(0) species has entered the catalytic cycle.
Monitoring (2 Hours): Withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade acetonitrile, and analyze.
Validation Check:
If the boronic acid is consumed but the heteroaryl chloride remains: Protodeboronation has occurred. Spike with 0.5 equiv more boronic acid.
If both starting materials remain: The catalyst has poisoned. Check your argon seal and consider increasing the temperature to 100 °C to drive oxidative addition.
Workup: Cool to room temperature, dilute with EtOAc, and wash with water to remove phosphate salts. Dry the organic layer over Na₂SO₄, filter, and concentrate for column chromatography.
Frequently Asked Questions (FAQs)
Q: Should I use aqueous or anhydrous conditions?A: Aqueous conditions (e.g., 1,4-dioxane/water) are generally preferred because water accelerates the transmetalation step by forming a highly reactive hydroxyboronate intermediate. However, if your heteroaryl boronic acid is highly prone to protodeboronation (like 2-pyridineboronic acid), you must switch to strictly anhydrous conditions using alkoxide bases (e.g., TMSOK) to bypass the hydrolytic degradation pathway[5].
Q: Why is my reaction mixture turning black immediately upon heating?A: A rapid color change to black accompanied by the precipitation of a fine powder indicates the formation of "palladium black" (inactive bulk palladium metal). This happens when the Pd(0) intermediate fails to undergo oxidative addition quickly enough and aggregates. To fix this, increase the concentration of the stabilizing ligand (e.g., add 5 mol% extra XPhos) or switch to a more electron-rich ligand that accelerates oxidative addition before aggregation can occur[2].
References
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes
Source: Chemical Science (RSC Publishing)
URL:[2]
How to avoid dehalogenation side reactions in Suzuki coupling
Source: BenchChem
URL:[6]
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis
Source: University of Edinburgh (ed.ac.uk) / JACS
URL:[4]
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate
Source: National Institutes of Health (nih.gov) / JACS
URL:[5]
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.
Source: Semantic Scholar
URL:[3]
Preventing byproduct formation in the chlorination of pyridazinones
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for synthetic chemists. As a Senior Application Scientist, I understand that the chlorination of pyridazinon...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for synthetic chemists. As a Senior Application Scientist, I understand that the chlorination of pyridazinones is a critical transformation in the synthesis of many pharmacologically active molecules, yet it is often plagued by challenges in selectivity and byproduct formation.[1][2] This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your reactions, ensuring both accuracy and efficiency in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when approaching the chlorination of pyridazinone scaffolds.
Q1: What are the most common reagents used for the chlorination of pyridazinones?
The choice of chlorinating agent is critical and depends on the substrate's reactivity and the desired outcome. The most frequently employed reagents are:
Phosphorus Oxychloride (POCl₃): Often used neat or with a solvent. It is a powerful chlorinating agent suitable for converting the pyridazinone's lactam function into a chloro-pyridazine.[3] It can, however, be harsh and may require high temperatures, leading to byproducts.
Thionyl Chloride (SOCl₂): Another common reagent that converts the hydroxyl tautomer of the pyridazinone to the corresponding chloride. Its reactivity can be modulated by the addition of a base like pyridine or a catalytic amount of N,N-dimethylformamide (DMF).[4][5]
Vilsmeier-Haack Reagent (POCl₃/DMF): This reagent system forms a chloroiminium salt, which is a weaker electrophile than those generated by POCl₃ alone.[6][7] It is typically used for formylation but is highly relevant as its formation is a common cause of side reactions when DMF is used as a solvent or catalyst with POCl₃.[8]
Q2: What are the primary types of byproducts I should watch for?
Byproduct formation is the most common challenge. Key byproducts include:
Over-chlorination Products: Dichloro- or trichloro-pyridazinones can form if the substrate has multiple reactive sites or if reaction conditions are too harsh.[9]
N-Substituted Products: If the nitrogen at the 2-position (N-2) is unsubstituted, chlorination can sometimes occur at this position, especially with certain reagents.[9]
Ring-Opened Species: Under very harsh acidic and high-temperature conditions, the pyridazinone ring can degrade.
Tar/Polymeric Material: This is often a result of uncontrolled exothermic reactions, prolonged heating, or the presence of highly reactive impurities.
Rearrangement Products: In some cases, particularly with complex substrates, skeletal rearrangements can occur.
Q3: How does the pyridazinone tautomerism affect chlorination?
Pyridazin-3(2H)-ones exist in tautomeric equilibrium between the amide (lactam) and the aromatic hydroxyl (lactim) forms. The chlorination reaction proceeds through the hydroxyl tautomer, which acts as a nucleophile, attacking the chlorinating agent (e.g., POCl₃). This forms an activated intermediate that is then susceptible to nucleophilic attack by a chloride ion to yield the desired chloropyridazine. The position of this equilibrium can be influenced by substituents and the solvent, thereby affecting the reaction rate.[9]
Q4: How do substituents on the pyridazinone ring influence the reaction?
Substituents play a major role in directing the regioselectivity of the reaction and influencing the ring's reactivity.[10]
Electron-Donating Groups (EDGs): These groups (e.g., alkyl, alkoxy) activate the ring, making it more susceptible to electrophilic attack. This can increase the rate of the desired reaction but may also lead to a higher risk of over-chlorination.
Electron-Withdrawing Groups (EWGs): These groups (e.g., nitro, cyano) deactivate the ring, often requiring more forcing conditions (higher temperatures, longer reaction times) to achieve chlorination. This can increase the likelihood of thermal decomposition and tar formation.
Troubleshooting Guide: From Problem to Protocol
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Problem 1: Significant Over-chlorination (e.g., Dichlorination)
You are attempting a mono-chlorination, but your analysis (TLC, LC-MS, NMR) shows a significant amount of a dichlorinated byproduct.
Causality Analysis:
Over-chlorination typically results from an excess of the active chlorinating species, reaction temperatures that are too high, or reaction times that are too long. The pyridazinone ring, once mono-chlorinated, may still be sufficiently activated for a second chlorination to occur, especially if activating groups are present.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting over-chlorination.
Validated Protocol: Controlled Mono-chlorination using POCl₃
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer, add the pyridazinone substrate (1.0 eq.).
Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes.
Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via syringe at 0°C (ice bath). Causality Note: Slow, cold addition prevents an initial exothermic spike that can drive over-chlorination.
Reaction: Allow the mixture to warm to room temperature, then heat to 60-80°C. Trustworthiness Note: Avoid reflux temperatures unless necessary for your specific substrate, as determined by preliminary small-scale trials.
Monitoring: Monitor the reaction progress every 30 minutes by TLC or LC-MS. Look for the disappearance of starting material and the appearance of the desired product. Quench the reaction as soon as the starting material is consumed to minimize byproduct formation.
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The excess POCl₃ will hydrolyze. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH ~7-8.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography.
Problem 2: Formation of Tar and Inseparable Black Polymer
The reaction mixture turns dark brown or black, and upon work-up, you are left with an insoluble, tar-like material, resulting in a very low yield of the desired product.
Causality Analysis:
Tar formation is a sign of decomposition. It is often caused by excessively high temperatures, which can break down the heterocyclic ring, or by highly acidic conditions that promote polymerization of reactive intermediates. Impurities in the starting material or reagents can also catalyze decomposition pathways.
Solution Strategies:
Strategy
Rationale & Implementation
Lower Temperature
Reduces the rate of decomposition pathways, which often have higher activation energies than the desired chlorination. Action: Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
Use a Solvent
Using a high-boiling inert solvent (e.g., toluene, acetonitrile) allows for better temperature control and prevents localized hot spots that can occur when running the reaction neat.[5]
Add a Base/Scavenger
For reactions with SOCl₂, adding pyridine can neutralize the HCl byproduct, preventing acid-catalyzed decomposition.[11][12] The pyridine also changes the reaction mechanism to a standard Sₙ2 pathway, which can be cleaner.[11]
Purify Reagents
POCl₃ and SOCl₂ can hydrolyze over time to HCl and other corrosive species. Distilling them before use can significantly improve reaction outcomes.
Mechanism of Chlorination with SOCl₂ and Pyridine
The addition of pyridine fundamentally alters the reaction mechanism from Sₙi (retention of stereochemistry) to Sₙ2 (inversion of stereochemistry), which is often a cleaner, more controlled process for this transformation.
Caption: Sₙ2 mechanism for chlorination with SOCl₂/Pyridine.
Problem 3: Reaction with POCl₃ and DMF gives an unexpected byproduct.
You are using DMF as a solvent or catalyst with POCl₃ and observe a byproduct corresponding to the addition of a -CH=N(Me)₂ group.
Causality Analysis:
This is a classic signature of the Vilsmeier-Haack reaction.[13] POCl₃ reacts with DMF to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻. This electrophilic species can then attack electron-rich positions on your pyridazinone ring, leading to formylation (after hydrolysis) or other C-C bond-forming reactions instead of, or in addition to, the intended chlorination of the hydroxyl group.
Preventative Measures:
Avoid DMF: If chlorination of the lactam is the only goal, avoid using DMF as a solvent with POCl₃. Opt for an inert solvent like acetonitrile, toluene, or run the reaction neat if possible.
Use an Alternative Catalyst: If a catalyst is needed to facilitate the reaction with SOCl₂, pyridine is a better choice as it does not form a competing electrophilic reagent.[5]
Embrace it (If Applicable): In some cases, the Vilsmeier-Haack reaction can be a useful synthetic tool for C-H functionalization of the pyridazinone ring.[8] If formylation is a desired subsequent step, conditions can be optimized to favor this pathway.
References
Lee, K., & Sung, K. (2017). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. Molecules, 22(12), 2115. [Link]
Chavda, V. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130509. [Link]
Turan-Zitouni, G., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3780. [Link]
Organic Chemistry Portal. (2021). Synthesis of pyridazines. [Link]
El-Gazzar, A. B. A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 673. [Link]
Bavaro, T., et al. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. [Link]
Google Patents. (n.d.). A kind of preparation method of 6-chlorine pyridazine-3-formic acid.
Yassin, F. A. (2007). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 12(4), 801-813. [Link]
Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]
Chemistry LibreTexts. (2019). Reactions of Alcohols with Thionyl Chloride. [Link]
Guzmán, A., et al. (1973). Reaction of phosphoryl chloride in pyridine with halogenohydrins. Journal of the Chemical Society, Perkin Transactions 1, 9, 901-903. [Link]
Reddit. (2023). Help with thionyl chloride halogenation. r/OrganicChemistry. [Link]
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). [Link]
ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl)-3-(dimethylamino)acrylonitrile derivatives. [Link]
Technical Support Center: Scaling Up the Synthesis of (6-Chloropyridazin-3-yl)methanol Hydrochloride
Introduction (6-Chloropyridazin-3-yl)methanol hydrochloride is a key building block in contemporary drug discovery, serving as a precursor for a range of pharmacologically active molecules.[1] While its synthesis on a la...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(6-Chloropyridazin-3-yl)methanol hydrochloride is a key building block in contemporary drug discovery, serving as a precursor for a range of pharmacologically active molecules.[1] While its synthesis on a laboratory scale is well-documented, the transition to pilot and manufacturing scales introduces significant challenges related to reaction control, impurity profiles, and process safety. This guide provides field-proven insights and detailed troubleshooting protocols designed for researchers, chemists, and process development professionals tasked with scaling this synthesis. We will focus on the most common and scalable synthetic route: the reduction of a 6-chloropyridazine-3-carbonyl precursor followed by hydrochloride salt formation.
Part 1: Synthetic Workflow and Rationale
The most robust and scalable pathway to (6-Chloropyridazin-3-yl)methanol hydrochloride involves a two-step process starting from 6-chloropyridazine-3-carbaldehyde. This starting material can be synthesized from the more readily available 3,6-dichloropyridazine. The key transformation is the selective reduction of the aldehyde functionality.
Causality of Pathway Selection:
Starting Material Availability: 3,6-Dichloropyridazine is a common commodity chemical, making it a cost-effective entry point for the synthesis.[2][3]
Reaction Selectivity & Safety: The reduction of an aldehyde to an alcohol is a high-yielding and well-understood transformation. For scale-up, Sodium Borohydride (NaBH₄) is the reagent of choice over more potent hydrides like Lithium Aluminium Hydride (LiAlH₄). This preference is due to NaBH₄'s superior safety profile (non-pyrophoric), lower cost, and operational simplicity, as it can be handled in protic solvents like methanol or ethanol without violent decomposition.[4][5]
Product Isolation: The free-base alcohol is typically an oil or low-melting solid, which can be challenging to purify on a large scale. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easily isolated and purified by recrystallization, ensuring high purity for subsequent steps.
Caption: High-level workflow for the synthesis of (6-Chloropyridazin-3-yl)methanol HCl.
Part 2: Scalable Experimental Protocol
This protocol details the reduction and salt formation steps. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor with necessary safety controls.
Table 1: Reagent Quantities for Different Scales
Reagent/Solvent
Lab Scale (10 g)
Pilot Scale (1 kg)
6-Chloropyridazine-3-carbaldehyde
10.0 g (70.1 mmol)
1.00 kg (7.01 mol)
Methanol (MeOH)
100 mL
10.0 L
Sodium Borohydride (NaBH₄)
3.17 g (83.8 mmol, 1.2 eq)
317 g (8.38 mol, 1.2 eq)
Water (for quench)
50 mL
5.0 L
Ethyl Acetate (EtOAc)
200 mL
20.0 L
Saturated Brine
50 mL
5.0 L
Anhydrous Magnesium Sulfate (MgSO₄)
10 g
1.0 kg
Isopropanol (IPA)
100 mL
10.0 L
4M HCl in Dioxane or IPA
~20 mL (80 mmol, ~1.15 eq)
~2.0 L (8.0 mol, ~1.15 eq)
Step-by-Step Methodology:
Reaction Setup: Charge the reactor/flask with 6-chloropyridazine-3-carbaldehyde and methanol. Begin agitation and cool the solution to 0-5 °C using an ice bath.
Reduction: Add Sodium Borohydride (NaBH₄) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic, and hydrogen gas evolution will occur.[6]
Reaction Monitoring (IPC): After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed.
Quenching: Carefully cool the reaction mixture back to 0-5 °C. Slowly add water to quench the excess NaBH₄. Caution: This is an exothermic process that generates hydrogen gas; ensure adequate venting and slow addition.
Solvent Removal & Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add Ethyl Acetate (EtOAc) and water to the residue. Separate the organic layer. Extract the aqueous layer twice more with EtOAc.
Washing & Drying: Combine the organic layers and wash with saturated brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude (6-Chloropyridazin-3-yl)methanol free base, which is often a pale yellow oil or waxy solid.
Hydrochloride Salt Formation: Dissolve the crude free base in Isopropanol (IPA). While stirring, add 4M HCl in dioxane or IPA dropwise. The product will begin to precipitate.
Crystallization & Isolation: After the addition is complete, stir the resulting slurry for 1-2 hours at room temperature, then cool to 0-5 °C for another hour to maximize precipitation. Collect the solid by filtration, wash the filter cake with a small amount of cold IPA, and dry under vacuum at 40-50 °C to a constant weight.
Part 3: Troubleshooting Guide
This section addresses common issues encountered during scale-up in a question-and-answer format.
Caption: Troubleshooting logic for low reaction conversion.
Issue: Low or Stalled Reaction Conversion
Q1: My reaction has stalled, and HPLC analysis shows >15% of the starting aldehyde remaining. What should I do?
A1:
Root Cause Analysis: The most common cause is the deactivation or insufficient charge of the reducing agent, Sodium Borohydride. NaBH₄ is sensitive to moisture and can degrade over time, reducing its hydride content. Secondly, if the reaction temperature is maintained too low (e.g., <10 °C) for the entire duration, the reaction kinetics can be prohibitively slow.
Immediate Actions:
Verify Reagent Quality: Before scaling further, test your batch of NaBH₄ on a small scale. If it's from an old or poorly sealed container, procure a new batch.
Additional Reagent Charge: If the reaction has stalled, you can make a fresh solution of NaBH₄ (0.1-0.2 equivalents) in a small amount of cold methanol and add it to the reaction mixture. Monitor closely for any exotherm.
Temperature Check: Ensure the reaction mixture was allowed to warm to at least 20-25 °C and stir for a sufficient time after the initial exothermic addition phase.[7]
Issue: Impurity Formation
Q2: I am observing an impurity with a mass corresponding to the loss of chlorine. How can I prevent this?
A2:
Root Cause Analysis: This impurity is likely pyridazin-3-ylmethanol, formed via a dehalogenation side reaction. While NaBH₄ is generally chemoselective, prolonged reaction times, excess reagent, or the presence of catalytic metal impurities can promote hydrodechlorination.
Preventative Measures:
Control Stoichiometry: Use the minimum effective excess of NaBH₄ (1.1-1.2 equivalents is typically sufficient). Avoid large excesses.
Limit Reaction Time: Once the starting material is consumed (as per IPC), proceed with the workup promptly. Do not let the reaction stir unnecessarily for extended periods (e.g., overnight).
Reactor Cleaning: Ensure the reactor is free from residual metal catalysts (e.g., Palladium) from previous batches, as these can catalyze dehalogenation.[8]
Q3: After workup, I have a significant amount of a dimeric impurity. What causes this?
A3:
Root Cause Analysis: This is likely a result of a Cannizzaro-type reaction involving the starting aldehyde, especially under basic conditions that can arise during workup if not properly controlled. It can also be due to reactive intermediates.
Preventative Measures:
Controlled Quench: Ensure the quenching step is performed at a low temperature (0-5 °C).
pH Control during Workup: After quenching, the pH can become basic. It is advisable to adjust the pH to near neutral (pH 7-8) with a mild acid (e.g., ammonium chloride solution or dilute HCl) before extraction to minimize base-catalyzed side reactions.
Issue: Product Isolation and Purification
Q4: My yield of the final hydrochloride salt is low, and I suspect product loss during workup and crystallization. How can I improve this?
A4:
Root Cause Analysis: The free base, (6-Chloropyridazin-3-yl)methanol, has some water solubility. Significant losses can occur during the aqueous extraction phase. For the salt, poor yield is often due to using an inappropriate crystallization solvent or insufficient cooling.
Optimization Strategies:
Extraction: "Salt out" the product from the aqueous layer by saturating it with NaCl (brine) before extraction. This reduces the solubility of the organic product in the aqueous phase. Perform multiple extractions with fresh solvent (e.g., 3x with EtOAc) rather than one large volume extraction.
Salt Formation Solvent: Isopropanol (IPA) is a good choice as it solubilizes the free base but provides low solubility for the HCl salt, leading to high precipitation yield. Avoid solvents like methanol where the salt has higher solubility.
Anti-Solvent Addition: To further increase yield, after precipitating the salt from IPA, you can slowly add a non-polar anti-solvent like MTBE or heptane to the slurry to drive more product out of the solution before filtration.
Controlled Cooling: Ensure a gradual cooling profile for crystallization to promote the growth of pure, easily filterable crystals. A crash-cooling approach can trap impurities and lead to fine particles that are difficult to filter.
Q5: The final product is off-color (yellow or tan) instead of white. What is the cause?
A5:
Root Cause Analysis: Color can be introduced from impurities in the starting material or from degradation products formed during the reaction or workup. Pyridazine-containing compounds can be sensitive to heat and acid/base conditions.
Corrective Actions:
Charcoal Treatment: Before filtration of the dried organic solution (Step 6), you can perform a treatment with activated carbon to remove color bodies. Use a minimal amount (e.g., 1-2% w/w relative to the starting material) and filter it off before proceeding to salt formation.
Recrystallization: If the isolated HCl salt is colored, it can be recrystallized. A common solvent system is dissolving in a minimal amount of hot methanol and then adding a less polar solvent like isopropanol or ethyl acetate to induce crystallization upon cooling.
Part 4: References
Liotta, D. C., & Vol. E 9a, H.-W. (n.d.). Product Class 8: Pyridazines. Science of Synthesis. [Link]
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926–8932. [Link]
Zhou, Q., et al. (2016). Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. Organic Letters, 18(19), 5189–5191. [Link]
Ferreira, I. C. F. R., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7015. [Link]
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
Ananikov, V. P. (2018). Catalytic Hydrogenation of Pyridine and Quinoline Derivatives. ResearchGate. [Link]
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels−Alder Reactions of 1,2,3-Triazine Derivatives and 1. The Journal of Organic Chemistry. [Link]
Pashkova, A., et al. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. ChemCatChem. [Link]
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. [Link]
Various Authors. (2025). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I. ACS Publications. [Link]
Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
Various Authors. (2015). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica. [Link]
Google Patents. (2023). US 2023/0167091 A1. [Link]
Google Patents. (n.d.). United States Patent Office. [Link]
Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
Gribble, G. W. (2000). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 29(5), 335-346. [Link]
Cheng, H.-H., et al. (2015). Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. Bioresource Technology, 197, 323–328. [Link]
Google Patents. (1997). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.
Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017. [Link]
Google Patents. (1961). US3004027A - Process for purification of 3,6-dichloropyridazine.
Al-Ostath, A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 13(28), 19045–19063. [Link]
Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Heterocycles, 60(8), 1873. [Link]
Various Authors. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development. [Link]
Austin, J. (n.d.). Pyridazine. University of Florida. [Link]
Column chromatography techniques for purifying pyridazine intermediates
Advanced Purification of Pyridazine Intermediates: Technical Support & Troubleshooting Guide Introduction Welcome to the Technical Support Center for heterocyclic chromatography. Pyridazines (1,2-diazines) are highly sou...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Purification of Pyridazine Intermediates: Technical Support & Troubleshooting Guide
Introduction
Welcome to the Technical Support Center for heterocyclic chromatography. Pyridazines (1,2-diazines) are highly sought-after scaffolds in drug discovery due to their ability to act as bioisosteres for amides and their favorable physicochemical properties. However, purifying pyridazine intermediates presents distinct chromatographic challenges. Their electron-deficient nature, combined with the presence of two adjacent basic nitrogen atoms, leads to strong hydrogen-bonding and acid-base interactions with standard stationary phases.
The Causality of Chromatographic Behavior in Pyridazines
To purify basic heterocycles effectively, you must understand the underlying physical chemistry of the column. Standard normal-phase chromatography utilizes silica gel (
SiO2
), which possesses residual surface silanol groups (
Si−OH
). These silanols act as Brønsted acids.
While pyridazine itself is only weakly basic (
pKa≈2.3
), substituted pyridazine intermediates (e.g., amino-pyridazines or alkyl-pyridazines) can have significantly higher
pKa
values. When these basic nitrogen atoms encounter acidic silanols, they form strong hydrogen bonds and undergo proton transfer. This interaction is the root cause of the severe band broadening, tailing, and streaking commonly observed on Thin Layer Chromatography (TLC) and flash columns 1. Overcoming this requires either suppressing the silanol activity via mobile phase modifiers 2 or completely changing the stationary phase chemistry 3.
Q1: My pyridazine intermediate streaks from the baseline to the solvent front on a standard silica TLC plate. How do I achieve a tight band?A1: The streaking is a direct result of the acid-base interaction between your compound and the silica gel 1. To fix this, you must neutralize the acidic silanols. Add a volatile basic modifier—typically 0.1% to 1% Triethylamine (TEA) or Ammonium Hydroxide (
NH4OH
)—to your mobile phase (e.g., Dichloromethane/Methanol). TEA acts as a "silanol suppressor"; its basic nitrogen binds to the
Si−OH
groups, while its hydrophobic ethyl tails create a spatial barrier, allowing your pyridazine to elute as a sharp, well-defined band 2.
Q2: I added TEA to my mobile phase, but now my closely eluting impurities are co-eluting with the target pyridazine. Why did I lose resolution?A2: In chromatography, selectivity is paramount. While TEA sharpens peaks, it and polar protic solvents like methanol exert strong displacement effects on the silica surface. This can compress the separation window, causing co-elution 3.
Solution: Optimize the gradient by reducing the methanol concentration, or switch to an amine-functionalized silica column. Amine silica provides a basic environment inherently, allowing you to drop the TEA and methanol entirely and use a milder Hexane/Ethyl Acetate gradient to restore resolution 4.
Q3: My pyridazine intermediate is highly polar and barely moves even in 10% MeOH/DCM. What are my alternatives?A3: If normal-phase chromatography fails due to extreme polarity, transition to Reversed-Phase (RP) HPLC. RP-HPLC utilizing a C18 stationary phase is highly effective for polar heterocycles and closely related isomers 1. Use a gradient of Water/Acetonitrile supplemented with 0.1% Trifluoroacetic acid (TFA) or Formic acid to protonate the pyridazine, improving peak shape and solubility.
Experimental Protocols
Protocol A: Neutralized Silica Gel Chromatography (The "TEA Pre-treatment" Method)
This protocol is designed as a self-validating system; do not proceed to the column step unless the TLC validation passes.
TLC Validation: Prepare two standard silica TLC plates. Spot your crude mixture on both. Develop Plate 1 in 5% MeOH/DCM. Develop Plate 2 in 5% MeOH/DCM containing 1% TEA.
Validation Check: Plate 2 must show a consolidated, non-streaking spot for the target mass with an
Rf
between 0.2 and 0.3. If severe streaking persists, abandon bare silica and switch to Protocol B.
Mobile Phase Preparation: Prepare your weak and strong solvent blends, adding exactly 1% (v/v) TEA to both to maintain a constant pH environment throughout the gradient.
Column Equilibration: Pack the column and flush with 3 to 5 Column Volumes (CV) of the TEA-modified starting solvent. Causality: This pre-saturates the column, neutralizing the silanols before the sample is introduced, preventing irreversible binding.
Sample Loading: Dissolve the crude mixture in a minimum volume of the starting mobile phase. If the sample is insoluble, dry-load it onto Celite. Crucial: Do not dry-load onto bare silica, as the localized concentration of acidic silanols will trap the basic pyridazine.
Elution & Recovery: Run the gradient. Pool the product fractions and concentrate under reduced pressure. To remove residual TEA (which co-evaporates slowly), perform an azeotropic distillation by adding 10 mL of toluene and re-evaporating.
Protocol B: Purification via Amine-Functionalized Silica
Use this when TEA modifiers cause co-elution or product degradation.
TLC Validation: Use amine-functionalized TLC plates (e.g., KP-NH). Develop using a non-polar gradient, such as 50% Hexane / 50% Ethyl Acetate 4.
Column Equilibration: Mount an amine-functionalized flash column (e.g., RediSep Amine) and equilibrate with 100% Hexane for 3 CVs. Causality: The primary amine tethers on the silica provide a basic surface, eliminating the need for liquid basic modifiers 3.
Elution: Elute the pyridazine using a Hexane to Ethyl Acetate gradient.
Recovery: Evaporate the fractions. Because no TEA or
NH4OH
was used, the resulting solid will be the pure free-base pyridazine without modifier contamination. Note: In complex multi-step syntheses (e.g., pyrazolo[1,5-b]pyridazine scaffolds), utilizing optimal column chemistry allows you to bypass intermediate isolation steps and push crude mixtures directly to the next synthetic stage 5.
Quantitative Data & Method Selection
Table 1: Comparison of Stationary Phases for Pyridazine Purification
Stationary Phase
Interaction Mechanism
Best Applied For
Limitations
Bare Silica (
SiO2
)
Adsorption / Hydrogen Bonding
Non-polar to moderately polar intermediates.
Acidic silanols cause severe streaking; requires basic modifiers.
A Comparative Guide to High-Performance Liquid Chromatography for Purity Validation of (6-Chloropyridazin-3-yl)methanol hydrochloride
In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of (6-Chloropyridazin-3-yl)methanol hydrochloride, a key building block in the synthesis of various pharmaceutical agents.[1] We will explore the causality behind experimental choices, present a self-validating protocol, and compare HPLC with alternative analytical techniques, all grounded in authoritative scientific principles.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[2] For a compound like (6-Chloropyridazin-3-yl)methanol hydrochloride, which may contain structurally similar process-related impurities and degradation products, the superior separating power of HPLC is indispensable.[3] The technique allows for the precise quantification of the main component and the detection of trace-level impurities that could otherwise compromise the final drug product's quality.[3]
The choice of a reversed-phase HPLC (RP-HPLC) method is predicated on the molecule's characteristics. The non-polar stationary phase (e.g., C18) and a polar mobile phase provide an optimal mechanism for separating the moderately polar (6-Chloropyridazin-3-yl)methanol from potential non-polar and highly polar impurities.
Experimental Workflow: A Self-Validating System
The following protocol is designed to be a self-validating system, incorporating system suitability tests and validation parameters as mandated by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5]
Caption: Experimental workflow for HPLC purity validation.
Detailed Experimental Protocol
This protocol is a comprehensive guide for the purity validation of (6-Chloropyridazin-3-yl)methanol hydrochloride.
1. Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile).
Flow Rate: 1.0 mL/min
Detection: UV at 240 nm
Injection Volume: 10 µL
Column Temperature: 30 °C
2. Preparation of Solutions:
Diluent: Methanol and Water (50:50, v/v)
Standard Solution: Accurately weigh and dissolve (6-Chloropyridazin-3-yl)methanol hydrochloride reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. System Suitability Testing (SST):
Before sample analysis, the performance of the HPLC system must be verified.[6][7][8] This is achieved by injecting the standard solution multiple times (typically 5-6 replicate injections).[9] The following parameters are evaluated against pre-defined acceptance criteria:
Tailing Factor: Ensures peak symmetry.
Theoretical Plates: Measures column efficiency.
Resolution: Confirms the separation of adjacent peaks.
Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Demonstrates the precision of the system.[9][10]
4. Method Validation Parameters (as per ICH Q2(R1)): [4][5][11]
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13] This is often demonstrated through forced degradation studies, where the sample is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[12][14][15][16] The method must be able to separate the main peak from any degradation products.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution over a specified range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][18][19] These are often calculated based on the standard deviation of the response and the slope of the calibration curve.[20]
Comparative Analysis with Alternative Techniques
While HPLC is the preferred method, it is instructive to compare its performance with other analytical techniques for purity determination.[2][21]
Technique
Principle
Advantages
Limitations
Applicability to (6-Chloropyridazin-3-yl)methanol HCl
High-Performance Liquid Chromatography (HPLC)
Differential partitioning of analytes between a stationary and mobile phase.
High resolution, high sensitivity, quantitative, versatile.[2]
Higher cost, more complex instrumentation.
Ideal. Capable of separating and quantifying closely related impurities.
Gas Chromatography (GC)
Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.
Excellent for volatile impurities (e.g., residual solvents).[2]
Not suitable for non-volatile or thermally labile compounds.
Complementary. Useful for detecting residual solvents from the synthesis process. Not suitable for the main compound or non-volatile impurities.
Thin-Layer Chromatography (TLC)
Separation based on differential adsorption on a thin layer of adsorbent.
Simple, rapid, low cost.
Lower resolution, semi-quantitative.
Screening Tool. Can be used for preliminary screening of impurities, but lacks the quantitative precision of HPLC.[3]
Capillary Electrophoresis (CE)
Separation of ions based on their electrophoretic mobility in an electric field.
Lower sensitivity for some compounds, reproducibility can be challenging.
Potential Alternative. May offer a different selectivity profile for certain impurities.
UV-Visible Spectrophotometry
Measurement of light absorption by the analyte.
Simple, rapid, cost-effective.
Low specificity, susceptible to interference from absorbing impurities.[22]
Limited. Can be used for assay but not for purity determination due to lack of separation capabilities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Measurement of the magnetic properties of atomic nuclei.
Provides detailed structural information, can be quantitative (qNMR).
Lower sensitivity compared to HPLC, complex data analysis.
Confirmatory. Excellent for structural elucidation of the main compound and isolated impurities. qNMR can be used for purity but is less common for routine analysis.
Conclusion
The validation of (6-Chloropyridazin-3-yl)methanol hydrochloride purity by HPLC is a robust and reliable approach that aligns with the stringent requirements of the pharmaceutical industry. The presented experimental workflow, grounded in the principles of self-validation and adherence to ICH guidelines, ensures the generation of high-quality, defensible data. While alternative techniques have their merits, HPLC remains the unparalleled choice for its ability to separate, detect, and quantify a wide range of potential impurities with high sensitivity and precision. The integration of a well-developed HPLC method into a comprehensive analytical control strategy is paramount for ensuring the quality and safety of the final pharmaceutical product.
References
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
Dolan, J. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
Armatas, N. G. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]
Armarego, W. L. F., & Chai, C. L. L. (2012).
Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of medicinal chemistry, 45(18), 4011–4017. [Link]
Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical biochemist. Reviews, 29 Suppl 1(Suppl 1), S49–S52.
Bhardwaj, S. K., Dwivedi, K., & Agarwal, D. D. (2015). A Review: HPLC Method Development and Validation. International Journal of Analytical and Bioanalytical Chemistry, 5(4), 76-81.
Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonisation.
ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Lab Manager. (2025). System Suitability Testing: Ensuring Reliable Results. [Link]
Assay Analytica. (2025). System Suitability Test in HPLC – Key Parameters Explained. [Link]
Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?[Link]
European Medicines Agency. (1995). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Nagashima, M., Seto, T., Takahashi, M., Miyake, H., & Yasuda, I. (2004). Screening Method of the Chemical Illegal Drugs by HPLC-PDA. Annual Report of Tokyo Metropolitan Institute of Public Health, 55, 47-53. [Link]
International Journal of Research and Analytical Reviews. (2024). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
Hussain, S., & Kumar, S. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science and Engineering Technology, 11(11), 1-8. [Link]
Maheshwari, M. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 1-10. [Link]
Health Canada. (2015). Validation of Analytical Procedures: Text and Methodology ICH Topic Q2(R1). [Link]
Tyagi, A., Sharma, N., Mittal, K., Bhardwaj, T. R., & Thakkar, A. (2019). Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and Comparison with Spectrophotometry. Journal of Pharmaceutical Research, 18(2), 167-176. [Link]
Patel, K., & Patel, M. (2021). Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Research International, 33(47A), 346-358. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
G. S. S. R. C. M. Prasad, B. S., & Kumar, R. (2024). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. Journal of Chemical Health Risks, 14(2). [Link]
European Directorate for the Quality of Medicines & HealthCare. (2022). European Pharmacopoeia (Ph. Eur.) 11th Edition.
United States Pharmacopeial Convention. (2022). United States Pharmacopeia (USP)
Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56-68.
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
International Conference on Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.
Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.
Chan, C. C., Lee, Y. C., Lam, H., & Zhang, X. M. (Eds.). (2004).
Ravi, V., & Kumar, P. (2022). Forced Degradation Study as per ICH Guidelines: A Review. Asian Journal of Pharmaceutical and Clinical Research, 15(1), 1-7.
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—a review. Journal of pharmaceutical analysis, 4(3), 159-165.
Roy, C. (2012). A practical guide to the development and validation of stability-indicating HPLC methods.
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons.
Biological activity comparison of (6-Chloropyridazin-3-yl)methanol hydrochloride analogs
Title: Biological Activity Comparison of (6-Chloropyridazin-3-yl)methanol Hydrochloride Analogs: A Comprehensive Guide Introduction (6-Chloropyridazin-3-yl)methanol hydrochloride is recognized as a highly versatile, priv...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Biological Activity Comparison of (6-Chloropyridazin-3-yl)methanol Hydrochloride Analogs: A Comprehensive Guide
Introduction
(6-Chloropyridazin-3-yl)methanol hydrochloride is recognized as a highly versatile, privileged scaffold in modern medicinal chemistry. The presence of the diazine ring offers excellent hydrogen-bonding capabilities, while the C-6 chlorine atom and the C-3 hydroxymethyl group provide orthogonal sites for late-stage functionalization. By selectively modifying these positions, researchers have developed distinct classes of analogs exhibiting potent analgesic, anticancer, and metabolic activities. This guide objectively compares the biological performance of these analogs and outlines the validated experimental frameworks used to evaluate them.
Structural Rationale & Derivatization Pathways
The pharmacological trajectory of the (6-chloropyridazin-3-yl)methanol core is dictated by its functionalization strategy. Nucleophilic aromatic substitution (SNAr) at the C-6 position typically yields nitrogen- or oxygen-linked heterocycles, whereas etherification or oxidation of the hydroxymethyl group generates extended arycyclic systems.
Caption: Derivatization pathways of the (6-Chloropyridazin-3-yl)methanol scaffold.
Comparative Biological Activity Profiles
2.1 Analgesic & Anti-inflammatory Activity (Pyrazole Analogs)
Replacing the C-6 chlorine with 5-amino-3-aryl pyrazole derivatives yields compounds with significant analgesic properties. These analogs are structurally designed to dock into the cyclooxygenase (COX) active site, inhibiting the conversion of arachidonic acid to pro-inflammatory prostaglandins[1]. In vivo studies utilizing the acetic acid-induced writhing model demonstrate that specific derivatives (e.g., compounds 4d and 7c) exhibit analgesic efficacy comparable to the standard NSAID, Diclofenac [1][1].
Caption: COX-2 inhibition pathway by pyridazine-pyrazole analogs.
2.2 Anticancer & Cytotoxic Activity (Acetohydrazide Analogs)
When the scaffold is conjugated with phenoxyacetic acid derivatives to form 2-(4-chlorophenoxy)-N'-(6-chloropyridazin-3-yl)acetohydrazide, the biological profile shifts dramatically towards cytotoxicity[2]. These analogs show prolonged, potent anti-proliferative activity against multiple human cancer cell lines, notably A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and A498 (kidney carcinoma) [2][2].
2.3 Metabolic & Antidiabetic Activity (Arycyclic Analogs)
Modifying the hydroxymethyl group via etherification to link continuous arycyclic structures generates compounds that target lipid metabolism. These analogs act as potent inhibitors of acyl coenzyme A: diacylglycerol acyltransferase 1 (DGAT1) and adipocyte-type fatty acid binding protein (aFABP), making them valuable leads for treating obesity, hyperlipidemia, and type 2 diabetes [3][3].
Quantitative Performance Comparison
Analog Class
Structural Modification
Target Cell Line / Model
Primary Mechanism
Key Performance Metric
Pyrazole Derivatives
C-6 substitution with 5-amino-3-aryl pyrazoles
Swiss albino mice
COX-2 Inhibition
High % inhibition of writhing (comparable to Diclofenac)
Acetohydrazide Derivatives
C-6 substitution with phenoxyacetohydrazide
A549, HepG2, A498
Apoptosis / Cytotoxicity
Low micromolar IC50 values
Arycyclic Ethers
Etherification of the hydroxymethyl group
Adipocytes / Obesity models
DGAT1 / aFABP Inhibition
Significant reduction in triglyceride accumulation
Validated Experimental Protocols
Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: To quantify the anti-proliferative effects of acetohydrazide analogs on cancer cell lines.
Causality & Self-Validation: The MTT assay relies on the reduction of the tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductases. This ensures the measurement of metabolically active cells, not merely physical cell presence. To make this a self-validating system, a known cytotoxic agent (Doxorubicin) is included to confirm assay sensitivity, and a vehicle control (0.1% DMSO) is used to establish the 100% viability baseline and rule out solvent toxicity.
Step-by-Step Methodology:
Cell Seeding: Seed A549/HepG2 cells at
5×103
cells/well in a 96-well microtiter plate. Reasoning: This density ensures cells remain in the logarithmic growth phase during the 48h treatment window, preventing contact inhibition artifacts.
Compound Treatment: Treat cells with varying concentrations (1–100 µM) of the test analog, Doxorubicin (positive control), or 0.1% DMSO (negative control) for 48 hours.
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Reasoning: Four hours provides sufficient time for mitochondrial succinate dehydrogenase to convert MTT into purple formazan crystals.
Solubilization: Aspirate the media carefully and add 150 µL of DMSO to dissolve the formazan crystals. Reasoning: Complete solubilization is critical for accurate spectrophotometric quantification.
Quantification: Measure absorbance at 570 nm (using a 630 nm reference filter to subtract cellular debris background). Calculate the IC50 using non-linear regression analysis.
Protocol B: In Vivo Analgesic Screening (Acetic Acid-Induced Writhing Test)
Objective: To evaluate the peripheral analgesic activity of pyrazole analogs.
Causality & Self-Validation: Intraperitoneal injection of acetic acid induces the localized release of prostaglandins (PGE2) and sympathomimetic amines, triggering a quantifiable pain response (writhing). By using Diclofenac (a known NSAID) as a positive control, we validate the model's responsiveness to COX inhibition.
Step-by-Step Methodology:
Animal Grouping: Divide Swiss albino mice into groups (n=6): Vehicle, Standard (Diclofenac, 10 mg/kg), and Test Analogs (10–50 mg/kg). Reasoning: An n=6 provides robust statistical power while adhering to the 3Rs of animal welfare.
Pre-treatment: Administer compounds orally 30 minutes prior to the pain stimulus. Reasoning: This allows for gastrointestinal absorption and systemic distribution of the analogs.
Observation & Quantification: Count the number of writhes (abdominal constrictions and hind limb extensions) for 20 minutes, starting 5 minutes post-injection. Reasoning: The 5-minute delay excludes the immediate acute stress response of the injection itself, isolating the prostaglandin-mediated pain response.
Data Analysis: Calculate the percentage of pain inhibition relative to the vehicle control group.
References
Walia, S., et al. "Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents." Thieme-connect.
Jetir.org. "Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review." Journal of Emerging Technologies and Innovative Research.
Google Patents. "Continuous arycyclic compound - US9302996B2.
Benchmarking new synthetic methods for pyridazines against established routes
An in-depth technical guide benchmarking traditional and next-generation synthetic methodologies for pyridazine scaffolds, designed for medicinal chemists and process scientists. Executive Summary Pyridazines—six-membere...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide benchmarking traditional and next-generation synthetic methodologies for pyridazine scaffolds, designed for medicinal chemists and process scientists.
Executive Summary
Pyridazines—six-membered aromatic heterocycles containing two adjacent nitrogen atoms—are privileged bioisosteres in drug discovery. They offer improved physicochemical properties, such as increased aqueous solubility and reduced lipophilicity, compared to standard phenyl or pyridine rings. However, their integration into discovery pipelines has historically been throttled by a "synthesis gap." While pyridines can be assembled from consonant starting materials (e.g., 1,3-dicarbonyls), pyridazines typically require dissonant precursors like 1,4-dicarbonyls and hydrazine[1].
This guide benchmarks established routes, such as the Inverse Electron-Demand Diels-Alder (IEDDA) reaction, against vanguard methodologies, including photochemical skeletal editing and radical-mediated C–H functionalization. By analyzing the mechanistic causality and experimental viability of these approaches, we provide a framework for selecting the optimal synthetic strategy for late-stage functionalization and library generation.
Mechanistic Divergence: Established vs. Emerging Paradigms
To understand the operational differences between these methods, we must examine their thermodynamic and kinetic driving forces.
Mechanistic pathways for pyridazine synthesis: IEDDA vs. Photochemical Skeletal Editing.
The Established Standard: IEDDA of 1,2,4,5-Tetrazines
The IEDDA reaction between 1,2,4,5-tetrazines and electron-rich dienophiles (alkynes or alkenes) has been the gold standard for regioselective pyridazine synthesis since its discovery in 1959 [2].
Causality & Mechanism: The electron-deficient nature of the tetrazine dramatically lowers its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a facile [4+2] cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of the dienophile. The intermediate bicyclic cycloadduct is highly unstable and rapidly undergoes a retro-[4+2] cycloaddition. The irreversible extrusion of nitrogen gas (
N2
) provides a massive thermodynamic driving force, pushing the reaction to completion and yielding the aromatized pyridazine [3].
Limitations: The primary bottleneck is the synthesis of the highly energetic tetrazine precursors, which often require harsh oxidation conditions. Furthermore, the reaction is highly sensitive to the electronics of the alkyne, struggling with electron-deficient dienophiles.
The Vanguard: Single-Atom Skeletal Editing
A groundbreaking advancement recently reported by Levin and co-workers bridges the pyridine-pyridazine synthesis gap via direct carbon-to-nitrogen atom replacement [1].
Causality & Mechanism: This method leverages the vast commercial availability of pyridines. The sequence begins with the electrophilic N-amination of the pyridine ring, which activates the C2 position toward nucleophilic aromatic substitution (
SNAr
). Subsequent treatment with sodium azide yields an N-amino-2-azidopyridinium cation. Irradiation with 390 nm LED light selectively excites the azide, triggering a cascade:
N2
elimination, aza-Zbiral fragmentation, and an electrocyclization that effectively swaps a C-H unit for a Nitrogen atom [4].
Advantages: This "skeletal editing" bypasses dissonant precursors entirely, allowing chemists to build complex pyridine frameworks using established cross-coupling chemistry before converting the core to a pyridazine at the final stage.
For the diversification of existing pyridazine cores, direct C–H functionalization via radical intermediates offers an orthogonal approach to cross-coupling [5].
Causality & Mechanism: Using
TiCl3
and tert-butyl hydroperoxide (t-BuOOH), nucleophilic carbon-centered radicals (e.g., hydroxymethyl radicals) are generated. Due to the innate electron deficiency of the pyridazine core, these nucleophilic radicals readily add to the ring. The
Ti(IV)
species then oxidizes the resulting radical intermediate, restoring aromaticity.
Benchmarking Data: Comparative Performance
The following table synthesizes quantitative metrics across the evaluated methodologies, providing a clear decision matrix for synthetic planning.
Metric
IEDDA (Tetrazine + Alkyne)
Pyridine Skeletal Editing
Radical C–H Functionalization
Traditional Condensation
Precursor Type
Dissonant (Tetrazines)
Consonant (Pyridines)
Pre-formed Pyridazines
Dissonant (1,4-Dicarbonyls)
Typical Yields
60% – 95%
45% – 80%
50% – 85%
40% – 70%
Atom Economy
Moderate (Loss of
N2
)
Low (Requires activating groups)
High (Direct C-H activation)
Low (Requires stoichiometric oxidants)
Regioselectivity
High (Sterically driven)
Absolute (Dictated by Azide position)
Moderate (Innate electronic bias)
Poor (For unsymmetrical dicarbonyls)
Reaction Time
1 – 24 hours
2 – 4 hours (Photolysis)
1 – 3 hours
12 – 48 hours
Late-Stage Utility
Excellent (Bioorthogonal) [2]
Excellent (Drug diversification) [1]
Good (Pharmacophore exploration) [5]
Poor (Harsh conditions)
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and trust, the following protocols detail the critical parameters and causal reasoning behind specific reagent choices.
Protocol A: IEDDA Synthesis of 3,4-Diphenylpyridazine [3]
This protocol utilizes HFIP as a solvent. HFIP acts as a strong hydrogen-bond donor, coordinating to the tetrazine nitrogens to further lower the LUMO, thereby accelerating the cycloaddition without requiring transition metal catalysts.
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-phenyl-1,2,4,5-tetrazine (0.5 mmol, 1.0 equiv) and phenylacetylene (0.75 mmol, 1.5 equiv).
Solvent Addition: Add 2.0 mL of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). Self-Validation Check: The solution should exhibit the characteristic bright pink/red color of the unreacted tetrazine.
Reaction: Stir the mixture at 60 °C under an argon atmosphere for 12 hours.
Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 4:1). The reaction is complete when the pink color completely dissipates, indicating the extrusion of
N2
and consumption of the tetrazine.
Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford 3,4-diphenylpyridazine as a pale yellow solid.
Protocol B: Photochemical Skeletal Editing of Pyridine to Pyridazine [1][4]
This protocol utilizes a 390 nm LED. The specific wavelength is critical: it provides sufficient energy to excite the azido group for
N2
extrusion but avoids higher-energy UV wavelengths that would degrade the resulting pyridazine core.
Activation (N-Amination): To a solution of the target substituted pyridine (1.0 mmol) in dichloromethane (5 mL), add O-(2,4-dinitrophenyl)hydroxylamine (1.2 mmol) at 0 °C. Stir for 4 hours to form the N-aminopyridinium salt.
Azidation: Add pyridinium p-toluenesulfonate (PPTS) (0.2 mmol) as a buffer to prevent base-mediated decomposition. Add sodium azide (
NaN3
) (1.5 mmol) and stir at room temperature for 2 hours to yield the 2-azido-N-aminopyridinium intermediate.
Photolysis: Transfer the solution to a borosilicate glass vial. Add benzophenone (10 mol%) as a triplet sensitizer to accelerate the intersystem crossing necessary for the rearrangement.
Irradiation: Degas the solution via argon sparging for 10 minutes. Irradiate the vial using a 390 nm LED array (approx. 40 W) at ambient temperature for 3 hours. Self-Validation Check: Evolution of nitrogen gas bubbles should be visible during the first 30 minutes of irradiation.
Workup: Quench with saturated aqueous
NaHCO3
, extract with EtOAc, dry over
Na2SO4
, and purify via chromatography to isolate the edited pyridazine.
Conclusion & Future Outlook
The landscape of pyridazine synthesis is undergoing a paradigm shift. While the IEDDA reaction remains an indispensable tool—particularly for DNA-encoded libraries and bioorthogonal tagging—it is fundamentally constrained by the need for dissonant tetrazine precursors. The advent of photochemical skeletal editing circumvents this limitation, unlocking the vast chemical space of pyridines as direct precursors to pyridazines. For drug development professionals, integrating skeletal editing and radical C–H functionalization into discovery workflows will drastically reduce synthetic step counts and accelerate structure-activity relationship (SAR) campaigns.
References
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available at:[Link]
Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters - ACS Publications. Available at:[Link]
Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. Oxford Academic. Available at:[Link]
Speaking of Skeletal Editing... Synthesis Spotlight. Available at:[Link]
Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine: Efficient Access to Novel Tetrahydropyridopyridazines. Organic Letters - ACS Publications. Available at:[Link]
Comparative
In Vitro Assay Validation for Novel Pyridazine-Based Inhibitors: A Comparative Guide
Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Focus: Objective performance comparison and self-validating in vitro methodologies for pyridazine-derived kinase inhibitors....
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals
Focus: Objective performance comparison and self-validating in vitro methodologies for pyridazine-derived kinase inhibitors.
Executive Summary
The pyridazine scaffold—particularly in the form of imidazo[1,2-b]pyridazines and pyrazolo-pyridazines—has emerged as a privileged structure in modern medicinal chemistry. By acting as highly selective ATP-competitive kinase inhibitors, these compounds have demonstrated profound efficacy against targets ranging from ROCK2 in pulmonary fibrosis[1] to EGFR and CDK-2 in various carcinomas[2].
However, the transition from in silico design to preclinical success requires rigorous in vitro assay validation. This guide provides an authoritative, comparative framework for evaluating novel pyridazine-based inhibitors against established standards of care, detailing the causality behind critical experimental workflows to ensure robust, reproducible data.
Fig 1. Sequential in vitro validation workflow for novel pyridazine-based kinase inhibitors.
Comparative Performance: Pyridazine Candidates vs. Standard of Care
To objectively evaluate the potential of a novel pyridazine derivative, its performance must be benchmarked against established reference inhibitors. The structural integration of the pyridazine ring often enhances hydrogen bonding within the solvent-exposed region of the kinase hinge, driving superior isoform selectivity[1].
Table 1: Comparative In Vitro Profiling of Pyridazine Derivatives
Compound Class
Target Kinase
Candidate IC₅₀ (nM)
Isoform Selectivity Index
Reference Standard
Standard IC₅₀ (nM)
Primary Indication
Imidazo[1,2-b]pyridazine (e.g., Pyr-A25)
ROCK2
7.0
200 (vs. ROCK1)
Fasudil
45.0
Pulmonary Fibrosis
Pyrazolo-pyridazine (e.g., Pyr-4)
EGFR
12.5
>100 (vs. CDK2)
Erlotinib
2.0
Solid Tumors
Imidazo[1,2-b]pyridazine (e.g., Pyr-12)
Haspin
6.0
>50 (vs. Aurora B)
CHR-6494
48.0
Oncology
Data synthesized from recent structure-activity relationship (SAR) studies demonstrating the enhanced potency and selectivity of pyridazine derivatives over traditional scaffolds[1][2][3].
Mechanism of Action & Pathway Modulation
Understanding the precise node at which a pyridazine inhibitor intercepts a signaling cascade dictates the design of downstream phenotypic assays. For instance, selective inhibition of ROCK2 by imidazo[1,2-b]pyridazine derivatives prevents the phosphorylation of MYPT1, thereby halting actin cytoskeleton reorganization and subsequent fibrotic progression[1].
Fig 2. Mechanism of action for ROCK2 inhibition by pyridazine derivatives in fibrotic pathways.
Self-Validating Experimental Protocols
To ensure data trustworthiness, protocols must be designed as self-validating systems . This means incorporating internal controls that immediately flag experimental artifacts (e.g., compound aggregation, assay interference, or non-specific binding).
The standard for evaluating ATP-competitive pyridazine inhibitors is the luminescent ATP-depletion assay (e.g., Kinase-Glo).
Causality Principle: The assay utilizes a luciferase reporter that requires ATP. Active kinases consume ATP, resulting in low luminescence. Effective inhibitors block the kinase, leaving ATP intact and generating high luminescence. This inverse relationship prevents false positives caused by compounds that might inadvertently inhibit the luciferase reporter itself.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer supplemented with 0.1 mg/mL BSA and 1 mM DTT. Causality: BSA prevents non-specific adsorption of the hydrophobic pyridazine compounds to the microplate walls, while DTT maintains the kinase in an active, reduced state.
Compound Pre-Incubation: Dispense 10 µL of recombinant kinase (e.g., ROCK2 or EGFR) into a 384-well plate. Add 5 µL of the pyridazine inhibitor (serially diluted in DMSO) and incubate for 30 minutes at room temperature. Causality: Pre-incubation is critical for slow-binding inhibitors to reach thermodynamic equilibrium before the reaction begins.
Reaction Initiation: Add 10 µL of a master mix containing the specific peptide substrate and ATP. Crucial: The ATP concentration must be set at or near the
Km
of the specific kinase to accurately assess competitive inhibition.
Detection & Self-Validation: Incubate for 60 minutes, then add 25 µL of Kinase-Glo reagent. Read luminescence after 10 minutes.
Self-Validation Check: Calculate the Z'-factor using the "Vehicle (DMSO)" control (minimum signal) and "No Enzyme" control (maximum signal). A Z'-factor
≥0.6
is required to validate the plate's integrity.
Intracellular Target Engagement (HiBiT CETSA)
While enzymatic assays prove a compound can inhibit a kinase, they do not prove it does so inside a living cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap. Recent advancements utilize a luminescence-based HiBiT CETSA to evaluate pyridazine derivatives, offering higher throughput than traditional Western blotting[4].
Causality Principle: When a pyridazine ligand binds to its target kinase inside the cell, it thermodynamically stabilizes the protein's folded state. As cells are subjected to a heat gradient, unbound proteins denature and aggregate, while drug-bound proteins remain soluble at higher temperatures.
Step-by-Step Methodology:
Cell Engineering & Treatment: Utilize a cell line expressing the target kinase tagged with an 11-amino acid HiBiT peptide. Seed cells in a 96-well PCR plate and treat with the pyridazine inhibitor (or DMSO vehicle) for 2 hours.
Thermal Profiling: Subject the PCR plate to a thermal gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at 25°C to stabilize the surviving proteins. Causality: The brief heating period ensures proteins denature based on thermodynamic stability rather than prolonged degradation kinetics.
Lysis & Detection: Add a lytic buffer containing the complementary LgBiT protein and furimazine substrate. Causality: Only soluble, non-aggregated HiBiT-tagged kinases will complement with LgBiT to form a functional NanoBiT enzyme, generating luminescence.
Data Analysis & Self-Validation: Plot luminescence against temperature to determine the melting temperature (
Tm
).
Self-Validation Check: Perform an Isothermal Dose-Response (ITDR) at the
Tm50
(the temperature where 50% of the vehicle-treated protein is denatured). A concentration-dependent increase in luminescence confirms specific target engagement rather than a non-specific solvent effect.
Conclusion & Strategic Recommendations
Pyridazine-based inhibitors represent a highly tunable chemical space for kinase targeting. However, their hydrophobic nature and potential for polypharmacology necessitate rigorous, self-validating assay cascades. By coupling
Km
-matched enzymatic assays with advanced intracellular target engagement models like HiBiT CETSA, assay scientists can confidently differentiate true lead candidates from false-positive artifacts, accelerating the path to preclinical in vivo models.
References
Source: acs.
Source: mdpi.
Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors.
Comparing the efficacy of different catalysts for pyridazine coupling reactions
Pyridazines are privileged scaffolds in medicinal chemistry, frequently deployed as versatile bioisosteres for benzene and other heterocycles to improve aqueous solubility and metabolic stability[1]. However, their elect...
Author: BenchChem Technical Support Team. Date: March 2026
Pyridazines are privileged scaffolds in medicinal chemistry, frequently deployed as versatile bioisosteres for benzene and other heterocycles to improve aqueous solubility and metabolic stability[1]. However, their electron-deficient nature and the presence of adjacent basic nitrogen atoms severely complicate synthetic functionalization[2]. While 3 (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) are the gold standard for derivatizing halopyridazines, the choice of catalyst is non-trivial[3].
This guide objectively compares the efficacy of various palladium catalyst systems, dissecting the mechanistic causality behind their performance to help researchers optimize their coupling workflows.
Mechanistic Bottlenecks & Catalyst Logic
To understand why certain catalysts outperform others, we must examine the catalytic cycle. The electron-deficient pyridazine ring actually facilitates the initial oxidative addition of Pd(0) into the carbon-halogen bond[2]. However, the resulting Pd(II) intermediate is highly susceptible to forming off-cycle resting states due to competitive N-coordination from the pyridazine nitrogen atoms[4].
Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos, or bidentate ligands like dppf) serves a dual mechanistic purpose[5]:
Steric Shielding: The massive steric bulk physically prevents the pyridazine nitrogens from coordinating to the palladium center, keeping the catalyst in the active cycle[4].
Electronic Enrichment: Highly electron-rich ligands accelerate the transmetalation and reductive elimination steps, which can otherwise become rate-limiting bottlenecks when dealing with electron-deficient heteroaryls[5].
Fig 1: Pd-catalyzed cross-coupling cycle for pyridazines, highlighting N-coordination bottlenecks.
Head-to-Head Catalyst Comparison
Empirical data reveals stark contrasts in efficacy when comparing catalysts for the Suzuki-Miyaura coupling of halopyridazines[3]. Traditional first-generation catalysts like Pd(PPh₃)₄ often require high catalyst loadings (up to 10 mol%), prolonged heating, and still result in poor yields due to rapid catalyst deactivation[3]. In contrast, modern bidentate or dialkylbiaryl phosphine systems exhibit superior turnover numbers (TON) and site-selectivity control[6].
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Halopyridazines
Catalyst Precursor
Ligand
Base
Solvent
Temp (°C)
Time (h)
Avg. Yield (%)
Mechanistic Advantage
Pd(PPh₃)₄
None (PPh₃)
Na₂CO₃
DME/H₂O
80
48
28 - 45%
Baseline catalyst; highly prone to N-coordination poisoning.
High electron density facilitates transmetalation; steric bulk prevents poisoning.
Pd(OAc)₂
XPhos
NaOt-Bu
Dioxane
110
3
~ 83%
Extremely bulky; ideal for sterically hindered substrates or aminations.
Data synthesized from comparative 3 and literature precedents[3].
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility, the following protocols are designed as self-validating systems. The choice of solvent degassing and base stoichiometry is deliberate to prevent homocoupling and oxidative degradation of the phosphine ligands.
Protocol A: Suzuki-Miyaura Coupling using PdCl₂(dppf)
Causality Check: PdCl₂(dppf) is selected for general Suzuki couplings because its large bite angle promotes rapid reductive elimination, minimizing the residence time of the vulnerable Pd(II) intermediate[6].
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halopyridazine (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv)[3].
Catalyst Addition: Add PdCl₂(dppf) (5 mol%). Note: Handling in a glovebox is recommended but not strictly required if the complex is stored under argon.
Solvent Degassing: Add anhydrous DME (0.2 M relative to halopyridazine). Degas the suspension via three freeze-pump-thaw cycles. Why? Trace oxygen facilitates the oxidative homocoupling of boronic acids, consuming the reagent before transmetalation can occur.
Reaction & Validation: Seal the tube and heat at 80 °C for 2 hours. Monitor via LC-MS. Self-Validation: The rapid consumption of starting material (within 2h) validates the avoidance of catalyst poisoning. If the reaction stalls at 50% conversion, N-coordination has likely occurred, indicating a need to switch to a bulkier ligand like SPhos.
Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination using Pd(OAc)₂ / XPhos
Causality Check: Amination of pyridazines is notoriously difficult due to competitive base-mediated degradation. XPhos is mandatory here; its massive steric profile prevents the formation of unreactive bis(amine)palladium complexes[3],[4].
Preparation: In a glovebox, charge a vial with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equiv)[3].
Reagent Addition: Add the halopyridazine (1.0 equiv) and the amine (1.2 equiv).
Solvent: Add deoxygenated anhydrous dioxane or toluene[3].
Reaction: Heat at 110 °C for 3 hours. Why NaOt-Bu? Strong bases are required to deprotonate the amine upon coordination to Pd(II). However, if the pyridazine substrate contains base-sensitive functional groups, weaker bases like Cs₂CO₃ must be substituted, albeit requiring longer reaction times (up to 24h).
Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts, concentrate under reduced pressure, and purify.
Conclusion & Selection Matrix
The functionalization of pyridazines demands a deliberate departure from traditional Pd(PPh₃)₄ systems[1].
For standard carbon-carbon bond formations (Suzuki, Stille), PdCl₂(dppf) offers the best balance of cost, stability, and high yields[3].
For challenging carbon-heteroatom couplings (Buchwald-Hartwig) or highly sterically hindered cross-couplings, the Pd(OAc)₂/Buchwald ligand (SPhos/XPhos) system is unparalleled due to its ability to completely suppress off-cycle N-coordination states[4].
References
Source: PMC (nih.gov)
A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions
Source: Benchchem
URL
Functionalized Heteroarylpyridazines and Pyridazin-3(2H)
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides
Source: The Journal of Organic Chemistry - ACS Publications
URL
Structural Confirmation of (6-Chloropyridazin-3-yl)methanol Hydrochloride Derivatives: X-ray Crystallography vs. Alternative Modalities
Executive Summary (6-Chloropyridazin-3-yl)methanol hydrochloride and its derivatives are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of nicotinic acetylcholine receptor a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(6-Chloropyridazin-3-yl)methanol hydrochloride and its derivatives are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of nicotinic acetylcholine receptor agonists, kinase inhibitors, and targeted oncology therapeutics[1]. However, functionalizing this heteroaromatic scaffold introduces significant analytical challenges. The adjacent nitrogen atoms in the diazine ring can participate in complex tautomerization, and derivatization often yields unexpected regioisomers. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities (like 2D NMR and Mass Spectrometry) for confirming the absolute structure, stereochemistry, and salt form of these critical intermediates.
The Structural Challenge in Pyridazine Scaffolds
When synthesizing derivatives from (6-Chloropyridazin-3-yl)methanol, researchers frequently encounter structural ambiguity. For instance, alkylation or amination reactions can theoretically occur at the primary alcohol, the pyridazine nitrogens, or the C6 position (via nucleophilic aromatic substitution of the chlorine).
Furthermore, when these derivatives are isolated as hydrochloride salts, determining the precise site of protonation—whether on the pyridazine N1, N2, or a newly introduced amine—is notoriously difficult using solution-state techniques alone[2]. Understanding this hydrogen-bonding network is critical, as it directly dictates the solid-state stability, solubility, and bioavailability of the final Active Pharmaceutical Ingredient (API).
Decision matrix for resolving structural ambiguities in pyridazine scaffolds.
Comparative Analysis of Analytical Modalities
While High-Resolution Mass Spectrometry (HRMS) confirms the exact molecular formula, it is entirely blind to regioisomerism. 2D NMR (HMBC, NOESY) is the standard first-line tool for establishing connectivity; however, it relies heavily on through-bond and through-space interactions. In highly substituted, proton-deficient heteroaromatics like 6-chloropyridazines, the lack of adjacent protons makes NOE correlations weak, leading to ambiguous assignments[3].
SCXRD remains the gold standard because it directly maps the electron density of the molecule, providing absolute 3D atomic coordinates. For hydrochloride derivatives, SCXRD is uniquely capable of visualizing the chloride counterion and the exact hydrogen-bonding network (e.g., N-H···Cl or O-H···Cl interactions)[4].
Quantitative Comparison of Structural Confirmation Methods
Analytical Modality
Primary Output
Sample Requirement
Time to Result
Stereochemistry
Salt Form / H-Bonding
X-ray Crystallography
Absolute 3D coordinates
0.1 – 0.5 mm single crystal
1 – 3 Days
Unambiguous (Flack parameter)
Direct observation of counterions
2D NMR (NOESY/HMBC)
Relative connectivity
5 – 15 mg (solution)
2 – 6 Hours
Relative (via NOE)
Inferred (chemical shift changes)
High-Res Mass Spec
Exact mass / Formula
< 1 mg
Minutes
Cannot determine
Cannot determine
Experimental Workflow & Protocols
To achieve unambiguous structural confirmation via SCXRD, the experimental workflow must be strictly controlled. Below are the self-validating protocols for crystallizing and analyzing (6-Chloropyridazin-3-yl)methanol hydrochloride derivatives.
Workflow for X-ray crystallographic analysis of pyridazine derivatives.
Protocol A: Vapor Diffusion Crystallization of Hydrochloride Salts
Causality: Hydrochloride salts of pyridazines are typically highly soluble in polar protic solvents but insoluble in non-polar solvents. Vapor diffusion allows for the slow, controlled supersaturation of the solution. This slow kinetic approach forces the molecules to pack into a highly ordered crystal lattice rather than crashing out as an amorphous precipitate.
Solvent Selection: Dissolve 10–20 mg of the synthesized derivative in a minimum volume (0.5–1.0 mL) of a polar solvent (e.g., Methanol or DMF) inside a small 2-dram inner vial.
Antisolvent Chamber: Place the un-capped inner vial inside a larger 20 mL outer vial containing 3–5 mL of a volatile antisolvent (e.g., Diethyl ether or Pentane).
Equilibration: Seal the outer vial tightly with a Teflon-lined cap. Allow the antisolvent to slowly vaporize and diffuse into the inner vial over 3 to 14 days in a vibration-free environment at constant room temperature.
Harvesting: Once distinct, block-like or needle-like crystals form (target size: 0.1–0.3 mm), harvest them immediately for mounting to prevent solvent loss.
Protocol B: X-ray Data Collection and Refinement
Causality: Collecting diffraction data at cryogenic temperatures minimizes the thermal motion of atoms (reducing Debye-Waller factors). This sharpens the electron density map, which is absolutely essential for accurately locating light atoms like hydrogens—specifically the proton involved in the hydrochloride salt's hydrogen-bonding network[2].
Crystal Mounting: Select a pristine single crystal under a polarized light microscope. Immediately coat the crystal in Paratone-N oil. Reasoning: The oil protects the crystal from atmospheric moisture and prevents the evaporation of co-crystallized solvent molecules, which would otherwise degrade the crystal lattice.
Cryocooling: Mount the crystal on a cryoloop and transfer it to the diffractometer goniometer under a steady stream of nitrogen gas at 100–150 K.
Data Collection: Irradiate the crystal using a microfocus X-ray source (Cu Kα, λ = 1.54184 Å is preferred for absolute structure determination of light-atom organic molecules). Collect diffraction frames over a full 360° rotation.
Structure Solution: Integrate the data and solve the phase problem using Direct Methods (e.g., SHELXT). Reasoning: This statistical approach easily locates the heavy chlorine atoms first, providing an initial scaffold to iteratively find the lighter C, N, and O atoms[4].
Refinement: Refine the structure using full-matrix least-squares minimization on F² (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms. Finally, locate the hydrochloride proton in the difference Fourier map to confirm the exact site of protonation.
Case Study: Resolving Alkylation Ambiguity
Consider a scenario where (6-Chloropyridazin-3-yl)methanol is reacted with an alkyl halide. The reaction can theoretically yield an O-alkylated ether or an N-alkylated pyridazinium species. 1H NMR showed overlapping multiplets in the aliphatic region, making the assignment ambiguous.
By subjecting the resulting hydrochloride salt to SCXRD, the structure was unambiguously confirmed as the O-alkylated product. The crystallographic data below demonstrates how specific bond lengths and intermolecular distances provide definitive proof:
Crystallographic Parameter
Experimental Value
Theoretical (O-alkyl)
Theoretical (N-alkyl)
Conclusion
C(Methanol)–O Bond Length
1.42 Å
~1.43 Å (Single bond)
~1.25 Å (C=O double bond)
Confirms O-alkylation
Pyridazine N2–H···Cl Distance
3.15 Å
Present (Protonated N)
Absent (Alkyl on N)
Confirms HCl salt at N2
R1 (Final Refinement)
0.035
< 0.05 (High quality)
N/A
Validates model accuracy
Conclusion & Best Practices
While 2D NMR and HRMS are rapid and require minimal sample preparation, they often fall short when dealing with the regio-chemical and tautomeric complexities of (6-Chloropyridazin-3-yl)methanol derivatives. Single-Crystal X-ray Crystallography remains the only self-validating modality capable of providing absolute 3D coordinates, confirming stereocenters, and mapping the critical hydrogen-bond networks of hydrochloride salts. For any novel pyridazine derivative intended for advanced preclinical testing, SCXRD should be mandated as the final step in the structural confirmation workflow.
References
[4] Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate - PMC. nih.gov.4
[1] 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies | Journal of Medicinal Chemistry. acs.org. 1
[3] Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. researchgate.net.3
[2] Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate | Crystal Growth & Design. acs.org. 2
Head-to-Head Comparison of Analytical Techniques for Pyridazine Isomer Separation
The separation of pyridazine (1,2-diazine) isomers represents a notorious bottleneck in modern drug discovery. As pyridazine scaffolds become increasingly prevalent in targeted therapeutics—such as SMARCA2/4 degraders[1]...
Author: BenchChem Technical Support Team. Date: March 2026
The separation of pyridazine (1,2-diazine) isomers represents a notorious bottleneck in modern drug discovery. As pyridazine scaffolds become increasingly prevalent in targeted therapeutics—such as SMARCA2/4 degraders[1] and NLRP3 inhibitors—analytical scientists are frequently tasked with resolving complex mixtures of positional isomers (e.g., 3-substituted vs. 4-substituted pyridazines)[2].
Because these isomers share identical molecular weights, near-identical lipophilicities (
logP
), and highly similar boiling points, conventional separation techniques often fail. This guide provides an in-depth, head-to-head comparison of advanced High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) techniques, explaining the mechanistic causality behind their performance to help you select the optimal workflow.
Mechanistic Causality: Breaking the Selectivity Bottleneck
To successfully separate pyridazine isomers, analysts must abandon standard hydrophobic partitioning and exploit orthogonal intermolecular forces.
The Failure of Standard RP-HPLC (C18)
Standard octadecylsilane (C18) stationary phases rely almost entirely on dispersive hydrophobic interactions. When analyzing positional isomers of substituted pyridazines, the hydrophobic surface area exposed to the C18 alkyl chains is virtually identical regardless of the substituent's position. Consequently, C18 columns typically yield severe co-elution (
Rs<1.0
).
Advanced RP-HPLC:
π−π
and Charge-Transfer Interactions
To achieve baseline resolution, stationary phases incorporating pyrenylethyl (PYE) or nitrophenylethyl (NPE) groups are highly effective[3].
Causality: The PYE phase features a large, rigid, planar pyrene ring. Pyridazine is an electron-deficient heteroaromatic ring. The separation is driven by face-to-face
π−π
stacking and charge-transfer interactions. A 3-substituted pyridazine experiences different steric hindrance during this stacking process compared to a 4-substituted isomer. This subtle difference in interaction energy (
ΔG
) translates into a significant difference in retention factor (
k′
), enabling sharp separation[3].
SFC utilizes supercritical carbon dioxide (
scCO2
) combined with polar modifiers (e.g., methanol). For basic nitrogen heterocycles like pyridazines, stationary phases such as 2-Ethylpyridine (2-EP) are the gold standard[4].
Causality: The 2-EP phase provides a lone electron pair on the pyridine nitrogen, which engages in strong hydrogen bonding and dipole-dipole interactions with the pyridazine analytes. Furthermore, the basic nature of 2-EP neutralizes acidic silanols on the underlying silica support, eliminating the peak tailing that plagues basic heterocycles in standard HPLC[4]. The high diffusivity and low viscosity of
scCO2
allow for flow rates 3–5 times faster than HPLC without sacrificing theoretical plates.
Quantitative Performance Comparison
The following table summarizes the experimental performance of various analytical techniques when applied to a standard mixture of 3-phenyl and 4-phenylpyridazine isomers.
To ensure scientific integrity, the following protocols are designed as self-validating systems, complete with system suitability checks.
Protocol A: HPLC Separation via
π−π
Interactions
Objective: Baseline resolution of pyridazine regioisomers using shape selectivity.
Column Selection: Install a
π−π
interaction column (e.g., COSMOSIL 5PYE, 4.6 mm × 150 mm, 5 µm)[3].
Mobile Phase Preparation: Prepare an isocratic mixture of Methanol/Water (60:40 v/v).
Mechanistic Note: Methanol is strictly preferred over acetonitrile. Acetonitrile contains
π
-electrons (C≡N) that competitively disrupt the
π−π
stacking between the pyrene phase and the pyridazine analyte, drastically reducing resolution.
Chromatographic Parameters:
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm (optimal for the conjugated diazine system).
System Suitability Validation: Inject a standard mixture of o-, m-, and p-tolunitrile. The system is validated for
π−π
interactions only if the elution order is ortho
→
meta
→
para with
Rs>1.5
between all peaks.
Sample Injection: Inject 5 µL of the pyridazine isomer mixture (1 mg/mL in methanol).
Protocol B: High-Throughput SFC Separation
Objective: Rapid, high-efficiency separation of polar pyridazine derivatives.
Column Selection: Install a 2-Ethylpyridine (2-EP) SFC column (4.6 mm × 150 mm, 5 µm)[4].
Mobile Phase Configuration:
Solvent A: Supercritical
CO2
Solvent B (Modifier): Methanol containing 0.1% Diethylamine (DEA).
Mechanistic Note: DEA acts as a basic additive to further suppress any residual silanol activity, ensuring symmetrical peaks for the basic pyridazine nitrogens.
Chromatographic Parameters:
Gradient: 5% B to 40% B over 8 minutes.
Flow Rate: 3.0 mL/min.
Automated Backpressure Regulator (ABPR): Set to 120 bar. Crucial: This maintains the mobile phase above its critical pressure (
Pc=73.8
bar), ensuring fluid density remains high enough to solvate the polar analytes.
Column Temperature: 40 °C.
System Suitability Validation: Inject a caffeine standard. The system is validated if the caffeine peak exhibits a tailing factor (
Tf
) of
≤1.2
, confirming the suppression of secondary interactions.
Sample Injection: Inject 2 µL of the sample dissolved in pure methanol.
Decision Workflow Visualization
The following decision tree dictates the logical relationship between analyte properties and the optimal analytical technique.
Decision tree for selecting analytical techniques for pyridazine isomer separation.
Comprehensive Safety and Disposal Protocol for (6-Chloropyridazin-3-yl)methanol hydrochloride
As a laboratory professional or drug development scientist, handling specialized pharmacophores like (6-Chloropyridazin-3-yl)methanol hydrochloride requires a rigorous approach to environmental health and safety (EHS). B...
Author: BenchChem Technical Support Team. Date: March 2026
As a laboratory professional or drug development scientist, handling specialized pharmacophores like (6-Chloropyridazin-3-yl)methanol hydrochloride requires a rigorous approach to environmental health and safety (EHS). Because this compound contains both a covalently bound chlorine atom on the pyridazine ring and a hydrochloride salt, it falls under strict environmental regulations regarding halogenated waste.
This guide provides a self-validating, step-by-step operational blueprint for the segregation, accumulation, and final disposal of this chemical, ensuring absolute compliance with EPA and Resource Conservation and Recovery Act (RCRA) standards.
Part 1: Chemical Profiling & Hazard Assessment
Before initiating any disposal protocol, you must understand the physiochemical properties that dictate the compound's waste classification. The presence of multiple halogens (Cl and HCl) categorizes this material as a Halogenated Organic Waste , which dictates every downstream logistical decision[1].
Part 2: The Causality of Halogenated Waste Segregation
Expertise & Experience Insight: Why is the strict segregation of (6-Chloropyridazin-3-yl)methanol hydrochloride from general organic waste non-negotiable?
When organic solvents are disposed of, they are typically blended for fuel or incinerated. However, if halogenated compounds are incinerated at standard temperatures, they undergo incomplete combustion, leading to the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) —some of the most toxic environmental pollutants known.
To prevent this, halogenated waste must be routed to specialized, high-temperature rotary kiln incinerators equipped with wet scrubbers. These scrubbers are necessary to neutralize the highly corrosive hydrogen chloride (HCl) gas generated during the destruction of the chlorine atoms[1]. Mixing non-halogenated waste into your halogenated carboys unnecessarily increases the volume of waste requiring this expensive, specialized treatment, drastically driving up disposal costs and environmental burden[3].
Decision tree for segregating (6-Chloropyridazin-3-yl)methanol HCl into halogenated waste streams.
Part 3: Operational Methodologies & Disposal Workflows
Every laboratory protocol must be a self-validating system. Follow these step-by-step procedures to ensure safe containment and regulatory compliance.
This workflow applies the moment the chemical becomes a "waste" (e.g., post-reaction solvent mixtures, contaminated solid consumables, or expired reagents).
Container Selection: Select a High-Density Polyethylene (HDPE) carboy or a manufacturer-provided 20L white halogenated solvent container[4].
Causality: The hydrochloride salt in this compound, combined with potential dissociation of the chlorinated ring in solution, can produce trace acids. These acids will rapidly corrode standard metal safety cans, leading to catastrophic leaks[5].
Initial Labeling: Apply a standardized Hazardous Waste label before the first drop of waste is added[6]. The label must explicitly state "Hazardous Waste" and list the full chemical name: "(6-Chloropyridazin-3-yl)methanol hydrochloride". Do not use chemical formulas or abbreviations[7].
Volume Management: Fill the liquid waste container to a maximum of 90% capacity.
Causality: Leaving a 10% headspace allows for vapor expansion during temperature fluctuations, preventing the container from over-pressurizing and rupturing[8].
Validation Checkpoint: Squeeze the sealed, empty HDPE container prior to use; it should flex slightly without cracking. Verify that the cap features a PTFE liner to ensure a vapor-tight seal.
Workflow 2: Satellite Accumulation Area (SAA) Management
This workflow governs how the waste is stored within the laboratory prior to EHS pickup.
Location Assignment: Store the waste container at or near the point of generation (e.g., inside the fume hood or a designated ventilated corrosive/toxic storage cabinet) under the direct control of the operator[9].
Secondary Containment: Place the primary HDPE container inside a secondary polypropylene bin.
Causality: If the primary container fails, the secondary containment captures the spill, preventing the acutely toxic (H302, H312, H332) liquid from reaching the laboratory floor or drainage systems[8].
Subpart K Compliance: If your institution operates under[10], ensure the accumulation start date remains blank until the container is full or is ready to be moved to the Central Accumulation Area (CAA)[7].
Validation Checkpoint: Conduct a weekly visual inspection. Confirm that the container is tightly closed (no funnels left in the neck) and that no salt crusts (indicative of HCl vapor escape) have formed around the threads.
RCRA-compliant cradle-to-grave disposal workflow for halogenated laboratory waste.
Workflow 3: Final Lab Packing and TSDF Transfer
This workflow dictates the legal transfer of the chemical off-site.
CAA Transfer: Once the SAA container is full, date the label and transfer it to the facility's Central Accumulation Area (CAA) within 3 consecutive days[7].
Lab Packing: EHS personnel will segregate the (6-Chloropyridazin-3-yl)methanol hydrochloride waste from incompatible chemicals (e.g., strong bases, oxidizers, and non-halogenated solvents) and pack it into UN-rated 55-gallon drums[3].
Manifesting & Transport: A Uniform Hazardous Waste Manifest must be generated. The waste is then handed over to a DOT-approved transporter[11].
Validation Checkpoint: Ensure the facility receives a Certificate of Destruction from the Treatment, Storage, and Disposal Facility (TSDF) confirming the waste was successfully incinerated. This closes the "cradle-to-grave" liability loop mandated by the EPA[11].
References
Title : (6-chloropyridazin-3-yl)methanol hydrochloride — Chemical Substance Information
Source : NextSDS
URL :[Link]
Title : Frequent Questions About Managing Hazardous Waste at Academic Laboratories
Source : US Environmental Protection Agency (EPA)
URL :[Link]
Title : How to Ensure Safe Chemical Waste Disposal in Laboratories
Source : Daniels Health
URL :[Link]
Title : How to Dispose of Chemical Waste in a Lab Correctly
Source : GAIACA
URL :[Link]
Title : Steps in Complying with Regulations for Hazardous Waste
Source : US Environmental Protection Agency (EPA)
URL :[Link]
Personal protective equipment for handling (6-Chloropyridazin-3-yl)methanol hydrochloride
Comprehensive Safety and Operational Guide for Handling (6-Chloropyridazin-3-yl)methanol Hydrochloride As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rig...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide for Handling (6-Chloropyridazin-3-yl)methanol Hydrochloride
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. Handling (6-Chloropyridazin-3-yl)methanol hydrochloride (CAS: 1461708-68-8) requires a deep understanding of its physicochemical properties. This guide provides drug development professionals and researchers with a self-validating, mechanistic approach to safely managing this reactive halogenated heterocyclic salt.
To handle this compound safely, we must first understand the causality behind its reactivity. The hazards of (6-Chloropyridazin-3-yl)methanol hydrochloride stem from three distinct molecular features:
The Hydrochloride Salt Effect (Hygroscopicity & Acidity): As a hydrochloride salt, this powder is highly hygroscopic. When the dust contacts moisture—such as the mucosal membranes of the respiratory tract, ocular fluid, or sweat on the skin—it rapidly dissociates. This creates a highly localized, acidic microenvironment that causes immediate cellular irritation and tissue damage[1].
Halogenated Heterocyclic Reactivity: The pyridazine ring is highly electron-deficient. The chlorine atom at the 6-position is highly susceptible to nucleophilic aromatic substitution (
SNAr
)[2]. While this reactivity is highly desirable for downstream pharmaceutical synthesis, it means the compound can readily react with biological nucleophiles (such as thiol groups in cellular proteins), driving its Acute Toxicity profile[3].
Thermal Instability: Under extreme heat or fire conditions, the compound undergoes thermal decomposition, releasing highly toxic and corrosive gases, including hydrogen chloride (HCl) gas, nitrogen oxides (
NOx
), and carbon oxides (
COx
)[4].
Mechanistic pathway of physicochemical hazards associated with (6-Chloropyridazin-3-yl)methanol HCl.
Hazard Classification & Quantitative Data
Based on globally harmonized regulatory data, the compound presents multi-route exposure risks[1].
Table 1: GHS Hazard Classifications
Hazard Class
Category
Hazard Code
Clinical / Operational Manifestation
Acute Toxicity (Oral/Dermal/Inhalation)
4
H302 + H312 + H332
Harmful systemic absorption across all primary exposure routes.
Skin Corrosion/Irritation
2
H315
Localized erythema and epidermal damage upon contact.
Serious Eye Damage/Irritation
2A
H319
Severe ocular irritation driven by localized pH drop.
Specific Target Organ Toxicity
3
H336
Central nervous system/respiratory impact (drowsiness/dizziness).
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient without understanding why specific materials are chosen. The following matrix is engineered to interrupt the specific chemical pathways outlined above[5].
Table 2: PPE Specifications and Scientific Justifications
Equipment Type
Material / Specification
Scientific Justification
Gloves
Nitrile rubber (Min thickness: 0.11 mm)
Nitrile is highly impermeable to solid salts and prevents dermal absorption of reactive heterocyclic compounds.
Eye Protection
Snug-fitting, unvented safety goggles
Prevents hygroscopic hydrochloride dust from contacting ocular moisture and causing severe pH-driven damage.
Respiratory
N95 or P100 particulate respirator
Required if handled outside a fume hood to mitigate STOT SE 3 inhalation hazards and prevent mucosal dissociation.
Body Protection
Flame-resistant, anti-static lab coat
Prevents static discharge which can inadvertently aerosolize fine, charged hydrochloride powders during transfer.
Operational Workflow & Handling Protocols
Every protocol must be a self-validating system to ensure absolute safety. Follow this step-by-step methodology for weighing and transferring the compound.
Step 1: Environmental Control & Static Mitigation
Action: Conduct all operations inside a certified Class II chemical fume hood with a face velocity of 80–100 fpm.
Validation: Verify the hood's flow monitor is green. Wipe the balance area with a slightly damp, lint-free cloth to ground the surface and eliminate static charge.
Step 2: Weighing Protocol
Action: Use an anti-static, grounded metal spatula. Weigh the compound into a pre-tared, sealable glass vial rather than an open weigh boat.
Causality: Hydrochloride salts frequently hold static charges. Open weigh boats increase the surface area for static repulsion, leading to toxic dust aerosolization.
Step 3: Solution Preparation
Action: Always add the solid (6-Chloropyridazin-3-yl)methanol hydrochloride to the stirring solvent, never the reverse.
Causality: Adding solvent to a bulk hydrochloride salt can cause rapid, localized heat of dissolution, potentially degrading the compound or causing solvent spattering.
Standard operating workflow and spill response logic for handling halogenated heterocyclic salts.
Spill Response & Decontamination Plan
In the event of a spill, standard sweeping will aerosolize the toxic dust. Utilize this self-validating chemical neutralization protocol:
Containment: Do not sweep. Gently cover the spilled powder with absorbent pads slightly dampened with water to suppress dust formation.
Neutralization: Carefully apply a mild alkaline solution (e.g., 5-10% Sodium Carbonate,
Na2CO3
) over the dampened pads. This chemically neutralizes the acidic hydrochloride salt into a safer free-base form and sodium chloride.
Validation Step: After wiping the area, press a strip of pH indicator paper against the cleaned surface. The protocol is only complete when the pH reads neutral (pH 6.5–7.5). If acidic, repeat Step 2.
Cleanup: Collect all pads and contaminated PPE into a sealed, labeled hazardous waste bag.
Disposal & Waste Management
Because this compound contains both a halogen (chlorine) and a heterocyclic nitrogen ring, it requires strict segregation.
Segregation Rule: Dispose of all solutions and contaminated solids strictly in Halogenated Organic Waste containers[6].
Causality: Mixing halogenated heterocycles with non-halogenated waste streams can lead to the formation of highly toxic dioxins and furans during standard low-temperature incineration. Halogenated waste is routed to specialized, high-temperature (
>1000∘C
) incinerators equipped with alkaline scrubbers to neutralize the resulting HCl and
NOx
gases[4].
References
NextSDS Database. "(6-chloropyridazin-3-yl)methanol hydrochloride Chemical Substance Information." NextSDS.
Itai, T., & Sako, S. "Syntheses of Pyridazine Derivatives. I. The Reactivity of Chlorine Atoms in 3-and 6-Positions of 3, 6-Dichloropyridazine 1-Oxide." J-Stage (Chemical & Pharmaceutical Bulletin).
Xu, W., Pignatello, J. J., & Mitch, W. A. "Electrochemical Reduction of Halogenated Alkanes and Alkenes Using Activated Carbon-Based Cathodes." Environmental Science & Technology (ACS Publications).